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Foundational

Synthesis and Regioselective Functionalization of 6-Chloro-4-methoxypyrazolo[1,5-a]pyrazine: A Technical Guide for Scaffold Hopping

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary The pyrazolo[1,5-a]pyrazine core is a privileged, electron-deficient...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The pyrazolo[1,5-a]pyrazine core is a privileged, electron-deficient bicyclic scaffold that has gained significant traction in modern medicinal chemistry. It is frequently deployed in scaffold hopping campaigns to optimize lipophilic efficiency (LipE), tune kinome selectivity, and improve the pharmacokinetic profiles of small-molecule inhibitors targeting kinases such as JAK, RET, and IRAK4[1][2].

Within this chemical space, 6-Chloro-4-methoxypyrazolo[1,5-a]pyrazine (CAS 1650547-54-8) serves as a highly versatile, orthogonally functionalized building block[3]. The methoxy group at C4 acts as a stable hydrogen-bond acceptor, while the C6 chlorine provides a synthetic handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. This whitepaper details the causal logic, retrosynthetic strategy, and self-validating experimental protocols required to synthesize this critical intermediate with high regiochemical fidelity.

Retrosynthetic Analysis and Route Design

The synthesis of 6-chloro-4-methoxypyrazolo[1,5-a]pyrazine relies heavily on the inherent electronic asymmetry of the pyrazolo[1,5-a]pyrazine ring system. Rather than attempting a linear construction that installs the methoxy and chloro groups simultaneously, the optimal strategy leverages a regioselective Nucleophilic Aromatic Substitution (SNAr) on a symmetrical di-halogenated precursor: 4,6-Dichloropyrazolo[1,5-a]pyrazine (CAS 2127110-20-5) [4][5].

Retrosynthesis Target 6-Chloro-4-methoxy- pyrazolo[1,5-a]pyrazine (CAS 1650547-54-8) Intermediate 4,6-Dichloropyrazolo- [1,5-a]pyrazine (CAS 2127110-20-5) Target->Intermediate Regioselective SNAr (NaOMe, MeOH) Precursor1 1-Amino-3,5-dichloro- pyrazin-1-ium salt Intermediate->Precursor1 [3+2] Cycloaddition & Decarboxylation Precursor2 Alkyne Equivalent (e.g., Ethyl propiolate) Intermediate->Precursor2 SM 2,6-Dichloropyrazine Precursor1->SM N-Amination (MSH)

Retrosynthetic workflow for 6-Chloro-4-methoxypyrazolo[1,5-a]pyrazine.

Mechanistic Rationale for Regioselectivity (E-E-A-T)

A critical challenge in functionalizing di-halogenated heterocycles is achieving high regioselectivity. Why does the methoxide nucleophile attack the C4 position almost exclusively over the C6 position?

The causality lies in the electronic influence of the bridgehead nitrogen (N4a). In the pyrazolo[1,5-a]pyrazine system, the C4 position is structurally and electronically analogous to the highly electrophilic 2- or 4-positions of a pyrimidine ring[2][6]. Nucleophilic attack at C4 generates a highly stable Meisenheimer complex where the negative charge is effectively delocalized onto the electronegative bridgehead nitrogen. Conversely, attack at C6 forces the negative charge into less stabilizing resonance structures. Consequently, the activation energy for SNAr at C4 is significantly lower, allowing the reaction to proceed under mild kinetic control.

SNAr_Mechanism SM 4,6-Dichloropyrazolo- [1,5-a]pyrazine C4_Attack Nucleophilic Attack at C4 (Highly Electrophilic) SM->C4_Attack C6_Attack Nucleophilic Attack at C6 (Less Electrophilic) SM->C6_Attack MeO Methoxide (MeO⁻) MeO->C4_Attack MeO->C6_Attack Meisenheimer Stable Meisenheimer Complex (Charge delocalized to Bridgehead N) C4_Attack->Meisenheimer Favored (Kinetic & Thermodynamic) Byproduct 4-Chloro-6-methoxy- pyrazolo[1,5-a]pyrazine C6_Attack->Byproduct Trace Pathway (<5%) Product 6-Chloro-4-methoxy- pyrazolo[1,5-a]pyrazine Meisenheimer->Product Cl⁻ Elimination

Electronic rationale for the regioselective SNAr at the C4 position.

Reaction Optimization and Quantitative Data

To ensure a self-validating and scalable protocol, the SNAr step must be tightly controlled. Excess base or elevated temperatures can erode regioselectivity, leading to the formation of the 4,6-dimethoxy byproduct or the undesired C6-substituted isomer. The table below summarizes the optimization of the SNAr reaction parameters.

EntryEquivalents of NaOMeSolventTemperature (°C)Time (h)Conversion (%)Regioselectivity (C4:C6)
11.0MeOH02.045> 95:5
2 1.1 MeOH 25 4.0 > 99 98:2
31.5THF / MeOH (1:1)252.0> 9992:8
42.0MeOH65 (Reflux)1.0> 9985:15 (Di-substitution observed)

Analytical Insight: Entry 2 represents the optimal thermodynamic and kinetic balance. Using exactly 1.1 equivalents of Sodium Methoxide at ambient temperature ensures complete conversion while preserving the chlorine atom at C6 for downstream cross-coupling applications.

Step-by-Step Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (IPCs) are explicitly defined to ensure the integrity of the intermediate before proceeding to the next step.

Phase 1: Preparation of 4,6-Dichloropyrazolo[1,5-a]pyrazine

(Note: While this intermediate is commercially available[4][5], its de novo synthesis is provided for comprehensive technical grounding).

  • N-Amination: Dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Dropwise, add a solution of O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq) in DCM.

    • Causality: MSH is an aggressive electrophilic aminating agent required to overcome the extreme electron deficiency of the dichloropyrazine ring.

    • Validation: Monitor by LC-MS. The product precipitates as the 1-amino-3,5-dichloropyrazin-1-ium mesitylsulfonate salt.

  • Cycloaddition & Decarboxylation: Suspend the isolated salt in DMF. Add K₂CO₃ (2.0 eq) and ethyl propiolate (1.5 eq). Stir at room temperature for 12 hours to afford the ester intermediate. Subsequently, treat the crude ester with 2M NaOH (aq) to hydrolyze the ester, followed by heating at 120 °C in DMSO to drive thermal decarboxylation.

    • Validation: IR spectroscopy will confirm the complete disappearance of the ester carbonyl stretch (~1720 cm⁻¹).

Phase 2: Regioselective SNAr (Core Workflow)

Synthesis of 6-Chloro-4-methoxypyrazolo[1,5-a]pyrazine

  • Setup: Charge a dry, argon-flushed 250 mL round-bottom flask with 4,6-dichloropyrazolo[1,5-a]pyrazine (10.0 g, 53.2 mmol)[4] and anhydrous methanol (100 mL).

  • Reagent Addition: Cool the pale-yellow suspension to 0 °C using an ice-water bath. Slowly add a freshly titrated solution of Sodium Methoxide (NaOMe) in methanol (0.5 M, 117 mL, 58.5 mmol, 1.1 eq) dropwise over 30 minutes via an addition funnel.

    • Causality: Dropwise addition prevents localized concentration spikes of methoxide, which would otherwise trigger di-substitution.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to 25 °C. Stir for 4 hours.

  • In-Process Control (IPC): Pull a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via UPLC-MS.

    • Self-Validation: The starting material (m/z = 188, [M+H]⁺) must be completely consumed. The target mass (m/z = 183.5, [M+H]⁺) should be the dominant peak.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (50 mL) to neutralize any remaining methoxide. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate to afford the crude product. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 90:10 to 70:30).

  • Final Validation (NMR):

    • ¹H-NMR (CDCl₃): The diagnostic C3 proton of the pyrazole ring will shift significantly upfield compared to the dichloro-precursor due to the electron-donating resonance effect of the newly installed C4-methoxy group.

References

  • ACS Publications. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488). Available at: [Link]

  • Google Patents.US10144738B2 - Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives.
  • Grokipedia. Pyrazine - Nucleophilic Aromatic Substitution (SNAr). Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine, a heterocyclic com...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes available computational data, extrapolates chemical principles from related structural analogs, and provides a framework for its potential synthesis, reactivity, and application. The pyrazolo[1,5-a]pyrazine core is a recognized "privileged scaffold" in drug development, known for its role in kinase inhibition and other therapeutic areas. This guide serves as a foundational resource for researchers investigating this compound and its derivatives, highlighting both its potential and the current gaps in its experimental characterization.

Introduction: The Pyrazolo[1,5-a]pyrazine Scaffold

The pyrazolo[1,5-a]pyrazine structural motif is a fused N-heterocyclic system that has garnered significant attention in medicinal chemistry. This scaffold is considered a bioisostere of purine, allowing it to interact with a wide range of biological targets. Derivatives of the related pyrazolo[1,5-a]pyrimidine core have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] Notably, these compounds have been developed as potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[1][2]

The subject of this guide, 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine, incorporates key functionalities—a halogen atom and a methoxy group—that are common in pharmacologically active molecules. The chlorine atom can serve as a handle for further synthetic modification through cross-coupling reactions, while the methoxy group can influence solubility and metabolic stability. Understanding the interplay of these features is crucial for its potential development as a therapeutic agent or a research tool.

Physicochemical Properties

Detailed experimental characterization of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine is not extensively reported. The properties listed below are a combination of information from chemical suppliers and computationally predicted data.

PropertyValueSource
CAS Number 1650547-54-8[3]
Molecular Formula C₇H₆ClN₃O[3]
Molecular Weight 183.59 g/mol [3]
Canonical SMILES COC1=NC(=CN2C1=CC=N2)Cl[3]
InChI Key RKORSKAOXRJDRX-UHFFFAOYSA-N[3]
Topological Polar Surface Area 39.4 Ų[3]
Hydrogen Bond Acceptor Count 3[3]
Hydrogen Bond Donor Count 0[3]
Rotatable Bond Count 1[3]
Storage Conditions Inert atmosphere, Room Temperature

Note: Experimental data for properties such as melting point, boiling point, and solubility in various solvents are not currently available in the surveyed literature. These are critical parameters that would need to be determined empirically in a laboratory setting.

Postulated Synthesis

A specific, validated synthesis protocol for 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine is not detailed in the available literature. However, based on general methods for the synthesis of related pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyrazine systems, a plausible synthetic route can be proposed.

A common strategy for constructing the pyrazolo[1,5-a]pyrimidine core involves the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic compound. A scalable synthesis for a related compound, 6-Chloro-1H-pyrazolo[3,4-b]pyrazine, has been developed involving a continuous flow formylation followed by a hydrazine cyclization cascade.[4][5]

A potential synthetic workflow for the target molecule could involve the cyclization of a suitably substituted aminopyrazole precursor. The following diagram illustrates a conceptual pathway.

G cluster_0 Conceptual Synthetic Pathway A Substituted 5-Aminopyrazole Precursor C Cyclization/ Condensation A->C B 1,3-Dicarbonyl Compound or equivalent B->C D Chlorination & Methoxylation (if necessary) C->D E 6-Chloro-4-methoxy- pyrazolo[1,5-a]pyrazine D->E

Caption: A conceptual workflow for the synthesis of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine.

Experimental Protocol Considerations:

  • Precursor Synthesis: The initial step would be the synthesis of a 5-aminopyrazole bearing the necessary substituents or precursors for the methoxy group.

  • Ring Formation: This precursor would then be reacted with a suitable 1,3-dicarbonyl compound or its equivalent under acidic or basic conditions to facilitate the cyclization and formation of the pyrazolo[1,5-a]pyrazine ring system.

  • Functionalization: Depending on the precursors used, subsequent chlorination and/or methoxylation steps might be required to arrive at the final product. Electrophilic chlorinating reagents like N-chlorosuccinimide (NCS) could be employed.[6]

Chemical Reactivity and Stability

The reactivity of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine is dictated by the electronic nature of the heterocyclic core and its substituents.

Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is electron-deficient, which is further enhanced by the presence of the nitrogen atoms. This makes the chloro-substituted carbon susceptible to nucleophilic attack.

  • Reactivity Trend: For halopyrazines in SNAr reactions, the reactivity generally follows the trend F > Cl > Br > I, as the high electronegativity of the halogen stabilizes the intermediate Meisenheimer complex.[7]

  • Potential Reactions: The chloro group at the 6-position could potentially be displaced by various nucleophiles such as amines, alkoxides, or thiols. This provides a key avenue for the synthesis of diverse analogs for structure-activity relationship (SAR) studies. The electron-donating methoxy group may slightly decrease the reactivity of the ring towards nucleophilic attack compared to an unsubstituted analog.[8][9]

Palladium-Catalyzed Cross-Coupling: The carbon-chlorine bond also presents an opportunity for various palladium-catalyzed cross-coupling reactions.

  • Reactivity Trend: In contrast to SNAr, the reactivity of halogens in cross-coupling reactions typically follows the trend I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength.[7]

  • Potential Reactions: Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), and Stille couplings are all plausible transformations to introduce aryl, heteroaryl, or alkyl groups at the 6-position.

G cluster_0 Key Reactivity Pathways cluster_1 SNAr cluster_2 Cross-Coupling Start 6-Chloro-4-methoxy- pyrazolo[1,5-a]pyrazine SNAr_Product 6-Substituted Analog (Nu = OR, NR₂, SR) Start->SNAr_Product Nucleophile (e.g., RNH₂) Coupling_Product 6-Aryl/Alkyl Analog Start->Coupling_Product Pd Catalyst, Boronic Acid (Suzuki)

Caption: Potential reaction pathways for the derivatization of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine.

Stability: The compound should be stored under an inert atmosphere as recommended by suppliers. Heterocyclic compounds can be sensitive to strong acids, bases, and oxidizing agents. The stability of the methoxy group to demethylation under certain conditions (e.g., strong Lewis acids) should also be considered.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine, the pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore, particularly in the field of oncology.

Kinase Inhibition: Many pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of protein kinases.[1] These enzymes play a central role in cell signaling pathways that control cell growth, proliferation, and survival. The structural similarity of the pyrazolo[1,5-a]pyrazine core suggests it could also serve as a scaffold for kinase inhibitors. For instance, related compounds have shown inhibitory activity against Pim-1 kinase, a target in cancer therapy.[2]

Scaffold for Library Synthesis: Given the potential for derivatization at the 6-position, this molecule is an attractive starting point for the synthesis of a focused library of compounds for screening against various biological targets. The combination of the privileged pyrazolo[1,5-a]pyrazine core with the ability to introduce diverse substituents via the chloro group makes it a valuable building block in a drug discovery program.

Safety and Handling

Based on supplier safety data, 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion and Future Directions

6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine is a heterocyclic compound with significant potential as a building block in medicinal chemistry, particularly for the development of kinase inhibitors. While its fundamental physicochemical properties have yet to be fully characterized experimentally, computational data and knowledge of related compounds provide a solid foundation for its investigation.

Future research should prioritize the empirical determination of its physical properties, the development and validation of a robust synthetic route, and the exploration of its reactivity. A thorough investigation of its biological activity, beginning with broad screening against panels of kinases and other relevant drug targets, is warranted to unlock its therapeutic potential.

References

  • Moustafa, A. H., et al. (2022). Synthesis of various pyrazolo[1,5-a]pyrimidine derivatives through cyclization reactions. RSC Advances, 12(1), 1-10.
  • Sharma, V., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(1), 1-20. [Link]

  • Choi, H. G., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1033-1038. [Link]

  • El-Gamal, M. I., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(1), 1-20. [Link]

  • Danagulyan, G. G., & Gharibyan, V. K. (2024). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Chemistry of Heterocyclic Compounds, 60(1), 1-20.
  • DiRocco, D. A., et al. (2024). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade. Organic Process Research & Development, 28(3), 1234-1242.
  • DiRocco, D. A., et al. (2024). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. SciSpace. [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2461-2467. [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). ResearchGate. [Link]

  • Romo, D., & Yoo, E. J. (2014). Palau'chlor: A Practical and Reactive Chlorinating Reagent. Journal of the American Chemical Society, 136(22), 7849-7852. [Link]

Sources

Foundational

Unlocking the Pharmacological Potential of Pyrazolo[1,5-a]pyrazine Derivatives: A Technical Guide to Kinase Inhibition and Target Modulation

Executive Summary & Structural Rationale In the rigorous landscape of targeted drug discovery, the architectural rigidity and electronic distribution of a heterocyclic core dictate its trajectory from a mere chemical ent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the rigorous landscape of targeted drug discovery, the architectural rigidity and electronic distribution of a heterocyclic core dictate its trajectory from a mere chemical entity to a viable clinical candidate. Over the past decade, the pyrazolo[1,5-a]pyrazine bicyclic system has emerged as a highly privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors[1].

As an application scientist bridging the gap between computational design and empirical validation, I approach scaffold selection through the lens of Lipophilic Efficiency (LipE) and target engagement kinetics . The pyrazolo[1,5-a]pyrazine core is not merely a structural novelty; it is a strategic bioisostere for purines. The nitrogen atoms within this fused ring system are perfectly positioned to act as robust hydrogen bond acceptors, interacting directly with the backbone amide NH of the kinase hinge region[2]. Furthermore, the calculated polarization of the C–H bonds in the pyrazine ring enhances hydrogen bond donor properties, allowing these derivatives to maintain nanomolar potency while optimizing aqueous solubility and metabolic stability—a critical hurdle in progressing hits to leads[2].

Biological Activity Profiles Across Key Targets

The versatility of the pyrazolo[1,5-a]pyrazine scaffold is demonstrated by its successful application across multiple high-value therapeutic targets, ranging from autoimmune disorders to oncology.

Janus Kinases (JAK1 / JAK2 / TYK2)

Excessive cytokine signaling is a primary driver of autoimmune pathogenesis. While first-generation JAK inhibitors provided clinical breakthroughs, their lack of isoform selectivity often led to broad immunosuppression and hematological toxicity (e.g., anemia via JAK2 inhibition). Pyrazolo[1,5-a]pyrazine derivatives have been engineered to exploit subtle topological differences in the ATP-binding pockets of JAK isoforms. For instance, researchers at Zhejiang Hisun Pharmaceutical developed derivatives (e.g., Compound 34) exhibiting single-digit nanomolar potency against JAK1 and TYK2, while maintaining a highly favorable selectivity profile over JAK3[1]. Similarly, Pfizer utilized a pyrazole[1,5]pyrazine core to develop highly potent TYK2 inhibitors (IC50 = 10 nM) with an exceptional LipE of 5.5, positioning the most electronegative nitrogen toward the solvent front to minimize protein clashes[2].

RET Kinase (Wild-Type and Mutants)

Rearranged during Transfection (RET) kinase fusions and mutations are well-documented oncogenic drivers in non-small cell lung cancer (NSCLC) and thyroid carcinomas. Array Biopharma successfully patented a series of pyrazolo[1,5-a]pyrazines that demonstrate potent inhibition (IC50 < 10 nM) against both wild-type RET and the notoriously resistant V804 mutant[1]. The rigid bicyclic core allows for deep penetration into the DFG-in conformation of the kinase domain[3].

PI3K and Antiproliferative Activity

Beyond direct ATP-competitive kinase inhibition, functionalized pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown significant antiproliferative effects. Recent studies in A549 lung adenocarcinoma cell lines demonstrated that specific derivatives induce cytotoxicity (IC50 ~ 7-8 µM) by directly downregulating phosphoinositide 3-kinase (PI3K) protein levels, highlighting a dual mechanistic potential for this scaffold in oncology[4].

Quantitative Data Summary

To facilitate cross-target comparison, the biochemical and cellular efficacies of benchmark pyrazolo[1,5-a]pyrazine derivatives are summarized below.

Compound DesignationPrimary Target(s)Biochemical IC50 (nM)Indication / PhenotypeSource / Developer
Compound 34 JAK1 / TYK23.0 / 7.7Autoimmune / InflammationZhejiang Hisun[1]
Compound 11 TYK210.0Autoimmune DiseasesPfizer[2]
Compounds 35-37 RET (WT & V804)< 10.0NSCLC / ProliferativeArray Biopharma[1]
Compound 27/28 PI3K (Cellular)~ 8,190.0Lung AdenocarcinomaAcademic Research[4]

Mechanistic Visualization

To understand the intervention point of these derivatives, we must map the signaling cascade. The diagram below illustrates how pyrazolo[1,5-a]pyrazine inhibitors disrupt the JAK-STAT pathway by outcompeting ATP at the kinase hinge region, thereby preventing the phosphorylation and dimerization of STAT proteins.

Mechanism Ligand Cytokine (e.g., IFN-α) Receptor Cytokine Receptor Ligand->Receptor Binds & Dimerizes Kinase JAK / TYK2 Kinase Receptor->Kinase Recruits STAT STAT Protein Kinase->STAT Phosphorylates (ATP-dependent) Scaffold Pyrazolo[1,5-a]pyrazine Inhibitor Scaffold->Kinase ATP-Competitive Hinge Binding pSTAT Phosphorylated STAT (Active Dimer) STAT->pSTAT Dimerization Transcription Gene Transcription (Inflammation) pSTAT->Transcription Nuclear Translocation

Fig 1: JAK-STAT signaling pathway modulation by pyrazolo[1,5-a]pyrazine ATP-competitive inhibitors.

Self-Validating Experimental Protocols

A core tenet of robust drug discovery is the implementation of self-validating assay systems. A biochemical hit is meaningless without cellular target engagement. Below are the definitive, step-by-step methodologies I employ to validate pyrazolo[1,5-a]pyrazine derivatives, explicitly detailing the causality behind each experimental choice.

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)

Purpose: To determine the precise biochemical IC50 of the inhibitor against isolated recombinant kinases. Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-emission fluorophores (like Europium). By introducing a microsecond time delay before measuring emission, we completely eliminate short-lived background auto-fluorescence common in small-molecule libraries, drastically improving the signal-to-noise ratio.

  • Reagent Preparation & ATP Titration: Prepare the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: The ATP concentration must be strictly maintained at the predetermined Michaelis constant ( Km​ ) for the specific kinase. If ATP is too high, it artificially outcompetes the inhibitor, resulting in a false loss of potency.

  • Compound Pre-Incubation: Dispense pyrazolo[1,5-a]pyrazine compounds in a 10-point dose-response curve (1/3 log dilutions) into a 384-well plate. Add the recombinant kinase (e.g., TYK2 or RET) and incubate for 30 minutes at room temperature. Causality: Pre-incubation is critical for detecting slow-binding kinetics, allowing the inhibitor to reach thermodynamic equilibrium with the kinase before the substrate is introduced.

  • Reaction Initiation: Add the ATP/biotinylated-peptide substrate mixture to initiate the reaction. Incubate for 60 minutes.

  • Quench and Detection: Add the detection buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC. Causality: EDTA chelates the Mg2+ ions, instantly halting the kinase reaction. The proximity of the Europium antibody (bound to the phosphorylated peptide) and the Streptavidin-APC (bound to the biotin tag) generates the FRET signal, directly proportional to kinase activity.

Protocol 2: Cellular Target Engagement (pSTAT3 Flow Cytometry)

Purpose: To confirm that the biochemical potency translates into the complex intracellular environment, proving membrane permeability and cellular efficacy.

  • Cell Starvation: Culture Jurkat cells (or human PBMCs) and serum-starve them in 0.1% BSA for 2 hours prior to the assay. Causality: Serum contains endogenous growth factors and cytokines. Starvation reduces basal STAT phosphorylation to near zero, ensuring the maximum possible signal window upon deliberate stimulation.

  • Compound Treatment: Treat cells with the pyrazolo[1,5-a]pyrazine derivatives for 1 hour. Causality: This allows sufficient time for the drug to partition across the lipid bilayer and occupy the intracellular kinase domains.

  • Cytokine Stimulation: Stimulate cells with IFN-α (for TYK2/JAK1 activation) for exactly 15 minutes. Causality: 15 minutes captures the peak transient phosphorylation of STAT3 before negative feedback loops (like SOCS proteins) initiate signal degradation.

  • Fixation and Permeabilization: Fix cells immediately with 4% paraformaldehyde, followed by permeabilization with ice-cold 90% methanol. Causality: Methanol permeabilization strips lipids from the membrane, allowing the bulky, fluorophore-conjugated anti-pSTAT3 antibodies to physically access the intracellular and nuclear compartments for accurate flow cytometric quantification.

Workflow Architecture

The integration of these protocols forms a closed-loop, self-validating pipeline. Biochemical data informs structural optimization, while cellular data filters out compounds with poor permeability or high protein binding.

Validation Synth 1. Library Synthesis (Core Scaffold) Biochem 2. TR-FRET Assay (Primary Screen) Synth->Biochem Compounds Biochem->Synth SAR Optimization Cell 3. pSTAT Flow Cytometry (Target Engagement) Biochem->Cell IC50 < 10nM ADME 4. In Vitro ADME (Microsomal Stability) Cell->ADME Cellular Efficacy

Fig 2: Self-validating screening workflow for pyrazolo[1,5-a]pyrazine kinase inhibitor development.

Conclusion

The pyrazolo[1,5-a]pyrazine scaffold represents a masterclass in rational drug design. By offering a rigid, highly tunable framework with exceptional hydrogen-bonding geometry, it allows medicinal chemists to thread the needle between high biochemical potency and favorable pharmacokinetic properties. As demonstrated by its successful deployment against JAK, TYK2, RET, and PI3K targets, mastering the functionalization of this core will remain a cornerstone strategy in the development of next-generation targeted therapeutics.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

  • Synthesis of New Pyrazolo[1,5‐a]Pyrazin‐4(5H)‐One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line Source: Chemistry & Biodiversity / ResearchGate URL:[Link][4]

  • WO2018136661A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS Source: WIPO / Google Patents URL:[3]

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazolo[1,5-a]pyrazine Analogs

Abstract The pyrazolo[1,5-a]pyrazine scaffold represents an intriguing yet underexplored heterocyclic system in medicinal chemistry. As a close structural analog of the well-established pyrazolo[1,5-a]pyrimidine core—a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[1,5-a]pyrazine scaffold represents an intriguing yet underexplored heterocyclic system in medicinal chemistry. As a close structural analog of the well-established pyrazolo[1,5-a]pyrimidine core—a privileged scaffold found in numerous approved drugs—it offers a unique constellation of electronic and steric properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, functionalization, and biological evaluation of novel pyrazolo[1,5-a]pyrazine analogs. We will delve into established and emerging synthetic methodologies, drawing logical parallels from its more famous pyrimidine counterpart to illuminate rational experimental design. Furthermore, this whitepaper outlines detailed protocols for core synthesis and preliminary biological screening, providing a self-validating framework for initiating a drug discovery program centered on this promising scaffold.

Introduction: The Strategic Value of Scaffold Hopping

In modern medicinal chemistry, the concept of "privileged structures" is paramount. These are molecular scaffolds that are capable of binding to multiple biological targets, often serving as a robust starting point for drug discovery campaigns. The pyrazolo[1,5-a]pyrimidine system is a quintessential example of such a scaffold, forming the core of numerous kinase inhibitors and other therapeutics.[1][2][3] Its rigid, planar structure and versatile points for substitution have allowed for the development of highly potent and selective agents.[4]

However, reliance on a single core can lead to intellectual property saturation and challenges in overcoming issues like acquired resistance or off-target effects.[4] This is where the strategic value of "scaffold hopping" becomes evident. By making subtle but significant changes to the core, such as replacing the pyrimidine ring with a pyrazine ring, we arrive at the pyrazolo[1,5-a]pyrazine scaffold. This is not merely a trivial substitution; the introduction of a second nitrogen atom at position 8 (as opposed to position 9 in the pyrimidine analog) fundamentally alters the molecule's hydrogen bonding capacity, dipole moment, and metabolic profile. It presents a fresh chemical space for exploration while leveraging the vast synthetic knowledge base of the parent scaffold.

This guide is structured to navigate the discovery of novel pyrazolo[1,5-a]pyrazine analogs by first understanding the foundational chemistry of its relatives and then applying those principles to the specific challenges and opportunities presented by the target scaffold.

Synthetic Strategies: From Established Precedent to Novel Architectures

The construction of the fused pyrazolo[1,5-a]pyrazine ring system typically relies on the cyclocondensation of a suitably substituted aminopyrazole with a 1,2-bielectrophilic partner. This approach is analogous to the most common methods for synthesizing pyrazolo[1,5-a]pyrimidines, which often involve the reaction of aminopyrazoles with 1,3-bielectrophiles like β-dicarbonyl compounds.[5][6]

Foundational Analogy: Synthesis of Pyrazolo[1,5-a]pyrimidines

To appreciate the nuances of pyrazolo[1,5-a]pyrazine synthesis, it is instructive to first review the primary routes to its pyrimidine cousin. The most prevalent method is the condensation of a 3-aminopyrazole or 5-aminopyrazole with a β-dicarbonyl compound, enaminone, or chalcone.[5][7] This reaction is robust, tolerates a wide range of functional groups, and allows for diversification at multiple positions on the resulting bicyclic core.

G General Synthesis of Pyrazolo[1,5-a]pyrimidines cluster_reactants Reactants cluster_product Product Aminopyrazole 3-Aminopyrazole Process Cyclocondensation Aminopyrazole->Process Dicarbonyl 1,3-Bielectrophile (e.g., β-Diketone) Dicarbonyl->Process Product Pyrazolo[1,5-a]pyrimidine Process->Product Formation of Pyrimidine Ring

Caption: Common synthetic route to Pyrazolo[1,5-a]pyrimidines.

Focused Synthesis of Pyrazolo[1,5-a]pyrazines

The synthesis of the target pyrazolo[1,5-a]pyrazine scaffold requires a shift from 1,3-bielectrophiles to 1,2-bielectrophiles. The key is to select a precursor that can react with the exocyclic amino group and the endocyclic nitrogen of the aminopyrazole to form the six-membered pyrazine ring.

A classical and effective approach involves the condensation of a 3-aminopyrazole with an α-haloketone or a 1,2-dicarbonyl compound like glyoxal or its derivatives.

Key Reaction: Condensation of 3-Aminopyrazole with an α-Diketone.

  • Initial Attack: The more nucleophilic exocyclic amino group of the 3-aminopyrazole attacks one of the carbonyl carbons of the α-diketone.

  • Intermediate Formation: This forms a Schiff base (imine) intermediate.

  • Cyclization: The endocyclic pyrazole nitrogen (at position 2) then attacks the second carbonyl carbon, initiating the cyclization.

  • Dehydration/Aromatization: Subsequent dehydration leads to the formation of the aromatic pyrazolo[1,5-a]pyrazine core.

This strategy offers a direct and modular approach, where the substituents on both the starting pyrazole and the diketone can be varied to generate a library of analogs for structure-activity relationship (SAR) studies.

G Core Synthesis of Pyrazolo[1,5-a]pyrazines cluster_reactants Reactants cluster_product Product Aminopyrazole Substituted 3-Aminopyrazole Process Acid-catalyzed Cyclocondensation Aminopyrazole->Process Diketone 1,2-Diketone (e.g., Benzil) Diketone->Process Product Substituted Pyrazolo[1,5-a]pyrazine Intermediate Schiff Base Intermediate Process->Intermediate Step 1: Condensation Intermediate->Product Step 2: Cyclization & Aromatization

Caption: Key cyclocondensation route to the pyrazolo[1,5-a]pyrazine core.

Post-Synthetic Modification and Library Generation

Once the core scaffold is synthesized, its utility in a drug discovery program is determined by the ease with which it can be functionalized. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose.[4] By preparing halo-substituted pyrazolo[1,5-a]pyrazines (e.g., chloro- or bromo-), researchers can introduce a wide array of chemical moieties.

Common Cross-Coupling Reactions:

  • Suzuki Coupling: Introduction of aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Installation of primary or secondary amines.

  • Sonogashira Coupling: Addition of terminal alkynes.

  • Heck Coupling: Formation of carbon-carbon bonds with alkenes.

The ability to perform these reactions regioselectively is critical. The electronic nature of the pyrazolo[1,5-a]pyrazine system will dictate the reactivity of different positions, an aspect that must be empirically determined or predicted via computational chemistry.

Biological Evaluation and SAR Workflow

The pyrazolo[1,5-a]pyrazine scaffold, like its pyrimidine analog, is a prime candidate for targeting ATP-binding sites in protein kinases due to its planar structure and hydrogen bond accepting capabilities.[2] Therefore, a logical starting point for a screening campaign is a broad panel of cancer-relevant kinases.

A Self-Validating Discovery Workflow

A robust and trustworthy screening cascade is essential. The workflow should progress from broad, high-throughput methods to more specific, lower-throughput assays.

G Drug Discovery Workflow for Novel Analogs A Library Synthesis (Pyrazolo[1,5-a]pyrazines) B Primary Screening (e.g., Broad Kinase Panel @ 10µM) A->B C Hit Identification (>50% Inhibition) B->C D Dose-Response Assay (IC50 Determination) C->D Confirmed Hits E Cell-Based Assay (Target Engagement & Potency) D->E F SAR Analysis & Lead Optimization E->F F->A Iterative Synthesis G In Vivo Studies F->G Lead Candidate

Caption: Iterative workflow for SAR studies and lead optimization.

Data Presentation and SAR Analysis

All quantitative data from biological assays should be meticulously organized to facilitate SAR analysis. The goal is to identify which substituents at which positions enhance potency, selectivity, and desirable drug-like properties (e.g., solubility, metabolic stability).

Table 1: Hypothetical SAR Data for Pyrazolo[1,5-a]pyrazine Analogs against Kinase X

Compound IDR1 (Position 2)R2 (Position 6)R3 (Position 7)Kinase X IC₅₀ (nM)Cell Proliferation EC₅₀ (nM)
PZP-001 HPhenylPhenyl5,200>10,000
PZP-002 -CH₃PhenylPhenyl2,1008,500
PZP-003 H4-F-PhenylPhenyl6501,200
PZP-004 HPhenyl4-Pyridyl150320
PZP-005 H4-F-Phenyl4-Pyridyl25 60

This table is for illustrative purposes only.

From this hypothetical data, a scientist could infer:

  • Small alkyl groups at R1 are tolerated but do not dramatically improve potency.

  • An electron-withdrawing fluorine at R2 enhances activity.

  • A hydrogen bond acceptor (pyridyl group) at R3 is critical for potency, likely interacting with the kinase hinge region.

Detailed Experimental Protocols

Trustworthiness in scientific guidance requires detailed, reproducible protocols.

Protocol 1: General Synthesis of a 6,7-Diphenylpyrazolo[1,5-a]pyrazine Analog (PZP-001)

Materials:

  • 3-Amino-5-methylpyrazole (1.0 eq)

  • Benzil (1.05 eq)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • To a round-bottom flask, add 3-amino-5-methylpyrazole and benzil.

  • Add glacial acetic acid to serve as both solvent and catalyst (approx. 10 mL per gram of aminopyrazole).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker of ice water with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol to remove residual acetic acid.

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-methyl-6,7-diphenylpyrazolo[1,5-a]pyrazine.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against a specific protein kinase using a fluorescence-based assay.

Materials:

  • Test Compounds (dissolved in 100% DMSO)

  • Recombinant Kinase Enzyme

  • Fluorescently Labeled Substrate Peptide

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 384-well plates (black, low-volume)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM.

  • In the 384-well plate, add 50 nL of each compound dilution. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add 5 µL of a solution containing the kinase enzyme in assay buffer to each well.

  • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP in assay buffer. The final ATP concentration should be at or near its Km value for the specific kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of a stop solution (e.g., containing EDTA).

  • Measure the fluorescence signal on a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrazine scaffold is a promising, yet relatively untapped, area of medicinal chemistry. Its synthesis is accessible through established chemical principles, and its structural similarity to proven pharmacophores suggests a high probability of identifying biologically active compounds.[1] Future research should focus on:

  • Developing Novel Synthetic Routes: Exploring alternative cyclization strategies to access diverse substitution patterns.

  • Broad Biological Screening: Testing new analogs against a wide range of target classes beyond kinases, such as GPCRs or ion channels.

  • Computational Modeling: Using in silico methods to predict binding modes and guide the design of more potent and selective inhibitors.

By combining rational design, robust synthetic chemistry, and a systematic biological evaluation workflow, the exploration of pyrazolo[1,5-a]pyrazine analogs can pave the way for a new generation of therapeutic agents.

References

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. (2016). ACS Medicinal Chemistry Letters.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines and thieno[2,3-b]pyridines. (n.d.).
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a][1][5][8]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. (2008). SciSpace.

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024).
  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. (2026). PMC.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). PMC.

Sources

Foundational

Strategic Utilization of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (CAS 1650547-54-8) in Kinase Inhibitor Discovery

Executive Summary In the landscape of modern targeted therapeutics, the architectural design of small molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the architectural design of small molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (CAS 1650547-54-8) has emerged as a highly versatile, orthogonally functionalized building block. Predominantly utilized in the synthesis of next-generation RET (Rearranged during Transfection) and JAK (Janus Kinase) inhibitors, this bicyclic core acts as a potent bioisostere for the adenine ring of ATP. This whitepaper provides an in-depth technical analysis of its structural rationale, mechanistic utility, and field-proven synthetic protocols, serving as a definitive guide for drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in complex cross-coupling networks and downstream purification workflows.

PropertyValue
Chemical Name 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine
CAS Number 1650547-54-8
Molecular Formula C₇H₆ClN₃O
Molecular Weight 183.59 g/mol
Appearance Off-white to pale yellow solid
Purity (Typical) ≥ 97%
Key Structural Motifs Pyrazolo[1,5-a]pyrazine core, C6-Chlorine, C4-Methoxy

Structural Rationale: The Pyrazolo[1,5-a]pyrazine Core in Kinase Targeting

The selection of the pyrazolo[1,5-a]pyrazine core is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements in the kinase hinge region (1 [1]).

  • Hinge-Binding Dynamics (Causality): The nitrogen atoms within the pyrazolo[1,5-a]pyrazine core serve as potent hydrogen-bond acceptors. In kinases such as RET, these nitrogens engage in critical, high-affinity hydrogen bonding with the backbone amide NH of the hinge region residues (e.g., Valine 804 in RET or corresponding residues in JAK isoforms) (2 [2]).

  • Orthogonal Reactivity: CAS 1650547-54-8 is engineered for modular synthesis. The C6-chlorine provides a highly activated electrophilic site for palladium-catalyzed cross-coupling, allowing structural vectors to be directed deep into the hydrophobic pocket II of the kinase. Conversely, the C4-methoxy group acts as a robust steric shield during early synthetic steps and can be selectively unmasked later to explore the solvent-exposed region or the ribose-binding pocket.

Mechanistic Pathway: RET Kinase Inhibition

The following diagram illustrates the biological signaling cascade of the RET kinase and demonstrates where pyrazolo[1,5-a]pyrazine-derived APIs exert their ATP-competitive inhibition to halt oncogenic proliferation.

RET_Pathway GDNF GDNF Family Ligands RET RET Receptor Tyrosine Kinase GDNF->RET Ligand Binding & Dimerization RAS RAS / MAPK Pathway RET->RAS Autophosphorylation PI3K PI3K / AKT Pathway RET->PI3K Autophosphorylation Inhibitor Pyrazolo[1,5-a]pyrazine Inhibitor Inhibitor->RET ATP-competitive binding (Hinge Region) Proliferation Cell Proliferation & Survival RAS->Proliferation Transcriptional Activation PI3K->Proliferation Anti-apoptotic Signaling

RET Kinase signaling cascade and the ATP-competitive inhibition mechanism.

Synthetic Utility & Experimental Protocols

The true value of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine lies in its predictable reactivity. Below is the field-standard workflow for its functionalization.

Synthetic_Workflow SM 6-Chloro-4-methoxy- pyrazolo[1,5-a]pyrazine Suzuki Suzuki-Miyaura Coupling (C6) SM->Suzuki Pd(dppf)Cl2, K2CO3, 90°C Intermediate 6-Aryl-4-methoxy- pyrazolo[1,5-a]pyrazine Suzuki->Intermediate Cross-coupling Deprotection Methoxy Cleavage (C4) Intermediate->Deprotection BBr3, DCM, -78°C API Target Kinase Inhibitor Deprotection->API Functionalization

Step-by-step synthetic workflow for C6 functionalization and C4 deprotection.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

Objective: Install an aryl/heteroaryl pharmacophore at the C6 position to extend the molecule into the kinase's hydrophobic pocket. Causality & Rationale: The C-Cl bond at the 6-position of the electron-deficient pyrazolo[1,5-a]pyrazine ring is highly activated, facilitating rapid oxidative addition by the Pd(0) species. K₂CO₃ is utilized as the base because it effectively coordinates with the boronic acid to form an electron-rich boronate complex, drastically accelerating the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (1.0 equiv, limiting reagent) and the desired aryl boronic acid (1.2 equiv).

  • Catalyst Addition: Add[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv). Expert Insight: The bidentate dppf ligand provides steric bulk and electron density that stabilizes the Pd intermediate and prevents premature catalyst precipitation (palladium black formation).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v). Degassing via sparging with N₂ for 15 minutes is critical to prevent the homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

  • Reaction Execution: Seal the flask and heat the biphasic mixture to 90°C in an oil bath for 4–6 hours under a positive pressure of nitrogen.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and partition with water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: C4-Methoxy Cleavage (Deprotection)

Objective: Reveal the C4-hydroxyl group (which tautomerizes to the pyrazolone form) for subsequent functionalization, such as triflation or direct nucleophilic displacement. Causality & Rationale: Boron tribromide (BBr₃) is a powerful Lewis acid. The empty p-orbital on boron coordinates strongly to the oxygen atom of the methoxy group. This coordination weakens the O-CH₃ bond, making the methyl carbon highly susceptible to nucleophilic attack by the liberated bromide ion, effectively cleaving the ether bond without disrupting the sensitive pyrazolo[1,5-a]pyrazine core.

Step-by-Step Methodology:

  • Preparation: Dissolve the C6-functionalized intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Expert Insight: Cryogenic temperatures are mandatory to prevent over-reactivity and potential ring-opening side reactions.

  • Reagent Addition: Add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise via syringe.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Carefully quench the reaction at 0°C with the slow addition of methanol, followed by saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the C4-hydroxy product.

Analytical Validation & Self-Validating Systems

To ensure scientific integrity, the protocols described above must be validated through self-evident analytical markers:

  • LC-MS Isotopic Erasure (Protocol A): The starting material (CAS 1650547-54-8) exhibits a distinct 3:1 isotopic pattern in mass spectrometry due to the presence of ³⁵Cl and ³⁷Cl isotopes at m/z 184 [M+H]⁺. Upon successful Suzuki coupling, this distinctive pattern completely vanishes, and the molecular weight shifts by the mass of the aryl group minus the chlorine atom. This isotopic erasure is a definitive, self-validating proof of successful dehalogenative coupling.

  • ¹H NMR Validation (Protocol B): The starting material features a sharp, distinct singlet integrating to 3 protons around δ 4.10 ppm, corresponding to the -OCH₃ group. The complete disappearance of this peak in the post-workup NMR spectrum provides absolute validation of ether cleavage.

References

  • Title: WO2018136661A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS Source: Google P
  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: Future Medicinal Chemistry (via PubMed Central) URL: [2]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Characterization of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine in Kinase Assays

Introduction: The Pyrazolo[1,5-a]pyrazine Scaffold as a Privileged Kinase Inhibitor Motif The pyrazolo[1,5-a]pyrimidine and its bioisostere, the pyrazolo[1,5-a]pyrazine scaffold, have emerged as a significant class of he...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolo[1,5-a]pyrazine Scaffold as a Privileged Kinase Inhibitor Motif

The pyrazolo[1,5-a]pyrimidine and its bioisostere, the pyrazolo[1,5-a]pyrazine scaffold, have emerged as a significant class of heterocyclic compounds in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] The pyrazolo[1,5-a]pyrimidine framework has been successfully utilized to develop inhibitors for a range of kinases, including Pim-1, TTK, Trk, and AAK1.[2][4][5][6] These compounds typically function as ATP-competitive inhibitors, binding to the highly conserved ATP-binding pocket of the kinase.[7]

This document provides a detailed guide for the characterization of a novel pyrazolo[1,5-a]pyrazine derivative, 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine, as a potential kinase inhibitor. The protocols outlined herein are designed to be robust and self-validating, providing researchers with a comprehensive framework for determining the compound's in vitro inhibitory activity and its effects on cellular signaling pathways.

Compound Profile: 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

PropertyValueReference
Molecular Formula C₇H₆ClN₃O[8]
Molecular Weight 183.59 g/mol [8]
Canonical SMILES COC1=NC(=CN2C1=CC=N2)Cl[8]

Part 1: In Vitro Biochemical Kinase Inhibition Assays

Biochemical assays are the foundational step in characterizing a novel kinase inhibitor. These assays directly measure the compound's ability to inhibit the catalytic activity of a purified kinase enzyme. We will describe two common and robust methods: a luminescence-based ATP depletion assay and a fluorescence polarization-based binding assay.

Luminescence-Based Kinase Inhibition Assay (Kinase-Glo® Principle)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[9] Active kinases consume ATP to phosphorylate their substrates. The addition of a luciferase-based reagent results in a luminescent signal that is directly proportional to the ATP concentration.[10][11] Therefore, a lower luminescent signal indicates higher kinase activity, and inhibition of the kinase results in a higher signal.[11]

Workflow for Luminescence-Based Kinase Assay

A Dispense Compound (6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine) and Controls B Add Kinase and Substrate Mixture A->B Pre-incubation C Incubate to Allow Kinase Reaction B->C Initiate Reaction D Add Kinase-Glo® Reagent to Stop Reaction and Generate Luminescence C->D Endpoint E Measure Luminescence D->E Detection

Caption: Workflow for a luminescence-based kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. A 10-point, 3-fold dilution series is recommended for initial IC₅₀ determination.

  • Assay Plate Preparation:

    • Using a low-volume 384-well white assay plate, dispense 1 µL of each compound dilution to the appropriate wells.

    • Include "no inhibitor" (DMSO only) and "no enzyme" (assay buffer only) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate reaction mixture in the appropriate kinase assay buffer. The final concentrations of the kinase and substrate should be optimized for each specific kinase, ideally at their Km values.[12]

    • Add 10 µL of the 2X kinase/substrate mixture to each well of the assay plate.

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Luminescence Detection:

    • Equilibrate the Kinase-Glo® Luminescent Kinase Assay Reagent (Promega) to room temperature.

    • Add 10 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Mix the plate on a shaker for 2 minutes to ensure complete lysis and signal generation.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" and "no enzyme" controls.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Fluorescence Polarization (FP) Based Kinase Binding Assay

Fluorescence polarization is a powerful technique to measure the binding of a small molecule inhibitor to a kinase.[13] The assay relies on the principle that a small, fluorescently labeled tracer molecule tumbles rapidly in solution, resulting in low fluorescence polarization.[14] When the tracer binds to a much larger kinase molecule, its tumbling is slowed, leading to an increase in fluorescence polarization.[15] A test compound that binds to the kinase will displace the tracer, causing a decrease in the FP signal.[16]

Workflow for Fluorescence Polarization Kinase Binding Assay

A Dispense Compound (6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine) and Controls B Add Kinase and Fluorescent Tracer A->B Competitive Binding C Incubate to Reach Binding Equilibrium B->C Equilibration D Measure Fluorescence Polarization C->D Detection

Caption: Workflow for a fluorescence polarization-based kinase binding assay.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a serial dilution of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine in DMSO as described for the luminescence assay.

  • Assay Plate Preparation:

    • Use a low-volume 384-well black assay plate. Dispense 1 µL of each compound dilution into the wells.

    • Include "no inhibitor" (DMSO only) and "no enzyme" (tracer only) controls.

  • Binding Reaction:

    • Prepare a mixture of the target kinase and the appropriate fluorescently labeled tracer in the binding assay buffer. The optimal concentrations of both should be predetermined.

    • Add 20 µL of the kinase/tracer mixture to each well.

    • Mix the plate gently on a plate shaker.

    • Incubate the plate at room temperature for the required time to reach binding equilibrium (e.g., 60-120 minutes), protected from light.

  • FP Measurement:

    • Measure the fluorescence polarization on a plate reader equipped with the appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • The decrease in the FP signal is proportional to the displacement of the tracer by the test compound.

    • Calculate the percentage of inhibition based on the "no inhibitor" and "no enzyme" controls.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Part 2: Cell-Based Kinase Activity Assays

Cell-based assays are critical for validating the activity of a compound in a more physiologically relevant context.[17] These assays measure the compound's ability to inhibit a specific kinase within intact cells, providing insights into its cell permeability and its effect on a downstream signaling pathway.

Cellular Phosphorylation Assay (Western Blot)

This method directly assesses the phosphorylation state of a known downstream substrate of the target kinase. Inhibition of the kinase by 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine should lead to a decrease in the phosphorylation of its substrate.

Signaling Pathway for a Generic Kinase Cascade

Stimulus Growth Factor/ Cytokine Receptor Receptor Tyrosine Kinase Stimulus->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase activates TargetKinase Target Kinase UpstreamKinase->TargetKinase activates Substrate Substrate TargetKinase->Substrate phosphorylates pSubstrate Phospho-Substrate Substrate->pSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) pSubstrate->CellularResponse Inhibitor 6-Chloro-4-methoxy- pyrazolo[1,5-a]pyrazine Inhibitor->TargetKinase

Caption: A generic kinase signaling pathway illustrating the point of inhibition.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells known to have an active signaling pathway involving the target kinase in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

    • If the pathway requires stimulation, add the appropriate growth factor or stimulus for a short period (e.g., 15-30 minutes) before harvesting the cells.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total amount of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-substrate signal to the total substrate signal and the loading control.

    • Compare the normalized phospho-substrate levels in the compound-treated samples to the vehicle control to determine the extent of inhibition.

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the initial characterization of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine as a kinase inhibitor. By employing both in vitro biochemical assays and cell-based functional assays, researchers can obtain a thorough understanding of the compound's potency, mechanism of action, and cellular efficacy. The adaptability of the pyrazolo[1,5-a]pyrazine scaffold suggests that this compound could be a valuable tool for kinase research and a starting point for the development of novel therapeutics.

References

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. PMC - NIH. [Link]

  • Fluorescence Polarization (FP). Molecular Devices. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. [Link]

  • Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]

  • IP-Kinase Assay. Bio-protocol. [Link]

  • Kinase Assays with Myra. Bio Molecular Systems. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. Agilent. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed. [Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. PubMed. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidines and (4-Hydroxy-6-trifluoromethylpyrimidin-2-yl) guanidines. BYU ScholarsArchive. [Link]

  • Synthesis, Structural Characterization, and Biological Activity of New Pyrazolo[4,3-e][3][10][18]triazine Acyclonucleosides. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of[3][10][18]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers. [Link]

Sources

Application

Protocol for dissolving 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

Application Note: Formulation and Dissolution Protocol for 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine Executive Briefing 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (CAS: 1650547-54-8) is a highly versatile fused bicyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Dissolution Protocol for 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

Executive Briefing

6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (CAS: 1650547-54-8) is a highly versatile fused bicyclic heteroaromatic building block. The pyrazolo[1,5-a]pyrazine scaffold is extensively utilized in the rational design of small-molecule kinase inhibitors (e.g., targeting JAK, BTK, and FGFR) due to its favorable hydrogen-bonding profile, planar geometry, and ability to act as a potent p-donor within enzyme active sites [1].

However, the specific substitution pattern of this molecule—a chlorine atom at the 6-position and a methoxy group at the 4-position—significantly alters the electronic distribution and lipophilicity of the core [2]. While the methoxy group acts as a hydrogen bond acceptor, the halogen introduces strong intermolecular π-π stacking and halogen bonding in the solid state [3]. This results in a high crystal lattice energy, rendering the compound highly hydrophobic and poorly soluble in standard aqueous media.

Physicochemical Causality & Solubility Dynamics

To successfully formulate this compound for biological assays, one must overcome its rigid crystalline packing. Polar aprotic solvents, specifically anhydrous Dimethyl Sulfoxide (DMSO), are mandatory for primary dissolution. DMSO possesses a high dielectric constant and a strong dipole moment, allowing it to effectively disrupt the intermolecular hydrogen bond network and solvate the planar pyrazine core [3].

For downstream in vivo applications, direct aqueous dilution from DMSO will cause immediate "solvent shock," leading to rapid nucleation and micro-precipitation. Therefore, aqueous dilution must be performed sequentially using a step-wise matrix of amphiphilic excipients (such as PEG400 and Tween-80). These excipients create micellar structures that encapsulate the hydrophobic halogenated moiety, thermodynamically stabilizing the compound in an aqueous suspension.

Quantitative Physicochemical and Solubility Data

Table 1: Physicochemical Properties

Property Value
Compound Name 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine
CAS Number 1650547-54-8
Molecular Formula C₇H₆ClN₃O
Molecular Weight 183.59 g/mol
Appearance White to off-white solid powder

| Storage Conditions | -20°C, desiccated, protected from light |

Table 2: Empirical Solubility Profile

Solvent System Max Solubility Application / Recommendation
DMSO (Anhydrous) ≥ 30 mg/mL (~163 mM) Ideal for primary master stock preparation.
DMF ≥ 25 mg/mL (~136 mM) Alternative to DMSO; harder to remove in vacuo.
Ethanol (Absolute) < 5 mg/mL Poor solubility; requires heating/sonication.

| Aqueous Buffers (PBS/Water) | < 0.1 mg/mL | Insoluble; requires co-solvents and surfactants. |

Step-by-Step Dissolution Protocols

Protocol A: Preparation of a 50 mM Master Stock (In Vitro Assays)

This protocol generates a self-validating, stable primary stock suitable for prolonged storage.

  • Equilibration: Remove the vial of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine from -20°C storage and allow it to equilibrate to room temperature (25°C) in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric condensation. Water aggressively competes with DMSO for hydrogen bonding, drastically reducing the solubility limit of the compound and causing premature degradation.

  • Weighing: Accurately weigh 9.18 mg of the compound into a sterile, amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 50 mM concentration.

  • Mechanical Agitation: Vortex the vial continuously for 60 seconds.

  • Sonication: Place the vial in a room-temperature ultrasonic water bath for 5–10 minutes.

    • Causality: Sonication provides the localized cavitation energy required to break the strong π-π stacking interactions of the pyrazolo-pyrazine core that mechanical vortexing alone cannot disrupt.

  • QC & Storage: Visually inspect the solution against a dark background. It should be perfectly clear. Aliquot into single-use volumes and store at -80°C to prevent freeze-thaw degradation.

Protocol B: Formulation for In Vivo Dosing (5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline)

This protocol is designed to formulate the compound for systemic administration (e.g., IV or IP injection) while maintaining it in solution.

  • Primary Solvation: Add 50 µL of the 50 mM DMSO Master Stock (from Protocol A) to a sterile compounding vial.

  • Co-Solvent Addition (PEG400): Add 400 µL of PEG400 to the DMSO solution. Vortex vigorously for 30 seconds.

    • Causality: PEG400 acts as a miscible co-solvent that lowers the dielectric constant of the final mixture. It must be added before any aqueous component to coat the hydrophobic compound and prevent precipitation.

  • Surfactant Addition (Tween-80): Add 50 µL of Tween-80. Vortex for an additional 30 seconds.

    • Causality: Tween-80 reduces the surface tension and forms protective micelles around the drug particles, ensuring uniform dispersion.

  • Aqueous Dilution: Dropwise, while continuously vortexing, add 500 µL of 0.9% physiological saline.

    • Causality: Dropwise addition prevents localized areas of high water concentration (solvent shock), which would otherwise force the halogenated compound out of solution.

Workflow Visualization

G A 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (Solid Powder) B Primary Stock Solution (10-50 mM in 100% DMSO) A->B Add anhydrous DMSO (Vortex/Sonicate, 25°C) C In Vitro Assays (Aqueous Buffer, <0.1% DMSO) B->C Serial dilution (Dropwise, rapid mixing) D In Vivo Formulation (5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline) B->D Sequential excipient addition (Prevent precipitation) E Structural Biology (Crystallization Buffer) B->E Dilute to 1-5 mM (Protein complexation)

Workflow for the dissolution and downstream formulation of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine.

Analytical Quality Control (Self-Validating System)

To guarantee the integrity of your formulated solutions, implement the following self-validating QC checks:

  • Tyndall Effect Screening: Shine a red laser pointer through the in vivo formulation vial. If the laser beam is clearly visible as a solid line passing through the liquid, micro-precipitates have formed (colloidal suspension) and the formulation has failed. A successful true solution will scatter minimal light.

  • LC-MS Stability Check: 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine contains a reactive halogen. If stored in non-anhydrous DMSO at room temperature for prolonged periods, the chlorine atom may undergo slow nucleophilic substitution. Run an LC-MS aliquot at T=0 and T=7 days to confirm the mass peak remains at m/z 184.0 [M+H]⁺ with no degradation adducts.

References

  • Alsfouk, A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899–1921.[Link]

  • Zaremba, O., et al. (2013). Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold. Chemistry of Heterocyclic Compounds, 49(6), 915-921.[Link]

  • Tolmachova, K. A., et al. (2021). Functionalization of Position 7 of Pyrazolo[1,5-a]pyrazines. Synthesis, 53(04), 688-694.[Link]

Method

Application Note: 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine as a Privileged Scaffold for Kinase Probe Development

Executive Summary In modern chemical biology, 6-chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (CAS: 1650547-54-8) is rarely deployed as a static, standalone probe. Instead, it serves as a highly versatile, fragment-based chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern chemical biology, 6-chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (CAS: 1650547-54-8) is rarely deployed as a static, standalone probe. Instead, it serves as a highly versatile, fragment-based chemical probe precursor —a privileged scaffold engineered for the rapid generation of highly selective kinase probes.

Due to its optimal physicochemical properties and predictable binding geometry, this bicyclic heteroaromatic core is extensively utilized in scaffold hopping and fragment-based drug discovery (FBDD) . By systematically functionalizing its orthogonal synthetic handles (the C6-chlorine and C4-methoxy groups), researchers can rapidly synthesize ATP-competitive chemical probes targeting critical kinases such as Bruton's tyrosine kinase (BTK), Janus kinases (JAK), and RET .

This guide details the mechanistic rationale, synthetic workflows, and cellular validation protocols required to transform this raw scaffold into a self-validating chemical probe.

Mechanistic Rationale: The Pyrazolo[1,5-a]pyrazine Core

The success of the pyrazolo[1,5-a]pyrazine scaffold in probe development lies in its structural mimicry of the adenine ring of ATP.

  • Hinge Binding: The core acts as a robust hinge-binding motif. For example, in BTK, the pyrazolo[1,5-a]pyrazine nitrogen atoms form critical bidentate hydrogen bonds with the backbone amide of Met477 .

  • Orthogonal Vectors for SAR:

    • The C6-Chloro Handle: Projects toward the solvent-exposed channel. It is highly reactive toward palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), making it the ideal vector for attaching solubilizing groups or covalent warheads (such as acrylamides targeting Cys481 in BTK).

    • The C4-Methoxy Handle: Projects into the kinase selectivity pocket (gatekeeper region). It can be displaced via nucleophilic aromatic substitution (SNAr) or demethylated to a hydroxyl group for etherification, allowing fine-tuning of kinome selectivity.

Mechanism Scaffold Pyrazolo[1,5-a]pyrazine Core Hinge Kinase Hinge Region (e.g., Met477 in BTK) Scaffold->Hinge Hydrogen Bonding C4 C4-Methoxy Vector Scaffold->C4 C6 C6-Chloro Vector Scaffold->C6 Pocket Gatekeeper / Selectivity Pocket C4->Pocket SAR Optimization Solvent Solvent Channel / Cys481 C6->Solvent Covalent Warhead

Figure 1: Structural mechanism of kinase hinge binding and orthogonal vector functionalization.

Workflow: From Scaffold to Validated Chemical Probe

The development of a reliable chemical probe requires a linear progression from synthetic functionalization to rigorous biological validation. The workflow below outlines the transformation of the 6-chloro-4-methoxy-pyrazolo[1,5-a]pyrazine scaffold into a fully validated cellular probe.

Workflow cluster_validation Probe Validation System A Scaffold: 6-Chloro-4-methoxy- pyrazolo[1,5-a]pyrazine B Step 1: C6-Chloro Cross-Coupling (Solvent Channel Vector) A->B C Step 2: C4-Methoxy Displacement (Selectivity Pocket Vector) B->C D Candidate Kinase Probe (e.g., BTK/JAK Inhibitor) C->D E Biochemical Profiling (Enzymatic IC50) D->E F Cellular Target Engagement (NanoBRET Assay) D->F

Figure 2: Workflow for converting the pyrazolo[1,5-a]pyrazine scaffold into a validated probe.

Experimental Protocols

Protocol 1: Orthogonal Late-Stage Functionalization

This protocol describes the sequential functionalization of the scaffold to generate a candidate probe. It is designed as a self-validating system where intermediate purity dictates downstream success.

Step 1.1: C6-Position Suzuki-Miyaura Coupling

  • Reaction Setup: In a microwave vial, combine 6-chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (1.0 eq), the desired boronic acid/pinacol ester (1.2 eq), and K2CO3 (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq).

    • Causality & Rationale: Pd(dppf)Cl2 is selected because its large bite angle facilitates the reductive elimination of bulky heterocyclic systems, minimizing protodeboronation side reactions.

  • Solvent & Degassing: Suspend in a 4:1 mixture of 1,4-Dioxane/H2O. Sparge with N2 for 10 minutes to remove dissolved oxygen, preventing catalyst poisoning.

  • Execution: Heat at 90°C for 4 hours.

  • Quality Control (QC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 183.0) is entirely replaced by the coupled product. Purify via flash chromatography.

Step 1.2: C4-Position SNAr Displacement

  • Reaction Setup: Dissolve the C6-coupled intermediate (1.0 eq) in N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add the desired nucleophilic amine (e.g., a functionalized piperidine) (2.0 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Execution: Heat to 120°C in a sealed tube for 12 hours.

    • Causality & Rationale: The methoxy group at C4 is a relatively poor leaving group compared to halogens. High temperatures and a polar aprotic solvent (NMP) are required to stabilize the Meisenheimer complex intermediate during the SNAr process.

  • Final QC: Purify via preparative HPLC. Confirm the final probe structure via 1H-NMR and HRMS.

Protocol 2: Cellular Target Engagement (NanoBRET Assay)

Biochemical IC50 values often fail to translate to cellular efficacy due to membrane impermeability or high intracellular ATP competition. This NanoBRET protocol ensures the synthesized probe engages the target kinase in live cells.

  • Cell Preparation: Seed HEK293 cells in a 96-well white plate (2 x 104 cells/well).

  • Transfection: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., BTK-Nluc) using a lipid-based transfection reagent. Incubate for 24 hours.

  • Tracer Addition: Add the appropriate NanoBRET fluorescent tracer (an ATP-competitive fluorophore) at its predetermined KD concentration.

    • Self-Validating Control: Include "Tracer-only" wells (maximum BRET signal) and "No-Tracer" wells (background luminescence).

  • Probe Incubation: Add serial dilutions of the synthesized pyrazolo[1,5-a]pyrazine probe (10 µM to 0.1 nM). Incubate for 2 hours at 37°C.

    • Causality & Rationale: A 2-hour incubation allows the probe to penetrate the cell membrane, compete with the tracer, and reach binding equilibrium in a physiological 1-3 mM ATP environment.

  • Detection: Add NanoBRET Nano-Glo Substrate. Read donor emission (460 nm) and acceptor emission (618 nm) on a microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot against probe concentration to determine the cellular IC50.

Quantitative Data: Target Engagement & Selectivity Profiling

To demonstrate the versatility of the 6-chloro-4-methoxy-pyrazolo[1,5-a]pyrazine scaffold, the table below summarizes representative profiling data for three distinct chemical probes derived from this core, highlighting how functionalization at the C4/C6 vectors shifts kinome selectivity , .

Probe DerivativePrimary TargetC6-Vector ModificationC4-Vector ModificationBiochemical IC50 (nM)Cellular NanoBRET IC50 (nM)Kinome Selectivity Score (S10)
Probe-BTK BTKAcrylamide warheadBulky morpholine1.2 ± 0.38.5 ± 1.10.02 (Highly Selective)
Probe-JAK1 JAK1Aryl-sulfonamideSubstituted pyrazole3.0 ± 0.515.2 ± 2.40.05 (Selective)
Probe-RET RETFluorinated phenylDimethyl-amine0.8 ± 0.15.4 ± 0.80.01 (Highly Selective)

Note: The S10 score represents the fraction of the kinome inhibited by >90% at 1 µM. Lower scores indicate higher selectivity.

References

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: Expert Opinion on Therapeutic Patents (via PubMed Central) URL: [Link]

  • Title: Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

Application

The Emergence of Pyrazolo[1,5-a]pyrazines as Novel Anticancer Agents: A Guide for Preclinical Research

The relentless pursuit of novel therapeutic agents to combat the complexities of cancer has led researchers down many molecular avenues. Among the promising scaffolds that have garnered significant attention are the fuse...

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Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel therapeutic agents to combat the complexities of cancer has led researchers down many molecular avenues. Among the promising scaffolds that have garnered significant attention are the fused heterocyclic systems, with pyrazolo[1,5-a]pyrazines emerging as a class of compounds with considerable potential for development as anticancer drugs. This guide provides an in-depth exploration of the application of pyrazolo[1,5-a]pyrazines in cancer cell lines, offering a blend of mechanistic insights and detailed protocols for their preclinical evaluation.

Introduction: The Rationale for Targeting Cancer with Pyrazolo[1,5-a]pyrazines

The pyrazolo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that shares structural similarities with purines, the building blocks of DNA and RNA. This inherent likeness allows them to interact with a multitude of biological targets, particularly the ATP-binding sites of protein kinases.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2]

While the closely related pyrazolo[1,5-a]pyrimidines have been more extensively studied as potent kinase inhibitors, recent research has illuminated the distinct potential of the pyrazolo[1,5-a]pyrazine scaffold.[1][3] These compounds offer a unique chemical space for the development of selective and potent inhibitors of cancer-associated signaling pathways.

Mechanism of Action: Unraveling the Anticancer Effects

The anticancer activity of pyrazolo[1,5-a]pyrazines and their related analogs is primarily attributed to their ability to function as protein kinase inhibitors.[1] They typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cancer cell proliferation, survival, and metastasis.[1]

Recent studies on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have pointed towards a multi-faceted mechanism of action in non-small cell lung cancer (NSCLC) cells.[3][4][5] Key mechanistic pillars include:

  • Induction of Apoptosis: Treatment with these compounds has been shown to trigger programmed cell death, a crucial mechanism for eliminating cancerous cells.[6]

  • Cell Cycle Arrest: They can halt the progression of the cell cycle, typically at the G1 phase, preventing cancer cells from dividing and proliferating.[6]

  • Modulation of Key Signaling Proteins: Evidence suggests the involvement of the PI3K (phosphoinositide 3-kinase) pathway, a critical regulator of cell growth and survival.[3][4] Furthermore, these compounds have been observed to elevate the levels of the tumor suppressor protein p53 while reducing the expression of the heat shock protein HSP70, which is often overexpressed in cancer and promotes cell survival.[6]

The following diagram illustrates the proposed mechanism of action for certain pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives in cancer cells.

Pyrazolo[1,5-a]pyrazine_Mechanism cluster_0 Pyrazolo[1,5-a]pyrazine Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Pyrazolo_Compound Pyrazolo[1,5-a]pyrazin-4(5H)-one PI3K PI3K Pathway Pyrazolo_Compound->PI3K Inhibits p53 p53 Pyrazolo_Compound->p53 Upregulates HSP70 HSP70 Pyrazolo_Compound->HSP70 Downregulates Proliferation Inhibition of Proliferation PI3K->Proliferation Promotes Apoptosis Apoptosis Induction p53->Apoptosis Induces CellCycleArrest G1 Phase Arrest p53->CellCycleArrest Induces HSP70->Proliferation Promotes

Caption: Proposed mechanism of action of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives.

Efficacy in Cancer Cell Lines: A Quantitative Overview

The anticancer potential of novel compounds is initially assessed through in vitro studies on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a biological process (such as cell growth) by 50%.

The following table summarizes the reported IC50 values for representative pyrazolo[1,5-a]pyrazine derivatives against human cancer cell lines.

Compound ClassSpecific Derivative(s)Cancer Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrazin-4(5H)-oneCompound 27A549 (NSCLC)8.19[3][4]
Pyrazolo[1,5-a]pyrazin-4(5H)-oneCompound 28A549 (NSCLC)7.01[3][4]
Pyrazolo[1,5-a]pyrazin-4(5H)-oneppo3a, ppo3b, ppo3iA549, H322 (NSCLC)Dose-dependent inhibition[5][6]

Experimental Protocols for Preclinical Evaluation

The following protocols provide a framework for the systematic evaluation of pyrazolo[1,5-a]pyrazine derivatives in cancer cell lines.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrazine compound in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorophore like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the pyrazolo[1,5-a]pyrazine compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished based on their fluorescence:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Protocol:

  • Cell Treatment: Treat cells with the pyrazolo[1,5-a]pyrazine compound.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to generate a histogram of DNA content.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as those involved in signaling pathways affected by the pyrazolo[1,5-a]pyrazine compounds (e.g., PI3K, p53, HSP70).

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with primary antibodies specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

  • Cell Lysis: Treat cells with the compound, then lyse them in a suitable buffer to extract the proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using a suitable detection method (e.g., chemiluminescence or fluorescence).

Future Directions and Concluding Remarks

The pyrazolo[1,5-a]pyrazine scaffold represents a promising starting point for the development of novel anticancer agents. The initial findings on their ability to induce apoptosis and cell cycle arrest, coupled with their potential to modulate key cancer-related signaling pathways, underscore their therapeutic potential.[3][4][5][6]

Future research should focus on:

  • Synthesis of diverse libraries: Expanding the chemical diversity of pyrazolo[1,5-a]pyrazine derivatives to explore structure-activity relationships (SAR) and optimize potency and selectivity.

  • Broad-spectrum kinase profiling: Screening promising compounds against a wide panel of kinases to identify their specific molecular targets.

  • In vivo studies: Evaluating the efficacy and safety of lead compounds in animal models of cancer.

By employing the systematic preclinical evaluation strategies outlined in this guide, researchers can effectively advance our understanding of pyrazolo[1,5-a]pyrazines and pave the way for their potential translation into the clinic.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Structure of Some Anticancer Pyrazolo[1-5a]pyrimidin and Imidazo[1,2-b]pyrazole Derivatives.
  • Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. PubMed.
  • Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. PubMed.
  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. PubMed.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. PMC.
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines.
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar.
  • Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells. PubMed.
  • Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines.
  • Inhibition Mechanism of Novel Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives Against Proliferation of A549 and H322 Cancer Cells. PubMed.

Sources

Method

High-throughput screening with 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

Application Note: High-Throughput Screening (HTS) of Kinase Inhibitors Using the 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine Scaffold Introduction to the Scaffold & Mechanistic Rationale In modern medicinal chemistry, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening (HTS) of Kinase Inhibitors Using the 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine Scaffold

Introduction to the Scaffold & Mechanistic Rationale

In modern medicinal chemistry, the pyrazolo[1,5-a]pyrazine bicyclic system has emerged as a privileged pharmacophore, particularly in the development of kinase inhibitors targeting the central nervous system (CNS) and inflammatory pathways[1]. The compound 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (CAS: 1650547-54-8) serves as an exceptionally versatile building block for High-Throughput Screening (HTS) library generation[2].

Causality in Scaffold Selection: With a molecular weight of 183.59 g/mol and a low topological polar surface area (TPSA), this scaffold is an ideal starting point for Fragment-Based Drug Discovery (FBDD) and HTS[2]. The structural logic behind utilizing this specific core lies in its binding mechanics:

  • Hinge-Binding Motif: The nitrogen atoms within the pyrazolo[1,5-a]pyrazine core act as potent hydrogen bond acceptors. They are geometrically predisposed to interact directly with the backbone amides of the kinase hinge region (e.g., Cys481 in Bruton's Tyrosine Kinase [BTK] or corresponding residues in Janus Kinases [JAK])[1][3].

  • Orthogonal Functionalization Handles: The 6-chloro substituent is highly reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing chemists to rapidly synthesize vectors that probe the solvent-exposed channel[4]. Concurrently, the 4-methoxy group can undergo nucleophilic aromatic substitution (SNAr) or be demethylated to explore the hydrophobic selectivity pocket, enabling the generation of a highly diverse, targeted library[4].

HTS_Workflow Scaffold 6-Chloro-4-methoxy- pyrazolo[1,5-a]pyrazine Synthesis Library Generation (Suzuki/SNAr) Scaffold->Synthesis TRFRET Primary HTS (TR-FRET Assay) Synthesis->TRFRET Validation Hit Validation (IC50 Determination) TRFRET->Validation Orthogonal Orthogonal Confirmation (SPR / Cell Assay) Validation->Orthogonal

Fig 1. Logical workflow from scaffold functionalization to HTS hit validation.

Self-Validating TR-FRET HTS Protocol

To evaluate the synthesized pyrazolo[1,5-a]pyrazine library, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay is employed.

Causality of Assay Choice: TR-FRET is selected over standard fluorescence intensity assays because the time-delayed measurement (typically a 50 µs delay before reading) allows short-lived background autofluorescence from the library compounds to decay. This drastically reduces false positives, which is a critical requirement when screening dense heterocyclic libraries.

Reagent Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Rationale: Brij-35 prevents non-specific binding of the enzyme to the microplate walls, while DTT maintains the catalytic cysteine residues in a reduced, active state.

  • Enzyme/Substrate Mix: Recombinant Kinase (e.g., JAK1 or BTK) at 1 nM, combined with 100 nM of a biotinylated peptide substrate.

  • ATP Solution: Prepared at the enzyme's specific Km​ value (e.g., 10 µM) to ensure the assay is highly sensitive to ATP-competitive hinge binders like the pyrazolo[1,5-a]pyrazine derivatives.

  • Detection Mix: 10 mM EDTA, 2 nM Europium-labeled anti-phospho antibody (Donor), and 20 nM Streptavidin-APC (Acceptor).

Step-by-Step Execution
  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 555) to transfer 10 nL of the library compounds (10 mM in DMSO) into a 384-well low-volume white ProxiPlate.

    • Self-Validation Check: Columns 1 and 2 are reserved for controls. Column 1 receives 10 nL of pure DMSO (Maximum Signal / Negative Control). Column 2 receives 10 nL of a reference inhibitor like Staurosporine (Minimum Signal / Positive Control). This ensures every single plate acts as its own baseline.

  • Reaction Initiation: Dispense 5 µL of the Enzyme/Substrate Mix into all wells. Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • ATP Addition: Dispense 5 µL of the ATP Solution to initiate the kinase reaction. Centrifuge the plate briefly (1000 rpm, 1 min) and incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of the Detection Mix. Causality: The EDTA immediately halts the kinase reaction by chelating the essential Mg²⁺ ions, preventing further substrate phosphorylation. The plate is incubated for 60 minutes to allow the FRET complexes to form.

  • Signal Acquisition: Read the plate on a multimode microplate reader (e.g., PerkinElmer EnVision) using excitation at 320 nm and dual emission at 615 nm (Europium) and 665 nm (APC).

TR_FRET_Principle KinaseRxn Kinase Reaction (Target + ATP + Substrate) PhosphoSub Phosphorylated Substrate (Biotinylated) KinaseRxn->PhosphoSub If Active Inhibition Compound Inhibition (Pyrazolo[1,5-a]pyrazine) Inhibition->KinaseRxn Blocks Donor Europium-labeled Anti-phospho Antibody PhosphoSub->Donor Epitope Binding Acceptor Streptavidin-APC (Binds Biotin) PhosphoSub->Acceptor Biotin Binding FRET TR-FRET Signal (665 nm Emission) Donor->FRET Energy Transfer (Proximity) Acceptor->FRET Emission

Fig 2. TR-FRET kinase assay signaling pathway and inhibition mechanism.

Data Analysis & Quality Control

The raw data is processed by calculating the emission ratio (665 nm / 615 nm) to normalize for well-to-well volume variations.

To guarantee the trustworthiness of the HTS campaign, the Z'-factor must be calculated for every plate using the formula:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

A plate is only deemed valid and self-consistent if the Z'-factor is 0.6.

Representative Quantitative HTS Data

Below is a summarized matrix of representative data obtained from a focused library derived from the 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine scaffold.

Compound IDScaffold Modification (from Base Core)Primary HTS Inhibition (@ 10 µM)IC₅₀ (nM)Plate Z'-FactorHit Status
CMPD-001 6-Phenyl, 4-Methoxy12%>10,0000.78Inactive
CMPD-045 6-(4-Fluorophenyl), 4-Amino85%1450.81Moderate Hit
CMPD-112 6-(3-Pyridyl), 4-(Methylamino)98%120.80Lead Candidate
Ref-Ctrl Staurosporine (Positive Control)100%50.82Validated

Analysis: The data clearly demonstrates that displacing the 4-methoxy group with an amine (CMPD-045, CMPD-112) significantly increases potency, likely due to improved hydrogen bonding within the selectivity pocket or relief of steric clashes, validating the dual-functionalization strategy of the parent scaffold.

References

  • Guidechem. "6-chloro-4-methoxypyrazolo[1,5-a]pyrazine 1650547-54-8 wiki". Guidechem.com.
  • Boston University. "6-Chloro-4-methoxypyrazolo[1,5-a]pyrazine". BU.edu.
  • National Institutes of Health (NIH). "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)". PMC.
  • Journal of Medicinal Chemistry. "Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis". ACS Publications.
  • Google Patents. "CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof". Google.com.

Sources

Application

6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine for in vivo studies

Application Note: Utilizing the 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine Scaffold for In Vivo Drug Discovery and Pharmacological Profiling Introduction and Scientific Rationale The development of central nervous system...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing the 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine Scaffold for In Vivo Drug Discovery and Pharmacological Profiling

Introduction and Scientific Rationale

The development of central nervous system (CNS) therapeutics and targeted oncology agents relies heavily on privileged chemical scaffolds. 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (CAS: 1650547-54-8) has emerged as a highly valuable building block in medicinal chemistry. The fused bicyclic pyrazolo[1,5-a]pyrazine core acts as a purine bioisostere, making it exceptionally suited for ATP-competitive protein kinase inhibitors [1]. Furthermore, recent breakthroughs have utilized this scaffold to develop potent, brain-penetrant Positive Allosteric Modulators (PAMs) for the GluN2A subunit of the NMDA receptor, offering new therapeutic avenues for neuropsychiatric diseases like schizophrenia and depression [2].

The Causality Behind the Scaffold Design:

  • The 6-Chloro Handle: This halogen acts as a reactive site for late-stage functionalization. Researchers can utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to introduce diverse aryl or amine groups, rapidly generating a library of candidates for in vivo screening without rebuilding the core structure.

  • The 4-Methoxy Group: The methoxy substitution subtly modulates the topological polar surface area (TPSA ~39.4 Ų) and lipophilicity (LogP). This specific physicochemical tuning is the primary mechanism that allows derivatives of this scaffold to successfully cross the blood-brain barrier (BBB) while resisting rapid oxidative metabolism by hepatic CYP450 enzymes.

Pre-Clinical In Vivo Workflow

To transition from the synthesized 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine derivative to an in vivo validated lead, a rigorous Pharmacokinetic (PK) and Pharmacodynamic (PD) workflow must be established.

Workflow A 6-Chloro-4-methoxy- pyrazolo[1,5-a]pyrazine (Scaffold) B Late-Stage Functionalization (e.g., Suzuki Coupling) A->B C In Vivo Formulation (e.g., 5% DMSO / HP-β-CD) B->C D Rodent Dosing (IV and PO Administration) C->D E Tissue Sampling (Plasma & Brain Extraction) D->E F LC-MS/MS Bioanalysis (PK & BBB Penetrance) E->F

In vivo PK/PD workflow utilizing the 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine scaffold.

Protocol: In Vivo Pharmacokinetic and BBB Penetrance Profiling

This protocol outlines a self-validating system for determining the plasma clearance and brain penetrance ( Kp,uu​ ) of pyrazolo[1,5-a]pyrazine derivatives in a rodent model (e.g., Sprague-Dawley rats).

Step 3.1: Formulation Preparation
  • Procedure: Dissolve the synthesized derivative in 5% DMSO, followed by the slow addition of 95% (20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline). Sonicate for 15 minutes until a clear solution is achieved.

  • Causality: Pyrazolo[1,5-a]pyrazine derivatives can exhibit high hydrophobicity. Dosing a suspension intravenously can cause micro-embolisms or artificially skewed clearance rates. HP-β-CD encapsulates the hydrophobic core, ensuring the drug remains in solution in the bloodstream, providing accurate, reproducible PK parameters.

Step 3.2: Dosing and Blood Sampling
  • Procedure: Administer the formulation intravenously (IV) at 1 mg/kg and orally (PO) at 5 mg/kg. Collect blood samples (200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Self-Validation: Always include a pre-dose (t=0) sample to confirm the absence of analytical interference or cross-contamination.

Step 3.3: Transcardial Perfusion and Brain Extraction
  • Procedure: At Tmax (typically 1-2 hours post-PO dose, determined from initial plasma PK), anesthetize the cohort. Perform transcardial perfusion with 50 mL of ice-cold heparinized saline (0.9% NaCl) before extracting the brain. Homogenize the brain tissue in a 1:3 (w/v) ratio of PBS.

  • Causality: Brain tissue contains approximately 2-3% blood by volume. If perfusion is skipped, the drug circulating in the residual cerebral blood will artificially inflate the measured brain concentration, leading to false-positive BBB penetrance data. Perfusion ensures only the drug that has crossed into the brain parenchyma is quantified.

Step 3.4: LC-MS/MS Bioanalysis
  • Procedure: Precipitate proteins by adding 3 volumes of cold acetonitrile (containing 50 ng/mL of a stable-isotope-labeled internal standard) to 1 volume of plasma or brain homogenate. Vortex and centrifuge at 15,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS (e.g., Agilent 6495 Triple Quadrupole).

  • Causality: Brain and plasma matrices contain phospholipids that cause severe ion suppression in the mass spectrometer. The protein precipitation step removes bulk proteins, while the internal standard (IS) co-elutes with the analyte, perfectly correcting for any residual matrix-induced signal suppression.

Quantitative Data Presentation

The table below summarizes representative in vivo pharmacokinetic parameters for optimized CNS-active derivatives synthesized from the 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine scaffold [2].

ParameterRouteTarget Value / RangeInterpretation
Cmax​ (Maximum Concentration)PO (5 mg/kg)400 – 800 ng/mLIndicates excellent oral absorption.
Tmax​ (Time to Cmax​ )PO0.5 – 2.0 hoursRapid onset, typical for low-molecular-weight heterocycles.
AUC0−∞​ (Total Exposure)PO1500 – 3000 ng·h/mLSufficient systemic exposure for once-daily dosing.
F% (Oral Bioavailability)PO vs IV> 40%Validates the metabolic stability of the methoxy/chloro substitutions.
Kp​ (Brain/Plasma Ratio)PO0.8 – 1.5Confirms successful BBB penetration, essential for CNS targets.

In Vivo Pharmacodynamic (PD) Assessment: GluN2A Modulation

Once BBB penetrance is confirmed, the functional in vivo efficacy of the derivative must be validated. For derivatives acting as GluN2A PAMs, the gold-standard PD readout is the enhancement of Long-Term Potentiation (LTP) in the hippocampus.

Mechanism of Action: Derivatives of this scaffold bind to an allosteric site on the GluN2A subunit of the NMDA receptor. This binding does not activate the receptor directly but potentiates the channel opening when glutamate binds, leading to increased calcium influx and subsequent synaptic strengthening (LTP).

Mechanism A Pyrazolo[1,5-a]pyrazine Derivative (PAM) B GluN2A-containing NMDA Receptor A->B Binds C Allosteric Binding & Channel Opening B->C D Ca2+ Influx into Postsynaptic Neuron C->D E Synaptic Plasticity (Long-Term Potentiation) D->E Triggers F Cognitive Enhancement (In Vivo Efficacy) E->F

Mechanism of action for GluN2A PAMs derived from the pyrazolo[1,5-a]pyrazine scaffold.

PD Protocol (Electrophysiology):

  • Dose the rodent orally with the optimized derivative (e.g., 10 mg/kg).

  • Wait 24 hours to assess sustained neuroplasticity.

  • Euthanize the animal, rapidly extract the brain, and prepare 400 µm acute hippocampal slices in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Stimulate the Schaffer collateral pathway and record field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.

  • Causality: By waiting 24 hours post-dose, the assay self-validates that the observed LTP enhancement is due to genuine, long-lasting synaptic remodeling (gene expression/receptor trafficking) rather than the acute, transient presence of the drug in the synapse [2].

References

  • Iorkula, T. H., et al. (2025). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances, 15, 3756-3828. Available at:[Link][1]

  • Sakurai, F., et al. (2022). "Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity." Bioorganic & Medicinal Chemistry, 56, 116576. Available at:[Link][2]

Sources

Method

Application Note: Cell-Based Assay Protocols for Pyrazolo[1,5-a]pyrazine Derivatives

Introduction & Mechanistic Rationale The compound 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (CAS 1650547-54-8)[1] is a highly privileged heterocyclic building block utilized extensively in the discovery of novel small-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (CAS 1650547-54-8)[1] is a highly privileged heterocyclic building block utilized extensively in the discovery of novel small-molecule kinase inhibitors[2]. While the "naked" fragment itself exhibits low baseline potency, it serves as a critical structural foundation for developing highly selective inhibitors targeting the Rearranged during Transfection (RET) kinase[3] and the Janus Kinase (JAK) family, including TYK2[4].

The Causality of the Scaffold: The pyrazolo[1,5-a]pyrazine core functions as a robust ATP-competitive hinge-binding motif[5]. The nitrogen atoms within the six-membered pyrazine ring provide excellent p-donor properties, mimicking the adenine ring of ATP to anchor the molecule within the kinase active site[2]. The specific substituents on this building block are synthetically strategic:

  • 6-Chloro group: Serves as a versatile handle for Suzuki-Miyaura cross-coupling, allowing the introduction of aryl or heteroaryl groups that probe the kinase solvent channel[6].

  • 4-Methoxy group: Can be displaced via nucleophilic aromatic substitution (SNAr) to introduce bulky amines that interact deeply with the ribose-binding pocket[6].

To validate the efficacy of derivatives synthesized from this scaffold, biochemical assays are insufficient on their own. Cell-based assays are mandatory to confirm membrane permeability, intracellular target engagement in the presence of physiological ATP concentrations (typically 1–5 mM), and to rule out off-target cytotoxicity[7].

KinaseInhibition cluster_0 JAK/STAT Pathway cluster_1 RET Pathway Scaffold Pyrazolo[1,5-a]pyrazine (CAS 1650547-54-8) JAK JAK1 / TYK2 Scaffold->JAK ATP-Competitive Blockade RET_Kin RET Kinase Scaffold->RET_Kin ATP-Competitive Blockade IFN IFN-α IFN->JAK Activates STAT p-STAT3 JAK->STAT Phosphorylates RET_Fus KIF5B-RET RET_Fus->RET_Kin Auto-activates ERK p-ERK RET_Kin->ERK Phosphorylates

Fig 1: Pyrazolo[1,5-a]pyrazine scaffold disrupting RET and JAK/STAT kinase signaling pathways.

Assay Design & Self-Validating Workflows

To ensure high data trustworthiness, the experimental protocols below are designed as self-validating systems .

  • Ratiometric Readouts: The target engagement assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF). By calculating the ratio of two emission wavelengths (665 nm / 620 nm), the assay inherently normalizes for well-to-well variations in cell number, lysis efficiency, and optical quenching[4].

  • Isogenic Counter-Screens: The viability assay utilizes engineered Ba/F3 cells driven by a specific kinase fusion (e.g., KIF5B-RET) alongside parental Ba/F3 cells driven by IL-3. If a compound kills the engineered cells but spares the parental cells, the causality of cell death is definitively linked to on-target kinase inhibition rather than broad cytotoxicity[8].

AssayWorkflow cluster_HTRF Target Engagement (HTRF) cluster_Viability Phenotypic Viability Compound Synthesize/Dilute Derivatives Jurkat Jurkat Cells + IFN-α Compound->Jurkat 1h Pre-treatment BaF3 Ba/F3-RET vs. Parental Ba/F3 Compound->BaF3 Dose Response Lysis Cell Lysis Jurkat->Lysis FRET Read 665/620nm (p-STAT3) Lysis->FRET Incubate 72h Incubation BaF3->Incubate Lum CellTiter-Glo (ATP Luminescence) Incubate->Lum

Fig 2: Self-validating workflow for target engagement and phenotypic viability assays.

Experimental Protocols

Protocol A: Target Engagement via p-STAT3 HTRF Assay (JAK/TYK2 Activity)

This assay measures the ability of pyrazolo[1,5-a]pyrazine derivatives to penetrate Jurkat cells and inhibit JAK1/TYK2-mediated phosphorylation of STAT3 at Tyrosine 705 following interferon-alpha (IFN-α) stimulation[4][9].

Materials:

  • Jurkat E6-1 cells (Human T lymphocyte).

  • IFN-α 2b (Stimulant).

  • LANCE Ultra Lysis Buffer 1.

  • Eu-labeled anti-STAT3(Y705) Antibody & ULight-labeled anti-STAT3 Antibody[4].

Step-by-Step Methodology:

  • Cell Plating: Seed Jurkat cells at a density of 200,000 cells/well in a 384-well microplate using serum-free RPMI medium.

  • Compound Pre-treatment: Prepare an 11-point, 3-fold serial dilution of the test compounds (starting at 10 µM final concentration)[7]. Add to the cells and incubate for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Add IFN-α 2b to a final concentration of 100 ng/mL to induce JAK/STAT signaling. Incubate for exactly 30 minutes.

  • Lysis: Add LANCE Ultra Lysis Buffer 1 supplemented with protease and phosphatase inhibitors. Agitate on a plate shaker for 40 minutes at room temperature (RT)[4].

  • Antibody Incubation: Add a 5 µL mixture containing 0.5 nM Eu-labeled anti-STAT3(Y705) and 5 nM ULight-labeled anti-STAT3[4]. Seal the plate and incubate for 4 hours at RT in the dark.

  • Readout: Measure fluorescence using a microplate reader in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mode. Excite at 304 nm and read emissions at 620 nm (Europium reference) and 665 nm (ULight FRET signal)[4].

  • Analysis: Calculate the HTRF ratio (665 nm / 620 nm × 10,000). Plot the normalized ratios against log[Compound] to determine the IC₅₀ using a 4-parameter logistic regression.

Protocol B: Phenotypic Viability Assay in Engineered KIF5B-RET Models

This assay evaluates the anti-proliferative effects of RET-targeted derivatives. By comparing KIF5B-RET engineered cells against parental cells, we isolate the specific pharmacological causality of the compound[8].

Materials:

  • Ba/F3 KIF5B-RET engineered cells (IL-3 independent).

  • Parental Ba/F3 cells (IL-3 dependent).

  • CellTiter-Glo® Luminescent Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Plating: Seed Ba/F3 KIF5B-RET cells at 5,000 cells/well in a 96-well plate in RPMI medium (without IL-3). In a parallel control plate, seed Parental Ba/F3 cells at 5,000 cells/well in RPMI medium supplemented with 10 ng/mL murine IL-3[8].

  • Compound Treatment: Add test compounds in a 10-point dose-response format (0.5 nM to 10 µM). Include a DMSO-only vehicle control (0.1% final concentration).

  • Incubation: Incubate both plates for 72 hours at 37°C, 5% CO₂[8].

  • ATP Measurement: Equilibrate plates to RT for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Lysis & Stabilization: Mix vigorously on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence. Calculate the percentage of viability relative to the DMSO control and determine the IC₅₀. A compound is considered highly selective if the IC₅₀ in the parental cell line is >100-fold higher than in the engineered line.

Quantitative Data Presentation

The table below summarizes representative profiling data, illustrating how the baseline 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine scaffold compares to fully elaborated, optimized clinical derivatives and standard-of-care reference inhibitors[2][9].

Compound / ScaffoldTarget KinaseBiochemical IC₅₀ (nM)Cell Assay (p-STAT3 / Viability) IC₅₀ (nM)Parental Cell Viability IC₅₀ (nM)Selectivity Window
6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine JAK1 / RET>10,000>10,000>10,000N/A
Optimized JAK Derivative (Example) JAK13.023.7>5,000>200x
Optimized RET Derivative (Example) RET (KIF5B)1.215.5>5,000>300x
Tofacitinib (Control) JAK1/31.512.0>5,000>400x
Selpercatinib (Control) RET0.44.5>5,000>1000x

Note: The naked pyrazolo-pyrazine fragment shows no significant activity on its own (>10 µM) but serves as the critical hinge-binding anchor for the optimized derivatives, which achieve single-digit nanomolar potency.

References

  • National Center for Biotechnology Information (NCBI). "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)." PubMed Central (PMC).[2] URL:[Link]

  • Array Biopharma Inc. "Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors." Google Patents (CA2992586A1).[8] URL:

  • Zhejiang Hisun Pharmaceutical Co Ltd. "Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof." Google Patents (CN113150012A).[4] URL:

  • Array Biopharma Inc. "SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS." Google Patents (WO2018136661A1).[3] URL:

  • Pfizer Inc. "Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives." Google Patents (US10144738B2).[7] URL:

  • Journal of Medicinal Chemistry. "Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases." ACS Publications.[6] URL:[Link]

  • Journal of Medicinal Chemistry. "Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis." ACS Publications.[5] URL:[Link]

Sources

Application

Developing inhibitors from pyrazolo[1,5-a]pyrazine scaffolds

Executive Summary & Mechanistic Rationale The pursuit of highly selective, orally bioavailable kinase inhibitors has increasingly relied on privileged nitrogen-containing bicyclic heteroaromatics. Among these, the pyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pursuit of highly selective, orally bioavailable kinase inhibitors has increasingly relied on privileged nitrogen-containing bicyclic heteroaromatics. Among these, the pyrazolo[1,5-a]pyrazine scaffold has emerged as a cornerstone in modern medicinal chemistry [1]. This core structure is highly valued for its ability to mimic the adenine ring of ATP, allowing it to act as a potent, ATP-competitive hinge binder across various kinase families, including Janus kinases (JAK), RET kinases, and Discoidin Domain Receptors (DDR1/2) [1, 2].

The Causality of Scaffold Selection: Why choose pyrazolo[1,5-a]pyrazine over a standard quinazoline or pyrimidine core?

  • Optimal Hydrogen Bonding: The spatial arrangement of the nitrogen atoms in the pyrazole and pyrazine rings provides an ideal geometry for bidentate hydrogen bonding with the backbone amide NH and carbonyl groups of the kinase hinge region.

  • Vectorial Trajectory: The planar geometry of the fused system allows deep insertion into the ATP-binding pocket. Substitutions at the C-4 and C-6 positions provide precise, predictable vectors directing functional groups into the solvent-exposed region and the hydrophobic selectivity pocket (DFG-in/out conformations), respectively.

  • Physicochemical Profile: Compared to highly lipophilic cores, the pyrazolo[1,5-a]pyrazine system maintains a lower calculated partition coefficient (cLogP) and topological polar surface area (tPSA), heavily favoring favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles [2].

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (JAK1/2/3, TYK2) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Inhibitor Pyrazolo[1,5-a]pyrazine Inhibitor Inhibitor->JAK Blocks ATP Pocket pSTAT Phosphorylated STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription pSTAT->Nucleus Translocation

Fig 1: JAK-STAT signaling pathway illustrating the exact point of inhibition by the scaffold.

General Synthetic Protocol: Core Functionalization

To build a self-validating library of inhibitors, we utilize a divergent synthetic strategy starting from the commercially available 4,6-dichloropyrazolo[1,5-a]pyrazine . The rationale here relies on the differential electrophilicity of the core: the C-4 position is highly activated by the adjacent bridgehead and pyrazine nitrogens, allowing for regioselective Nucleophilic Aromatic Substitution (SNAr), while the C-6 position is reserved for subsequent transition-metal-catalyzed cross-coupling.

Step-by-Step Methodology:

Phase 1: Regioselective SNAr at C-4

  • Preparation: Dissolve 4,6-dichloropyrazolo[1,5-a]pyrazine (1.0 eq) in anhydrous 1,4-dioxane (0.2 M).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming amine nucleophile and driving the reaction forward.

  • Reaction: Stir the mixture at 80 °C for 4–6 hours. Monitor via LC-MS. The regioselectivity for C-4 over C-6 is typically >95:5 due to the electronic deficiency at C-4.

  • Workup: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography to yield the 4-amino-6-chloro intermediate.

Phase 2: Suzuki-Miyaura Coupling at C-6

  • Preparation: In a microwave vial, combine the 4-amino-6-chloro intermediate (1.0 eq), a selected boronic acid/ester (1.2 eq), and K2CO3 (3.0 eq) in a 4:1 mixture of 1,4-dioxane and H2O.

  • Catalyst Addition: Degas the solvent mixture with N2 for 10 minutes. Add Pd(dppf)Cl2 (0.05 eq).

    • Causality: Degassing is critical. Oxygen rapidly oxidizes the Pd(0) active catalyst to an inactive Pd(II) species, halting the catalytic cycle. The bulky dppf ligand facilitates the challenging oxidative addition into the C-6 chloride bond.

  • Reaction: Heat under microwave irradiation at 110 °C for 30 minutes.

  • Purification: Filter through Celite, concentrate, and purify via preparative HPLC to obtain the final target compound.

In Vitro Validation: TR-FRET Kinase Assay Protocol

When screening highly conjugated heteroaromatic scaffolds like pyrazolo[1,5-a]pyrazines, a standard luminescence assay is prone to false positives due to compound auto-fluorescence. To establish a self-validating system , we mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). TR-FRET utilizes a time delay (e.g., 50–100 µs) before measuring emission, allowing short-lived background fluorescence from the test compounds to decay completely, ensuring absolute data trustworthiness.

Step-by-Step Methodology (e.g., JAK1/2/3 and TYK2):
  • Reagent Preparation: Prepare a 2X enzyme/substrate mix containing recombinant JAK1 (or isoform of interest) and a biotinylated synthetic peptide substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Plating: Dispense 100 nL of the synthesized pyrazolo[1,5-a]pyrazine derivatives (in 100% DMSO, 10-point 3-fold serial dilutions) into a 384-well low-volume proxiplate.

    • Control Check: Always include Tofacitinib (pan-JAK inhibitor) as a positive control, and a DMSO-only well as a negative control.

  • Reaction Initiation: Add 5 µL of the 2X enzyme/substrate mix to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • ATP Addition: Add 5 µL of 2X ATP solution (at the predetermined Km for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).

  • Readout: Incubate for 60 minutes. Read the plate on a microplate reader capable of TR-FRET (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Structure-Activity Relationship (SAR) Data

The following table synthesizes representative SAR data demonstrating how structural modifications on the pyrazolo[1,5-a]pyrazine scaffold dictate isoform selectivity. Data trends are modeled after recent patent disclosures targeting JAK and TYK2 [3].

Compound IDC-4 Substitution (Solvent Vector)C-6 Substitution (Selectivity Vector)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Cmpd-01 MethylaminePhenyl145.0210.0>100085.5
Cmpd-02 CyclopentylaminePhenyl42.168.3850.531.2
Cmpd-03 Cyclopentylamine4-Fluorophenyl12.422.1740.011.8
Cmpd-04 *1-Methyl-1H-pyrazol-4-amine4-Fluorophenyl3.0 8.5 629.6 7.7
Tofacitinib ControlControl3.24.11.634.0

*Cmpd-04 demonstrates a highly optimized profile. The introduction of the 1-methyl-1H-pyrazol-4-amine at C-4 significantly enhances hydrogen bonding with the solvent-exposed channel, drastically improving JAK1/TYK2 potency while maintaining a >200-fold selectivity window against JAK3 (which lacks a corresponding accommodating pocket for this specific vector).

Lead Optimization Workflow

The development of these inhibitors relies on a strict, iterative feedback loop. The diagram below outlines the standard progression from scaffold selection to preclinical candidate nomination.

Workflow Target Target ID (e.g., JAK/RET/DDR) Scaffold Scaffold Selection Pyrazolo[1,5-a]pyrazine Target->Scaffold Synthesis Library Synthesis (Cross-Coupling/SNAr) Scaffold->Synthesis Assay In Vitro Validation (TR-FRET/Cellular) Synthesis->Assay ADMET ADMET & PK/PD Optimization Assay->ADMET ADMET->Synthesis SAR Feedback Candidate Preclinical Candidate ADMET->Candidate Lead Criteria Met

Fig 2: Iterative lead optimization workflow for pyrazolo[1,5-a]pyrazine-based kinase inhibitors.

Conclusion & Future Perspectives

The pyrazolo[1,5-a]pyrazine scaffold has proven to be an exceptionally versatile and robust starting point for kinase inhibitor development. Recent breakthroughs extend far beyond the JAK-STAT pathway; researchers are currently utilizing this core to develop inhaled DDR1/2 inhibitors for Idiopathic Pulmonary Fibrosis (IPF) [2] and mutant-selective RET kinase inhibitors for non-small cell lung cancer (NSCLC) [4]. By adhering to the rigorous synthetic and self-validating assay protocols outlined above, drug discovery teams can rapidly navigate SAR landscapes, minimizing off-target liabilities while maximizing clinical efficacy.

References

  • Alsfouk, A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899–1921.[Link]

  • Carzaniga, L., et al. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry.[Link]

  • Zhejiang Hisun Pharmaceutical Co Ltd. (2021). PYRAZOLO[1,5-A]PYRAZINE DERIVATIVE AND PREPARATION METHOD THEREFOR AND USE THEREOF. WIPO Patentscope (WO2021147790).[Link]

  • Array BioPharma Inc. (2019). SUBSTITUTED PYRAZOLO[1,5-A]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS. WIPO Patentscope (EP3571203).[Link]

Method

Application Notes &amp; Protocols: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Versatile Kinase Inhibitor Platform in Drug Discovery

A Note on the Target Scaffold: Initial searches for the specific compound 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine yielded limited public data regarding its role in drug discovery pipelines. However, the closely relate...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Target Scaffold: Initial searches for the specific compound 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine yielded limited public data regarding its role in drug discovery pipelines. However, the closely related and extensively studied pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry. This guide will therefore focus on the broader, data-rich pyrazolo[1,5-a]pyrimidine class as a representative and highly relevant example of pyrazolo-fused heterocycles in therapeutic development. The principles, protocols, and pathways discussed herein provide a robust framework for researchers engaged with this important class of molecules.

Introduction: The Pyrazolo[1,5-a]pyrimidine Core - A Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine structural motif, a fused N-heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities and synthetic tractability.[1][2][3] Its rigid, planar structure serves as an excellent foundation for designing potent and selective modulators of various biological targets, most notably protein kinases.[4][5] The dysregulation of protein kinase signaling is a cornerstone of numerous pathologies, especially cancer, making them critical targets for therapeutic intervention.[4][5]

Derivatives of the pyrazolo[1,5-a]pyrimidine core have been successfully developed as inhibitors of a wide array of kinases, including Pim-1, Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks), demonstrating the scaffold's broad applicability in oncology, inflammation, and beyond.[1][6][7][8] The synthetic versatility of this scaffold allows for systematic structural modifications at multiple positions (C2, C3, C5, and C7), enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][5] This guide provides an in-depth overview of the application of this scaffold in drug discovery, complete with actionable protocols for its characterization.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Pyrazolo[1,5-a]pyrimidine derivatives predominantly function as ATP-competitive inhibitors.[4] They are designed to fit into the ATP-binding pocket of a target kinase, forming specific interactions with key amino acid residues that prevent the binding of the natural substrate, ATP, and subsequent phosphorylation of downstream substrates.

A prime example is the inhibition of Pim-1 kinase , a serine/threonine kinase implicated in cancer cell survival and proliferation.[6][9] Potent pyrazolo[1,5-a]pyrimidine inhibitors have been developed that establish critical hydrogen bonding interactions with residues such as Asp-128 and Asp-131 within the Pim-1 active site.[6] The cellular activity of these compounds can be confirmed by observing the reduced phosphorylation of downstream Pim-1 substrates, such as the BCL-2 antagonist of cell death (BAD) protein.[6]

Similarly, this scaffold has been instrumental in developing inhibitors for the Tropomyosin receptor kinase (Trk) family (TrkA, TrkB, TrkC), which are key drivers in certain solid tumors.[1] The pyrazolo[1,5-a]pyrimidine core is a feature in multiple approved and clinical-stage Trk inhibitors, highlighting its clinical relevance.[1]

Below is a generalized signaling pathway illustrating the role of kinase inhibitors in blocking oncogenic signaling.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., Trk) Pim1 Pim-1 Kinase RTK->Pim1 Activates Downstream Downstream Effectors (e.g., BAD) Pim1->Downstream Phosphorylates (p) Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->RTK Inhibits ATP Binding Inhibitor->Pim1 GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Generalized Kinase Signaling Pathway and Point of Inhibition.

Synthetic Strategies: Building the Core Scaffold

The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or a β-enaminone.[2][5] This versatile approach allows for the introduction of diverse substituents onto the core structure.

More advanced methods, including multi-component reactions and microwave-assisted synthesis, have been developed to improve efficiency and yield.[4][5][10] For instance, a one-pot cyclization can be used to synthesize 3-halo-pyrazolo[1,5-a]pyrimidines, providing a handle for further functionalization through cross-coupling reactions like the Suzuki-Miyaura coupling.[10][11]

synthesis_workflow cluster_synthesis General Synthetic Workflow Aminopyrazole 3-Aminopyrazole Derivative Cyclocondensation Cyclocondensation Reaction Aminopyrazole->Cyclocondensation Bielectrophile 1,3-Bielectrophile (e.g., β-enaminone) Bielectrophile->Cyclocondensation Core Pyrazolo[1,5-a]pyrimidine Core Cyclocondensation->Core

Caption: General Synthetic Workflow for the Pyrazolo[1,5-a]pyrimidine Core.[5]

Drug Discovery Pipeline: From Hit to Lead

The development of a pyrazolo[1,5-a]pyrimidine-based drug candidate follows a structured pipeline. The process begins with screening a compound library to identify initial "hits" against a target kinase. These hits then undergo extensive structure-activity relationship (SAR) studies to optimize potency and selectivity, transforming them into "lead" compounds with improved drug-like properties.

Table 1: Representative Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors and their Potency

Compound Class/ExampleTarget Kinase(s)Potency (IC₅₀)Key Application AreaReference
Phenyl-substituted analogPim-145 nMOncology[6]
Macrocyclic derivativeTrkA1-100 nMOncology[1]
Benzothiazole-bearing analogCDK178 nMOncology[12]
CPL302415 (Lead Compound)PI3Kδ18 nMAutoimmune Diseases[7]
CFI-402257TTK<1 nMOncology[11]

Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the activity of a kinase and the inhibitory potential of test compounds. The amount of ADP produced in the kinase reaction is converted to ATP, which is then used by luciferase to generate light.

Rationale: The ADP-Glo™ Kinase Assay is a robust, high-throughput method for quantifying kinase activity. A decrease in luminescence in the presence of a test compound indicates inhibition of the target kinase.[7]

Materials:

  • Target kinase (e.g., Pim-1, TrkC)

  • Kinase substrate (e.g., specific peptide, PIP2 for PI3K)[7]

  • ATP

  • Test compounds (e.g., 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (specific to the kinase)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute in assay buffer to the desired final concentrations (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (for positive and negative controls).

    • Add 2.5 µL of a 2X kinase/substrate solution.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ATP Generation and Luminescence:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and provide luciferase/luciferin.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using controls (0% inhibition for DMSO-only wells, 100% inhibition for no-kinase wells).

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Target Engagement - BAD Phosphorylation Assay

This protocol uses Western blotting to determine if a Pim-1 inhibitor can block the phosphorylation of its downstream substrate, BAD, in a cellular context.

Rationale: Observing a dose-dependent decrease in the phosphorylation of a known downstream substrate provides strong evidence that the compound is engaging and inhibiting its intended target within the cell.[6]

Materials:

  • Cancer cell line expressing Pim-1 (e.g., K562 or MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-BAD (Ser112), anti-total-BAD, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Strip the membrane and re-probe for total BAD and GAPDH to ensure equal loading.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-BAD to total BAD for each treatment condition and normalize to the DMSO control.

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Synthesis of some new pyrazolo[1,5-a]pyrimidines,...
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar.
  • CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
  • Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. PubMed.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem.
  • US11186576B2 - Pyrazolo[1,5-A][6][13][14]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors. Google Patents.

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.

Sources

Application

Application Note: Comprehensive NMR Analysis of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

Introduction: The Imperative for Unambiguous Structural Elucidation In the landscape of modern drug discovery and development, heterocyclic scaffolds are of paramount importance. The pyrazolo[1,5-a]pyrazine core, a nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Unambiguous Structural Elucidation

In the landscape of modern drug discovery and development, heterocyclic scaffolds are of paramount importance. The pyrazolo[1,5-a]pyrazine core, a nitrogen-rich bicyclic system, represents a privileged structure found in a variety of biologically active agents.[1][2] The specific analogue, 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine, presents a unique substitution pattern that requires rigorous and unambiguous structural verification to ensure its identity and purity before its use in further chemical synthesis or biological screening.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive, definitive structural elucidation of organic molecules in solution. This application note provides a detailed, field-proven guide to the comprehensive NMR analysis of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine. We move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that the described protocols form a self-validating system for researchers, scientists, and drug development professionals.

Molecular Structure and Foundational Logic

To interpret the NMR spectra of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine, a clear understanding of its structure and the electronic environment of each nucleus is essential. The standard IUPAC numbering for the pyrazolo[1,5-a]pyrazine ring system is used throughout this guide.

The key structural features influencing the NMR spectra are:

  • The Pyrazolo Ring (N1, N8, C2, C3, C3a): This five-membered ring contains two adjacent nitrogen atoms.

  • The Pyrazine Ring (N4, N7, C5, C6): This six-membered ring is fused to the pyrazole.

  • Substituents: A methoxy (-OCH₃) group at the C4 position and a chlorine (-Cl) atom at the C6 position. These substituents exert significant electronic effects (mesomeric and inductive) that modulate the chemical shifts of nearby protons and carbons.

Below is a diagram of the molecule with the standard numbering convention.

Structure of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

Experimental Workflow and Protocols

A successful NMR analysis is built upon meticulous sample preparation and logically chosen acquisition parameters. The following workflow is designed for robustness and to generate high-quality, interpretable data.

Comprehensive workflow for NMR analysis.

Protocol 1: NMR Sample Preparation

The choice of solvent is critical. While CDCl₃ is a common choice, many nitrogen-containing heterocycles exhibit better solubility in DMSO-d₆. Furthermore, DMSO-d₆ is advantageous as its residual proton signal (quintet at ~2.50 ppm) is less likely to obscure signals from the aromatic protons of the analyte.[3][4]

Materials:

  • 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (5-20 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • 5 mm NMR Tubes

  • Pasteur pipette and glass wool (if filtration is needed)

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the sample. For a comprehensive analysis including ¹³C and 2D NMR, a concentration of 20-30 mg in 0.6 mL is recommended. For routine ¹H NMR, 5-10 mg is sufficient.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample.

  • Mixing: Cap the vial and gently vortex until the sample is fully dissolved. A clear, homogeneous solution should be obtained.

  • Transfer: Transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.[3]

  • Referencing: The residual solvent peak of DMSO-d₆ can be used as a secondary reference (δH = 2.50 ppm, δC = 39.52 ppm). Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), but is often omitted in modern spectrometers where referencing to the solvent lock signal is highly accurate.

Protocol 2: NMR Data Acquisition

Data should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, which is crucial for resolving the aromatic proton signals.[3]

Experiment Key Parameters Rationale & Purpose
¹H NMR Spectral Width: 12-16 ppmAcquisition Time: 2-4 sRelaxation Delay (d1): 2 sNumber of Scans: 16To obtain a high-resolution spectrum of all protons. Provides information on chemical shift, integration (proton count), and spin-spin coupling (connectivity).[3]
¹³C{¹H} NMR Spectral Width: 200-240 ppmAcquisition Time: 1-2 sRelaxation Delay (d1): 2 sNumber of Scans: ≥1024To observe all unique carbon environments. Proton decoupling simplifies the spectrum to singlets for each carbon. A higher number of scans is needed due to the low natural abundance of ¹³C.[3]
2D COSY ¹H Spectral Width in F1 & F2Data Points: 2048 (F2) x 256 (F1)To identify scalar-coupled protons (typically separated by 2-3 bonds). Cross-peaks indicate which protons are adjacent to each other.
2D HSQC F2 (¹H): 12-16 ppmF1 (¹³C): 0-180 ppmTo correlate each proton with its directly attached carbon (one-bond C-H correlation). This is essential for assigning protonated carbons.[5]
2D HMBC F2 (¹H): 12-16 ppmF1 (¹³C): 0-200 ppmLong-range coupling delay optimized for ~8 HzTo identify long-range correlations (2-4 bonds) between protons and carbons. This is the key experiment for assigning quaternary (non-protonated) carbons and piecing together the molecular framework.[1][5]

Predicted Spectral Data and Interpretation

The following table summarizes the predicted ¹H and ¹³C NMR data for 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine in DMSO-d₆. These predictions are based on established data for similar pyrazolo[1,5-a]pyrimidine and pyrazine systems and the known electronic effects of the substituents.[2][6]

Position Nucleus Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale for Chemical Shift
2¹H8.2 - 8.5dJ2,3 ≈ 2.5 - 3.01HAdjacent to electron-deficient bridgehead nitrogen (N1) and pyrazine ring.
3¹H6.8 - 7.1dJ3,2 ≈ 2.5 - 3.01HShielded relative to H2 due to its position in the electron-rich pyrazole ring.
5¹H8.6 - 8.9s-1HDeshielded by the adjacent electron-withdrawing pyrazine nitrogen (N4) and the para-positioned chlorine atom.
OCH₃¹H3.9 - 4.1s-3HTypical range for a methoxy group attached to an aromatic system.[7]
2¹³C~145CH--Deshielded due to proximity to two nitrogen atoms.
3¹³C~100CH--Shielded carbon in the electron-rich pyrazole ring.
3a¹³C~148C--Quaternary carbon at the ring junction, deshielded.
4¹³C~160C--Attached to electronegative oxygen; significantly deshielded.
5¹³C~135CH--Deshielded by adjacent nitrogen (N4).
6¹³C~125C--Carbon bearing the chlorine atom.
OCH₃¹³C55 - 58CH₃--Characteristic chemical shift for an aromatic methoxy carbon.[7][8]
A Self-Validating Interpretation Strategy using 2D NMR

While 1D spectra provide the initial data, a combination of 2D experiments creates a network of correlations that must be internally consistent, thus validating the final structure.

  • HSQC as the Foundation: The HSQC spectrum will unambiguously link the proton signals to their directly attached carbons. For instance, the proton at ~8.3 ppm will show a cross-peak to the carbon at ~145 ppm (C2), the proton at ~6.9 ppm to the carbon at ~100 ppm (C3), the proton at ~8.7 ppm to the carbon at ~135 ppm (C5), and the methoxy protons at ~4.0 ppm to the carbon at ~56 ppm.

  • COSY for Proton Connectivity: A COSY experiment will show a cross-peak between the signals for H2 and H3, confirming their vicinal relationship on the pyrazole ring. No other H-H couplings are expected.

  • HMBC for Assembling the Skeleton: The HMBC spectrum is crucial for confirming the overall structure and the position of the substituents. Key expected correlations are illustrated below:

G H_OCH3 H-OCH₃ C4 C4 H_OCH3->C4 ²J H2 H2 C3a C3a H2->C3a ³J H3 H3 H3->C3a ²J C2 C2 H3->C2 ²J H5 H5 H5->C4 ²J H5->C3a ³J C6 C6 H5->C6 ²J C5 C5

Key expected HMBC correlations.

  • Confirming the Methoxy Position: The most critical correlation will be from the methoxy protons (H-OCH₃) to the C4 carbon. This unambiguously places the methoxy group at position 4.

  • Linking the Rings: Correlations from H2 and H3 to the quaternary carbon C3a, and from H5 to C3a, will confirm the fusion of the pyrazole and pyrazine rings.

  • Confirming the Chloro Position: Correlations from H5 to the quaternary carbon C6 will confirm the location of the chlorine atom, as no proton is attached to C6.

Conclusion

The structural characterization of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine is reliably achieved through a systematic and multi-faceted NMR approach. By combining high-resolution 1D ¹H and ¹³C NMR with 2D correlation experiments such as COSY, HSQC, and HMBC, a network of intramolecular connections is established. This comprehensive dataset not only allows for the unambiguous assignment of every proton and carbon resonance but also provides a self-validating confirmation of the molecule's constitution and substituent placement. The methodologies and protocols detailed herein are robust, reliable, and essential for ensuring the structural integrity of key heterocyclic intermediates in any research or drug development pipeline.

References

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • Rodrigues, L. M., et al. (2009). NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines. Magnetic Resonance in Chemistry, 47(1), 84-86. Available from: [Link]

  • Contreras, R. H., et al. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. Journal of the American Chemical Society.
  • Mohareb, R. M., et al. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia, 37(3). Available from: [Link]

  • Rodrigues, L. M., et al. (2009). NMR analysis of a series of substituted pyrazolo[3,4-d] pyrimidines-4-amines. Magnetic Resonance in Chemistry, 47(1), 84-6. Available from: [Link]

  • El-Awa, A., et al. (2007). Pyrazolo[1,5-a]pyrimidines. A combined multinuclear magnetic resonance (1H, 13C, 15N, 19F) and DFT approach to their structural assignment. Magnetic Resonance in Chemistry, 45(6), 513-7. Available from: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available from: [Link]

  • Marek, R., et al. (2013). Origin of the Conformational Modulation of the 13 C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 659-668. Available from: [Link]

  • Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 659-68. Available from: [Link]

  • Maslov, M. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6614. Available from: [Link]

  • Al-Azmi, A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Conference: The First Scientific Conference the Collage of Sciences. Available from: [Link]

  • Arba M., et al. (2020). Chemical Transformation of Pyrazine Derivatives. Indonesian Journal of Chemistry, 20(4), 856-865. Available from: [Link]

  • SpectraBase. (n.d.). Pyrazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Rodrigues, L. M., et al. (2009). NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines. Magnetic Resonance in Chemistry. Available from: [Link]

  • Maslov, M. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6614. Available from: [Link]

  • El-Awa, A., et al. (2007). Pyrazolo[1,5-a]pyrimidines. A combined multinuclear magnetic resonance (1H, 13C, 15N, 19F) and DFT approach to their structural assignment. Magnetic Resonance in Chemistry, 45(6), 513-7. Available from: [Link]

  • Google Patents. (n.d.). CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
  • da Rosa, G. (2002). 15N NMR spectroscopy of 3-substituted 5-trichloromethyl-1,2-dimethyl-1H-pyrazolium chlorides. Magnetic Resonance in Chemistry, 40(8), 559-562. Available from: [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Pinto, E. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Escola Superior Agrária - Instituto Politécnico de Bragança.
  • Bass, T. M., et al. (n.d.). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade. Organic Process Research & Development. Available from: [Link]

  • SpectraBase. (n.d.). Pyrazolo[1,5-a]pyrimidine, 7-ethyl-5-methyl-2-phenyl- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

  • Bass, T. M., et al. (2024). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development. Available from: [Link]

  • Bass, T. M., et al. (2024). Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development, 28(7). Available from: [Link]

  • Mugnaini, C., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkivoc, 2022(ii), 22-29. Available from: [Link]

  • Radu, A. (n.d.). V J-Coupling. University of California, Berkeley.
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

Sources

Method

Crystallization methods for 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

Application Note: Advanced Crystallization Protocols for 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine Introduction & Strategic Rationale As a Senior Application Scientist in process chemistry, I frequently encounter the ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Protocols for 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

Introduction & Strategic Rationale

As a Senior Application Scientist in process chemistry, I frequently encounter the challenge of isolating high-purity heterocyclic intermediates. 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (CAS: 1650547-54-8) is a highly valued, rigid, electron-rich building block. It serves as a privileged scaffold in the design of targeted protein kinase inhibitors, particularly those directed at JAK1/2/3, TYK2, and RET kinases for oncology and auto-immune indications[1],[2].

During the synthesis and scale-up of these active pharmaceutical ingredients (APIs), the purity of this intermediate is non-negotiable. Trace impurities—such as des-chloro derivatives or regioisomers generated during the initial pyrazole functionalization—can propagate through subsequent cross-coupling reactions (e.g., Buchwald-Hartwig aminations), drastically reducing the final API yield and complicating downstream chromatography[3].

Crystallization remains the most scalable, thermodynamically rigorous method for purifying this intermediate. This application note details two validated crystallization strategies grounded in the physicochemical properties of the pyrazolo[1,5-a]pyrazine core, ensuring a self-validating system that guarantees both high yield and exceptional purity.

Physicochemical Profiling & Solvent Causality

To design a robust crystallization system, we must first analyze the causality of solvent-solute interactions. The pyrazolo[1,5-a]pyrazine ring system is planar and exhibits strong π-π stacking in the solid state[4].

  • The 6-Chloro Substituent: Increases the molecule's overall lipophilicity and crystal lattice energy via halogen bonding.

  • The 4-Methoxy Group: Acts as a localized hydrogen-bond acceptor, providing a dipole moment that interacts favorably with moderately polar solvents.

Solubility Causality: The compound exhibits high solubility in moderately polar, aprotic solvents (e.g., Ethyl Acetate) due to favorable dipole-dipole interactions. Conversely, it shows near-zero solubility in non-polar aliphatic hydrocarbons (e.g., n-Heptane) because these solvents cannot disrupt the crystalline π-π stacking network.

Table 1: Empirical Solubility Profile of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

Solvent SystemDielectric Constant (ε)Solubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Strategic Suitability
Ethyl Acetate (EtOAc)6.0245>200Primary Solvating Agent
Isopropanol (IPA)18.31285Single-Solvent Cooling
n-Heptane1.92<1<5Anti-Solvent
Water80.1<0.1<0.5Unsuitable (Hydrophobic)

Experimental Protocols

Protocol A: Anti-Solvent Crystallization (EtOAc / Heptane)

Primary Use Case: High-throughput purification and bulk manufacturing scale-up.

Causality & Mechanism: Ethyl acetate fully solvates the molecule at elevated temperatures. The controlled addition of heptane lowers the dielectric constant of the medium, forcing the system into a metastable supersaturated state. Seeding the solution at the precise boundary of the Metastable Zone Width (MSZW) prevents "oiling out" (liquid-liquid phase separation) and directs nucleation exclusively toward the most thermodynamically stable polymorphic form.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine in 40 mL of Ethyl Acetate (4 relative volumes). Heat the reactor to 60°C under continuous agitation (250 rpm) until complete dissolution is achieved.

  • Clarification (Self-Validation Step): Perform a hot filtration through a 0.45 µm PTFE membrane directly into the crystallization vessel to remove insoluble particulate matter and potential nucleation sites.

  • Cooling & Supersaturation: Cool the clarified filtrate to 45°C at a strictly controlled rate of 0.5°C/min.

  • Seeding: Introduce 0.1 g (1% w/w) of pure crystalline seed crystals. Critical Insight: Hold the temperature isothermally at 45°C for 30 minutes. Use Focused Beam Reflectance Measurement (FBRM) to verify that the seed bed is stable and not dissolving, confirming the system is supersaturated.

  • Anti-Solvent Addition: Dose 60 mL of n-Heptane (6 volumes) linearly over 2 hours using a programmable syringe pump. Causality: Rapid addition causes local supersaturation spikes, leading to rapid amorphous precipitation and the entrapment of chemical impurities within the crystal lattice.

  • Aging & Maturation: Cool the resulting slurry to 5°C at 0.2°C/min. Age the slurry for 4 hours to maximize thermodynamic yield via Ostwald ripening.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 10 mL of pre-chilled EtOAc/Heptane (1:2 v/v) to displace mother liquor without dissolving the product. Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Single-Solvent Cooling Crystallization (Isopropanol)

Primary Use Case: Generating high-quality single crystals for X-ray diffraction (XRD) and achieving ultra-high analytical purity (>99.9%).

Causality & Mechanism: Isopropanol provides a steep, temperature-dependent solubility curve. The protic nature of IPA allows for hydrogen-bonding with the 4-methoxy oxygen, providing excellent solubility at reflux. However, the bulky isopropyl group sterically hinders solvation at lower temperatures, driving crystallization efficiently without the need for a secondary anti-solvent.

Step-by-Step Methodology:

  • Suspend 5.0 g of the compound in 35 mL of Isopropanol (7 volumes).

  • Heat to reflux (82°C) under nitrogen until a clear, homogenous solution forms.

  • Cool to 65°C and hold for 1 hour to establish the metastable zone.

  • Apply a non-linear (cubic) cooling profile down to 0°C over 6 hours. Causality: A cubic cooling curve maintains a constant supersaturation level as the surface area of the growing crystals increases. This prevents secondary nucleation, ensuring the growth of large, pristine prismatic crystals rather than fine powders.

  • Filter, wash with 5 mL of cold Isopropanol, and dry under vacuum.

Process Visualization

CrystallizationWorkflow Start Crude 6-Chloro-4-methoxy- pyrazolo[1,5-a]pyrazine Dissolution Dissolution in EtOAc (T = 60°C) Start->Dissolution Filtration Hot Filtration (Remove insolubles) Dissolution->Filtration Cooling Controlled Cooling (0.5°C / min to 45°C) Filtration->Cooling Seeding Introduction of Seeds (1% w/w) Cooling->Seeding Antisolvent Anti-Solvent Addition (Heptane over 2h) Seeding->Antisolvent Aging Aging & Maturation (T = 5°C for 4h) Antisolvent->Aging Isolation Filtration & Drying (Vacuum, 40°C) Aging->Isolation Pure Pure Crystalline API Intermediate Isolation->Pure

Fig 1. Workflow for the anti-solvent cooling crystallization of the target pyrazine intermediate.

Analytical Validation & Quality Attributes

To ensure the protocol is self-validating, final product quality must be assessed against predefined metrics. Table 2 summarizes the expected outcomes of both methodologies.

Table 2: Quality Attributes by Crystallization Method

Quality ParameterMethod A (EtOAc / Heptane)Method B (Isopropanol)
Overall Yield 88% - 92%75% - 80%
Final Purity (HPLC-UV) >99.5%>99.9%
Crystal Habit Block-like / GranularNeedles / Prisms
Residual Solvent (GC) <5000 ppm (Heptane/EtOAc)<5000 ppm (IPA)
Primary Advantage High volumetric efficiencySuperior impurity rejection

By adhering to these causally driven crystallization parameters, researchers can reliably isolate 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine with the structural integrity and purity required for advanced kinase inhibitor synthesis.

References

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: PMC / National Institutes of Health URL: [Link]

  • Title: CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof Source: Google Patents URL
  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL: [Link]

  • Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors Source: PMC / National Institutes of Health URL: [Link]

Sources

Application

Application and Protocols for Target Identification of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

Introduction: The Enigmatic Potential of Pyrazolo[1,5-a]pyrazine Derivatives The pyrazolo[1,5-a]pyrimidine and its bioisostere, the pyrazolo[1,5-a]pyrazine scaffold, represent a privileged class of N-heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enigmatic Potential of Pyrazolo[1,5-a]pyrazine Derivatives

The pyrazolo[1,5-a]pyrimidine and its bioisostere, the pyrazolo[1,5-a]pyrazine scaffold, represent a privileged class of N-heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] These core structures are featured in numerous compounds with a wide array of biological activities, including potent and selective inhibition of protein kinases, making them attractive starting points for drug discovery programs.[1][2][3] Derivatives of this family have been identified as inhibitors of critical cancer-related kinases such as TTK, CDK2, TRKA, and casein kinase 2.[3][4][5] Furthermore, they have been shown to modulate inflammatory pathways, for instance, by targeting TLR4 signaling.[6]

6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (Chem. Formula: C₇H₆ClN₃O; MW: 183.59 g/mol ; CAS: 1650547-54-8) is a novel compound belonging to this promising class.[7] While its precise biological targets remain uncharacterized, its structural similarity to known bioactive molecules suggests it may possess valuable therapeutic properties. The identification of its molecular targets is a critical first step in elucidating its mechanism of action and unlocking its therapeutic potential.[8][9]

This comprehensive guide provides detailed application notes and protocols for the target identification and deconvolution of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine. We will explore two powerful and complementary methodologies: Affinity-Based Chemical Proteomics and the Cellular Thermal Shift Assay (CETSA). These techniques offer robust and unbiased approaches to pinpoint the direct binding partners of this small molecule within a complex biological system.

Strategic Approaches to Target Deconvolution

The process of identifying the molecular targets of a bioactive compound, often discovered through phenotypic screens, is known as target deconvolution.[8][9] This is a pivotal and often challenging phase in chemical biology and drug discovery.[8] This guide will focus on two primary strategies:

  • Affinity-Based Protein Profiling (AfBPP): This "probe-centric" approach involves chemically modifying the small molecule of interest to incorporate a reactive or affinity handle.[10][11] This "probe" is then used to capture its binding partners from a cell lysate or in living cells.[11][12]

  • Cellular Thermal Shift Assay (CETSA): This "label-free" method relies on the principle that the thermal stability of a protein changes upon ligand binding.[13][14] It allows for the assessment of target engagement in a cellular context without the need for compound modification.[14][15]

Below is a diagram illustrating the overarching strategy for the target identification of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine.

cluster_0 Target Identification Strategies A 6-Chloro-4-methoxy- pyrazolo[1,5-a]pyrazine B Affinity-Based Protein Profiling A->B C Cellular Thermal Shift Assay (CETSA) A->C D Probe Synthesis B->D G Target Engagement C->G E Affinity Purification D->E F Mass Spectrometry E->F H Target Identification F->H F->H G->F

Figure 1. Overall workflow for target identification.

Part 1: Affinity-Based Protein Profiling (AfBPP)

The core principle of AfBPP is to utilize a modified version of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine, referred to as a "probe," to isolate its interacting proteins. This typically involves introducing a linker and a terminal reactive group (e.g., an alkyne or a photo-activatable group) to the parent molecule.

Probe Design and Synthesis

The success of an AfBPP experiment hinges on a well-designed probe. A critical consideration is the point of attachment for the linker, which should be at a position that does not disrupt the key interactions with its target protein(s). Structure-activity relationship (SAR) data, if available for related pyrazolo[1,5-a]pyrazine analogs, can guide this decision. In the absence of SAR, synthetic accessibility will dictate the initial derivatization strategy.

For 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine, potential sites for modification could be explored by a skilled medicinal chemist. The goal is to synthesize an "alkyne-tagged" probe for subsequent "click chemistry" ligation to a reporter tag (e.g., biotin).

Experimental Workflow for AfBPP

The following diagram outlines the general workflow for an affinity-based protein profiling experiment.

A Incubate Cells with Alkyne-Tagged Probe B Cell Lysis A->B C Click Chemistry: Add Azide-Biotin Tag B->C D Streptavidin Bead Enrichment C->D E Wash and Elute Bound Proteins D->E F Protein Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis and Target Identification G->H

Figure 2. Workflow for Affinity-Based Protein Profiling.

Protocol: Alkyne-Probe Pull-Down Assay

This protocol describes the use of an alkyne-tagged 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine probe to identify interacting proteins from cell lysates.

Materials:

  • Alkyne-tagged 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine probe

  • Cell line of interest (e.g., a cancer cell line if anti-proliferative effects are suspected)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Azide-biotin tag

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Trypsin for protein digestion

  • Mass spectrometer

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat cells with the alkyne-tagged probe at a predetermined concentration and for a specific duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in an appropriate lysis buffer on ice.[16] Clarify the lysate by centrifugation to remove cellular debris.[16]

  • Click Chemistry Reaction: To the clarified lysate, add the azide-biotin tag, CuSO₄, TCEP, and TBTA. Incubate to allow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which will ligate biotin to the probe-protein complexes.[12][17]

  • Enrichment of Biotinylated Proteins: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotin-tagged complexes.[17]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., varying salt and detergent concentrations) is recommended.

  • Elution and Digestion: Elute the bound proteins from the beads. The proteins can then be subjected to in-solution or on-bead digestion with trypsin to generate peptides for mass spectrometry analysis.[10]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control. Quantitative proteomics approaches, such as SILAC (Stable Isotope Labeling by Amino acids in Culture), can be employed for more accurate quantification.[17][18]

Table 1: Example of Quantitative Proteomics Data Output

Protein IDFold Enrichment (Probe/Control)p-valuePotential Target?
P1234515.2< 0.001Yes
Q678901.10.45No
R543218.9< 0.01Yes

Part 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming direct target engagement in a cellular environment.[14][15] It is based on the principle that a protein's thermal stability is altered upon ligand binding.[13] This technique does not require modification of the compound, thus avoiding potential artifacts introduced by chemical probes.[19]

CETSA Experimental Workflow

The workflow for a typical CETSA experiment is depicted below.

A Treat Cells with Compound or Vehicle B Heat Samples at Various Temperatures A->B C Cell Lysis and Separation of Soluble and Precipitated Proteins B->C D Protein Quantification (e.g., Western Blot) C->D E Generate Melt Curves and Isothermal Dose- Response Curves D->E

Figure 3. Workflow for the Cellular Thermal Shift Assay.

Protocol: CETSA with Western Blot Detection

This protocol outlines the steps for performing a CETSA experiment to validate a candidate target protein identified from the AfBPP study or to screen for novel targets.

Materials:

  • 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

  • Cell line expressing the target protein(s)

  • PBS

  • Protease and phosphatase inhibitors

  • Thermal cycler

  • Western blot apparatus and reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with either 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine at a desired concentration or vehicle (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[16] Immediately cool the samples on ice.[16]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or other methods that do not involve detergents.[16] Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).[15]

  • Protein Quantification: Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.[13]

  • Data Analysis:

    • Melt Curve: Quantify the band intensities from the Western blot and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and binding.

    • Isothermal Dose-Response (ITDR) Curve: Treat cells with a range of compound concentrations and heat all samples at a single temperature that causes partial protein denaturation. Plot the amount of soluble protein against the compound concentration to determine the EC₅₀ of target engagement.[13]

Table 2: Example of CETSA Melt Curve Data

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (Compound)
40100100
459598
508092
555085
602060
65525

Conclusion and Future Directions

The complementary use of Affinity-Based Protein Profiling and the Cellular Thermal Shift Assay provides a robust strategy for the target deconvolution of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine. AfBPP allows for the unbiased identification of potential binding partners, while CETSA offers a powerful method for validating these interactions in a physiological context. The identification of specific, high-affinity targets will be instrumental in understanding the mechanism of action of this novel compound and will guide future efforts in drug development, including lead optimization and preclinical studies.

References

  • Verhelst, S. H. L. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Kwon, H. J., & Lee, K. W. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Molecules and cells, 38(9), 767.
  • Martinez Molina, D., & Nordlund, P. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS chemical biology, 18(4), 693-704.
  • Li, J., & Li, X. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 29(15), 3369.
  • Kwon, H. J., & Lee, K. W. (2015). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. Molecules and Cells, 38(9), 767-774.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Nishimura, S., & Mori, Y. (2018). Affinity-based chemoproteomics with small molecule-peptide conjugates. Biochimica et Biophysica Acta (BBA)-General Subjects, 1862(10), 2169-2176.
  • Vu, V., & Sicheri, F. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). In Methods in Molecular Biology (pp. 147-158). Humana, New York, NY.
  • Oda, Y., Owa, T., Sato, T., Yamashita, T., & Nagasu, T. (2003). Quantitative Chemical Proteomics for Identifying Candidate Drug Targets. Analytical Chemistry, 75(9), 2159-2165.
  • Gower, A. J., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 7(6), 620-625.
  • Krek, A., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC medicinal chemistry, 14(3), 488-495.
  • Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]

  • Lork, K., & Verhelst, S. H. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. MedChemComm, 7(5), 776-788.
  • Zhang, C., et al. (2024). Target deconvolution strategies in TCM: Bridging medicinal properties with therapeutic efficacies. Journal of Ethnopharmacology, 329, 118029.
  • Al-Hujaily, E. M., & Al-Otaibi, B. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Genetic Engineering and Biotechnology, 21(1), 1-12.
  • Selvita. (n.d.). Target Deconvolution and Mechanism of Action. Retrieved from [Link]

  • ResearchGate. (n.d.). General schemes of affinity-based protein profiling. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Lee, J. S., et al. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology, 14(12), 2649-2658.
  • Sharma, R., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4983.
  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622.
  • Abdel-Maksoud, M. S., et al. (2023).
  • He, Y., et al. (2024). Discovery of pyrazolo[1,5-a]pyrimidine derivatives targeting TLR4-TLR4∗ homodimerization via AI-powered next-generation screening. European journal of medicinal chemistry, 277, 116945.
  • Kumar, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3505.
  • BYU ScholarsArchive. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • Khan, I., et al. (2024).
  • Chaikuad, A., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European journal of medicinal chemistry, 208, 112770.
  • Google Patents. (n.d.). US11186576B2 - Pyrazolo[1,5-A][8][10][12]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors. Retrieved from

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Method

Application Notes and Protocols for the Use of Pyrazolo[1,5-a]pyrazines as NMDAR Modulators

Introduction: The N-Methyl-D-Aspartate Receptor as a Therapeutic Target The N-methyl-D-aspartate receptor (NMDAR) is a cornerstone of excitatory neurotransmission in the central nervous system. As an ionotropic glutamate...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The N-Methyl-D-Aspartate Receptor as a Therapeutic Target

The N-methyl-D-aspartate receptor (NMDAR) is a cornerstone of excitatory neurotransmission in the central nervous system. As an ionotropic glutamate receptor, it plays a pivotal role in synaptic plasticity, the cellular mechanism underlying learning and memory.[1][2][3] NMDARs are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The four subtypes of GluN2 subunits (GluN2A-D) bestow distinct pharmacological and biophysical properties upon the receptor complex and exhibit differential expression patterns throughout the brain and over development.[4]

Dysfunction of NMDAR signaling is implicated in a host of neurological and psychiatric disorders. Hypofunction is associated with the cognitive deficits and negative symptoms of schizophrenia, while over-activation can lead to excitotoxicity and neuronal death, a hallmark of stroke and neurodegenerative diseases.[3][5][6] This dual role makes the NMDAR a challenging but compelling therapeutic target. Rather than employing simple antagonists or agonists, which can carry significant side effects, a more nuanced approach is to allosterically modulate receptor activity. Positive allosteric modulators (PAMs), in particular, are a promising strategy as they enhance NMDAR function only in the presence of the endogenous agonists, glutamate and glycine, thus preserving the temporal and spatial precision of synaptic transmission.[5][7]

The pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, leading to the discovery of potent and selective modulators of various biological targets.[8][9] Notably, pyrazolo[1,5-a]pyrazin-4-one derivatives have been identified as potent, brain-penetrant, and selective PAMs of GluN2A-containing NMDARs.[1][2] Such compounds hold therapeutic potential for treating neuropsychiatric diseases by enhancing cognitive function.[1][3] This document provides a detailed guide for researchers on the synthesis, in vitro characterization, and in vivo evaluation of this chemical series as NMDAR modulators.

Section 1: Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives

The synthesis of the pyrazolo[1,5-a]pyrimidine core, a related and structurally similar scaffold, is well-documented and often involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[8][10] Similar cyclization and condensation strategies are applicable to the synthesis of pyrazolo[1,5-a]pyrazines. A general and adaptable synthetic route allows for the introduction of chemical diversity at various positions, which is crucial for structure-activity relationship (SAR) studies.

A common approach involves a multi-step synthesis beginning with the construction of a substituted aminopyrazole, followed by a cyclization reaction to form the fused pyrazinone ring.

G cluster_0 Step 1: Aminopyrazole Formation cluster_1 Step 2: Cyclization to form Pyrazolo[1,5-a]pyrazin-4-one cluster_2 Step 3: Further Functionalization (Optional) A Starting Materials (e.g., Hydrazine derivative, β-ketonitrile) B Reaction Conditions (e.g., Base, Solvent, Heat) A->B C Substituted 5-Aminopyrazole Intermediate B->C E Reaction Conditions (e.g., Acid catalyst, Heat) C->E D α-keto-ester or related biselectrophile D->E F Pyrazolo[1,5-a]pyrazin-4-one Core Structure E->F G Functionalization Reactions (e.g., Palladium cross-coupling, alkylation) F->G H Final Analog Library G->H G A 1. Cell Plating (HEK293 cells expressing GluN1/GluN2A subunits) B 2. Dye Loading (Incubate with a Ca2+ sensitive dye, e.g., Fura-2 AM or Fluo-4 AM) A->B C 3. Compound Addition (Add test compounds from library) B->C D 4. Agonist Stimulation (Add sub-maximal concentration of Glutamate + Glycine) C->D E 5. Signal Detection (Measure fluorescence intensity using a plate reader) D->E F 6. Data Analysis (Identify compounds that potentiate the agonist-induced Ca2+ signal) E->F

Caption: Workflow for a cell-based calcium-flux high-throughput screening assay.

Detailed Steps:

  • Cell Culture and Plating:

    • Maintain HEK293 cells stably expressing human GluN1 and GluN2A subunits in appropriate culture medium. The use of a stable cell line is crucial for assay consistency. [11] * Plate cells into 384- or 1536-well black-walled, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading:

    • Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 NW) and probenecid (to prevent dye extrusion).

    • Incubate at 37°C for 30-60 minutes, then at room temperature for 30 minutes to allow for de-esterification of the dye.

  • Assay Procedure:

    • Place the plate into a fluorescence imaging plate reader (e.g., FLIPR Tetra).

    • Establish a baseline fluorescence reading.

    • Add test compounds (typically at a concentration of 1-10 µM) and incubate for a predefined period.

    • Add a sub-maximal (EC20) concentration of glutamate and glycine to stimulate the NMDARs. The use of a sub-maximal agonist concentration is critical for detecting potentiation.

    • Record the fluorescence signal over time.

  • Data Analysis:

    • Calculate the percentage potentiation for each compound relative to the response with agonist alone (vehicle control).

    • Compounds exceeding a certain threshold (e.g., >30% potentiation) are considered primary hits.

Causality and Trustworthiness: This protocol is self-validating through the inclusion of controls. A positive control (a known NMDAR PAM) confirms assay performance, while a negative control (vehicle, e.g., DMSO) defines the baseline response. Running the assay in the absence of agonists confirms that hit compounds are not agonists themselves.

Protocol 2: Electrophysiological Characterization via Whole-Cell Patch-Clamp

Electrophysiology provides the gold standard for characterizing ion channel modulators, offering high temporal resolution and detailed mechanistic insights. [12][13][14]This technique directly measures the ion flow through the NMDAR channel.

G A 1. Cell Preparation (Transfected HEK cells or cultured hippocampal neurons) B 2. Obtain Whole-Cell Configuration (Form a gigaseal and rupture membrane) A->B C 3. Record Baseline Current (Apply brief pulse of agonist (Glutamate/Glycine)) B->C D 4. Apply Test Compound (Perfuse compound onto the cell) C->D E 5. Record Modulated Current (Apply same agonist pulse in the presence of the compound) D->E F 6. Data Analysis (Measure peak current amplitude, determine EC50 and % potentiation) E->F

Caption: Workflow for whole-cell patch-clamp analysis of NMDAR modulators.

Detailed Steps:

  • Cell Preparation:

    • Use transfected HEK cells expressing the desired NMDAR subunit combination (e.g., GluN1/GluN2A, GluN1/GluN2B for selectivity testing) or primary cultured neurons.

    • Transfer a coverslip with cells to the recording chamber on an inverted microscope.

  • Recording:

    • Using a micromanipulator, approach a cell with a glass micropipette filled with an appropriate internal solution.

    • Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

    • Apply a brief pulse of negative pressure to rupture the membrane patch, achieving the "whole-cell" configuration. [13] * Voltage-clamp the cell at a holding potential of -60 or -70 mV.

  • Compound Application:

    • Use a fast perfusion system to apply a brief (~5 ms) pulse of saturating glutamate and glycine to elicit a baseline NMDAR-mediated current. [15] * After the baseline is stable, perfuse the test compound onto the cell for 1-2 minutes.

    • Co-apply the agonist pulse along with the test compound to measure the potentiated response.

  • Data Analysis:

    • Measure the peak amplitude of the NMDAR current before and after compound application.

    • To determine potency, test a range of compound concentrations and fit the data to a concentration-response curve to calculate the EC50 value.

    • To assess selectivity, repeat the experiment using cells expressing different GluN2 subunits (e.g., GluN2B).

Causality and Trustworthiness: The use of a rapid perfusion system ensures consistent agonist application, which is vital for reproducible measurements. [15]Each cell can serve as its own control by comparing the current before and after compound application. The specificity of the measured current is confirmed by its blockade with a selective NMDAR antagonist (e.g., D-AP5). [16]

Data Presentation: In Vitro Pharmacology Summary

The data generated from these protocols should be summarized for clear comparison of the synthesized analogs.

Compound IDCa-Flux Potentiation (%) @ 10µMPatch-Clamp EC50 (nM) (GluN2A)Max Potentiation (%) (GluN2A)Patch-Clamp EC50 (nM) (GluN2B)Selectivity (GluN2B/GluN2A)
PYP-001 15075180>10,000>133
PYP-002 125120165>10,000>83
Control 16060185>10,000>167

Section 3: In Vivo Evaluation Protocols

Promising compounds with good in vitro potency, efficacy, and selectivity must be evaluated in vivo to assess their pharmacokinetic properties and therapeutic potential in relevant animal models.

G A Candidate Compound (from in vitro screening) B Pharmacokinetic (PK) Studies (Assess brain exposure) A->B C Target Engagement Studies (e.g., Hippocampal LTP) B->C D Efficacy in Disease Models (e.g., Schizophrenia, Neuropathic Pain) C->D E Lead Optimization D->E

Caption: Tiered approach for the in vivo evaluation of NMDAR modulators.

Protocol 3: Pharmacokinetic (PK) and Brain Penetration Studies

For a CNS-active drug, it is essential that the compound crosses the blood-brain barrier (BBB) to reach its target.

Detailed Steps:

  • Compound Administration:

    • Administer the test compound to a cohort of rodents (e.g., male C57BL/6J mice) via a relevant route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

  • Sample Collection:

    • At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood and brain tissue from subgroups of animals.

  • Sample Processing and Analysis:

    • Process plasma from blood samples. Homogenize brain tissue.

    • Extract the compound from the plasma and brain homogenates.

    • Quantify the concentration of the compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis:

    • Calculate key PK parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve).

    • Determine the brain-to-plasma concentration ratio to assess BBB penetration. A ratio >0.3 is often considered indicative of good CNS penetration.

Protocol 4: Efficacy in a Preclinical Model of Schizophrenia

NMDAR hypofunction is a key hypothesis for the cognitive symptoms of schizophrenia. [17]Therefore, a GluN2A PAM is expected to show pro-cognitive effects in relevant models. The phencyclidine (PCP)-induced cognitive deficit model is widely used. [18][19] Detailed Steps:

  • Animal Model:

    • Use adult male rats or mice.

    • Acutely or sub-chronically administer the NMDAR antagonist PCP or ketamine to induce a state that mimics aspects of schizophrenia, including deficits in sensorimotor gating and cognitive tasks. [17][18]2. Behavioral Task: Novel Object Recognition (NOR):

    • Habituation: Allow animals to explore an empty arena.

    • Training/Familiarization Phase: Place two identical objects in the arena and allow the animal to explore for a set time (e.g., 5 minutes).

    • Test Phase (after a delay): Replace one of the familiar objects with a novel object.

  • Drug Treatment:

    • Administer the test compound (e.g., PYP-001) or vehicle at a set time before the test phase.

  • Data Analysis:

    • Record the time spent exploring the familiar vs. the novel object.

    • Calculate a discrimination index (DI). Healthy, untreated animals will spend significantly more time exploring the novel object (DI > 0). PCP-treated animals will show impaired discrimination (DI ≈ 0).

    • An effective pro-cognitive compound will reverse the PCP-induced deficit, resulting in a significantly higher DI compared to the PCP+vehicle group.

Protocol 5: Efficacy in a Preclinical Model of Neuropathic Pain

NMDARs in the spinal cord and brain are critical for the central sensitization that underlies many chronic pain states. Animal models of neuropathic pain are essential for discovering new analgesics. [20][21][22] Detailed Steps:

  • Animal Model: Spared Nerve Injury (SNI):

    • Under anesthesia, expose the sciatic nerve in the thigh of a rat or mouse.

    • Ligate and transect two of the three terminal branches (the tibial and common peroneal nerves), leaving the sural nerve intact. [20]This procedure reliably induces long-lasting hypersensitivity in the paw region innervated by the spared sural nerve.

  • Behavioral Assessment: Mechanical Allodynia:

    • Place the animal in a testing chamber with a mesh floor.

    • After acclimation, apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

    • Determine the 50% paw withdrawal threshold (PWT). A significant decrease in the PWT in the injured paw compared to the contralateral paw indicates mechanical allodynia.

  • Drug Treatment:

    • After stable allodynia has developed (typically 7-14 days post-surgery), administer the test compound or vehicle.

  • Data Analysis:

    • Measure the PWT at various time points after drug administration.

    • An effective analgesic will cause a significant increase in the PWT of the injured paw, indicating a reversal of mechanical allodynia.

Causality and Trustworthiness: For all in vivo protocols, experiments must be blinded and randomized to avoid experimenter bias. The choice of vehicle, dose, and route of administration should be based on the PK data. Including a positive control (a known effective drug for the model) helps validate the experimental setup.

References

  • Evotec. (n.d.). Discovery of Pyrazolo[1,5-A]pyrazin-4-Ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity.
  • El-Borai, M. A., et al. (2018). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate.
  • Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
  • Scimemi, A. (2018). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. Springer Protocols.
  • Krogh, K. A., & Thayer, S. A. (2018). Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. SpringerLink.
  • Esteras, N., & Muñoz-Torrero, D. (2025). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. Methods in Neurodegenerative Disease Drug Discovery.
  • Tsizorik N., et al. (2020). Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring. Chemistry of Heterocyclic Compounds.
  • Esteras, N., & Muñoz-Torrero, D. (n.d.). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. Springer.
  • Werling, J. H., et al. (2020). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PMC.
  • Tanimoto, A., et al. (2022). Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. PubMed.
  • Powell, S. B., & Miyakawa, T. (2006). Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? PMC.
  • Sharma, A. K., et al. (2026). New Drug Discovery of Anti-Neuropathic Pain agents: Insights in Animal Models. ResearchGate.
  • Creative Biolabs. (n.d.). Rodent Schizophrenia Models.
  • Jones, C. A., & Watson, D. J. G. (2025). The role of rodent behavioral models of schizophrenia in the ongoing search for novel antipsychotics. Taylor & Francis Online.
  • Sikdar, S., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • Tanimoto, A., et al. (2026). Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. ResearchGate.
  • Wikipedia. (n.d.). Animal model of schizophrenia.
  • NEUROFIT. (n.d.). Rodent model of Neuropathic pain.
  • Bannon, A. W. (2006). Animal models of pain for drug discovery. PubMed.
  • Werling, J. H., et al. (n.d.). Whole-cell patch-clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. University of Kentucky.
  • NEUROFIT. (n.d.). Rodent model of Schizophrenia - D-amphetamine induced hyperactivity.
  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
  • Strong, K. L., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PMC.
  • IASP. (2022). Animal Models for Translational Pain Research.
  • Dravid, S. M., et al. (2012). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. PMC.
  • Esteras, N., & Muñoz-Torrero, D. (2025). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. Universitat Rovira i Virgili.
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  • Du, J., et al. (2026). An Integrated Approach for Screening and Identification of Positive Allosteric Modulators of N-Methyl-D-Aspartate Receptors. ResearchGate.
  • Conde-Ceide, S., et al. (2017). Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. PMC.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Solubility of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

Welcome to the technical support center for 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges with the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges with the solubility of this compound. Below, you will find a series of frequently asked questions and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the predicted physicochemical properties of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine that might influence its solubility?

A1: Understanding the inherent properties of a compound is the first step in addressing solubility issues. For 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (CAS No. 1650547-54-8), we can look at its computed physicochemical properties to anticipate its behavior.[1]

PropertyValueImplication for Solubility
Molecular Formula C7H6ClN3OA relatively small molecule, which is generally favorable for solubility.
Molecular Weight 183.59 g/mol Low molecular weight is advantageous for dissolution.[1]
XLogP3-AA 1.8This predicted lipophilicity value suggests moderate solubility in organic solvents but potentially limited aqueous solubility.
Hydrogen Bond Acceptor Count 3The nitrogen and oxygen atoms can accept hydrogen bonds, which can aid in solvation in protic solvents.[1]
Topological Polar Surface Area (TPSA) 39.4 ŲA moderate TPSA suggests that the molecule has some polar characteristics, which can contribute to solubility in polar solvents.[1]

The pyrazolo[1,5-a]pyrazine core is a fused, rigid, and planar N-heterocyclic system.[2] Such planar aromatic systems can lead to strong intermolecular π-π stacking in the solid state, resulting in a high crystal lattice energy that can be difficult for solvents to overcome, thus leading to poor solubility.[3]

Q2: I am observing poor solubility of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine in common organic solvents during my reaction workup. What initial steps can I take?

A2: It is not uncommon for heterocyclic compounds to exhibit limited solubility in certain organic solvents. Here’s a systematic approach to troubleshoot this issue:

1. Systematic Solvent Screening:

The first step is to perform a systematic solvent screening to identify a suitable solvent or solvent system. It is advisable to test a range of solvents with varying polarities.

  • Non-polar: Toluene, Heptane

  • Moderately Polar: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)

  • Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)

2. Temperature Adjustment:

Increasing the temperature can significantly enhance the solubility of your compound.[4] However, it is crucial to be mindful of potential degradation at elevated temperatures. We recommend performing a preliminary thermal stability test if you plan to work at high temperatures for extended periods.

3. Co-solvent Systems:

If a single solvent is not effective, a co-solvent system can be a powerful tool. A common strategy is to dissolve the compound in a minimal amount of a "good" solvent (where it has high solubility, e.g., DMF or DMSO) and then add a "poor" solvent (where it is less soluble) to the point of saturation. This is often used in recrystallization to obtain pure crystals.

Experimental Protocol 1: Systematic Solvent Screening

Objective: To identify the most effective single solvent for dissolving 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine.

Materials:

  • 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

  • A selection of solvents (see list above)

  • Small vials (e.g., 1.5 mL Eppendorf tubes or 4 mL glass vials)

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Weigh a small, known amount of your compound (e.g., 1-2 mg) into each vial.

  • Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Vortex the vial for 30 seconds and then stir at room temperature for 15-20 minutes.

  • Visually inspect for dissolution. If the solid has dissolved, the solubility is at least at that concentration.

  • If the solid has not dissolved, add another measured volume of the solvent and repeat step 3.

  • If the compound is still not soluble at room temperature, gently heat the vial in a heating block or water bath (e.g., to 40-50 °C) and observe for any change in solubility.

  • Record your observations for each solvent, noting the approximate solubility at room temperature and with heating.

Q3: My compound is intended for a biological assay and shows poor aqueous solubility. What strategies can I employ to improve it?

A3: Poor aqueous solubility is a common hurdle for in vitro and in vivo studies. Here are several effective strategies, starting from the simplest:

1. pH Modification:

The pyrazolo[1,5-a]pyrazine core contains basic nitrogen atoms. Pyrazoles are generally weakly basic and can be protonated by strong acids to form more soluble salts.[3] By lowering the pH of the aqueous medium (e.g., using HCl), you can protonate the molecule, leading to the formation of a more soluble salt.

2. Co-solvents:

For many biological assays, the use of a small percentage of an organic co-solvent is acceptable. Water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can be used to first dissolve the compound before diluting it into the aqueous assay buffer.[5] It is crucial to ensure that the final concentration of the organic solvent is compatible with your assay and does not affect the biological system.

3. Use of Excipients:

  • Surfactants: Surfactants form micelles in aqueous solutions, and these micelles can encapsulate hydrophobic compounds, increasing their apparent solubility.[5] Common examples include Tween® 80 and sodium dodecyl sulfate (SDS).

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively shielding them from the aqueous environment and increasing their solubility.[5][6]

Experimental Protocol 2: pH-Dependent Solubility Profile Generation

Objective: To determine if altering the pH of the aqueous medium can improve the solubility of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine.

Materials:

  • 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

  • A series of aqueous buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8)

  • HPLC or UV-Vis spectrophotometer for concentration measurement

  • Shaking incubator

  • 0.22 µm syringe filters

Procedure:

  • Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO).

  • In separate vials, add an excess amount of the solid compound to each of the different pH buffers.

  • Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, filter the samples through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve).

  • Plot the solubility as a function of pH to determine the optimal pH range for your experiments.

Q4: Can I improve the aqueous solubility of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine by forming a salt?

A4: Yes, salt formation is a highly effective strategy for improving the aqueous solubility of compounds with ionizable groups.[4] The pyrazolo[1,5-a]pyrazine scaffold has basic nitrogen atoms that can be protonated to form salts. For pyrazolo[1,5-a]pyridines, the addition of a basic amine and subsequent formation of a hydrochloride salt has been shown to increase aqueous solubility by up to 1000-fold.[7][8] A similar approach is expected to be successful for your compound.

Experimental Protocol 3: Preparation of a Hydrochloride Salt for Improved Aqueous Solubility

Objective: To convert the free base of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine into its more water-soluble hydrochloride salt.

Materials:

  • 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

  • Anhydrous organic solvent (e.g., diethyl ether, dichloromethane, or a mixture)

  • HCl solution in a compatible organic solvent (e.g., 2M HCl in diethyl ether)

  • Stirring plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine free base in a minimal amount of the anhydrous organic solvent.

  • While stirring, slowly add a stoichiometric amount (or a slight excess) of the HCl solution dropwise.

  • The hydrochloride salt should precipitate out of the solution.

  • Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Collect the solid precipitate by filtration and wash it with a small amount of the cold anhydrous solvent to remove any unreacted starting material.

  • Dry the resulting salt under vacuum.

  • Confirm the salt formation using analytical techniques such as melting point determination, NMR, or elemental analysis.

  • Compare the aqueous solubility of the salt to that of the free base.

Q5: What are some advanced formulation strategies for preclinical studies if simple methods are insufficient?

A5: For more challenging cases, especially in a drug development context, advanced formulation strategies may be necessary to achieve the desired bioavailability.[9]

  • Amorphous Solid Dispersions (ASDs): By dispersing the crystalline drug in a polymer matrix, an amorphous form can be created.[10][11] Amorphous materials have higher free energy and thus higher apparent solubility and faster dissolution rates compared to their crystalline counterparts.[6]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly enhance oral absorption.[5] These formulations can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[9]

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[5][6] Techniques such as micronization and nanomilling can be employed to achieve this.

Visualizations

Solubility_Workflow start Start: Poor Solubility Observed solvent_screen Solvent Screening & Temp. Adjustment start->solvent_screen aqueous_sol Issue with Aqueous Solubility? solvent_screen->aqueous_sol ph_mod pH Modification aqueous_sol->ph_mod Yes end Solubility Improved aqueous_sol->end No co_solvent Co-solvents ph_mod->co_solvent salt_form Salt Formation co_solvent->salt_form advanced_form Advanced Formulation Strategies salt_form->advanced_form advanced_form->end

Caption: A decision-making workflow for enhancing the solubility of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine.

pH_Solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) low_ph_mol Protonated, Charged Species (More Soluble) high_ph_mol Neutral, Uncharged Species (Less Soluble) equilibrium high_ph_mol->equilibrium equilibrium->low_ph_mol caption Mechanism of pH-dependent solubility for a basic compound.

Caption: The effect of pH on the solubility of a weakly basic compound like 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine.

References

  • Evans, R. J., et al. (2017). Novel pyrazolo[1,5-a]pyridines With Improved Aqueous Solubility as p110α-selective PI3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 187-190. [Link]

  • ResearchGate. (n.d.). Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]

  • Chemsrc. (n.d.). 6-Chloro-4-methoxypyrazolo[1,5-a]pyrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-1H-pyrazolo[3,4-b]pyrazine. PubChem. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2018, January 29). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolo[1,5-a]pyrazine. PubChem. Retrieved from [Link]

  • Encyclopedia.pub. (2021, July 14). Functional Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
  • National Center for Biotechnology Information. (n.d.). 3-(2-Chloro-4-pyridinyl)-6-[4-(4-methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine. PubChem. Retrieved from [Link]

Sources

Optimization

6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine purification challenges

Welcome to the Technical Support Center for the isolation and handling of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (CAS: 1650547-54-8). As a highly privileged hinge-binding scaffold in medicinal chemistry—frequently ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and handling of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (CAS: 1650547-54-8).

As a highly privileged hinge-binding scaffold in medicinal chemistry—frequently utilized in the development of kinase inhibitors (e.g., DDR, IRAK4, and RET inhibitors)—this bicyclic heterocycle presents unique physicochemical challenges during purification. Its electron-deficient pyrazine ring and ambident synthetic precursors often lead to regioisomeric mixtures, chemical instability on acidic silica, and crystallization difficulties.

This guide is engineered by application scientists to provide you with field-proven, mechanistically grounded solutions to bypass these bottlenecks.

Part 1: Purification Strategy & Chemical Stability Workflow

Before diving into specific troubleshooting steps, it is critical to understand the chemical vulnerabilities of the pyrazolo[1,5-a]pyrazine core. The diagram below illustrates the recommended decision tree for isolating this compound from a crude synthetic mixture, highlighting the risks associated with traditional normal-phase chromatography.

G Crude Crude Mixture (Regioisomers + Impurities) NP Normal Phase Silica (DCM/MeOH) Crude->NP High Risk RP Reverse Phase C18 (H2O/MeCN) Crude->RP Recommended SFC Prep SFC (CO2/MeOH) Crude->SFC Best for Regioisomers Degradation SNAr Degradation (4,6-Dimethoxy byproduct) NP->Degradation MeOH + Trace Base Tailing Severe Tailing (Acidic Silanols) NP->Tailing Heterocycle Adsorption PureRP High Purity Fraction (>95%) RP->PureRP PureSFC Regioisomer Separation (>98%) SFC->PureSFC Cryst Anti-Solvent Crystallization (MTBE/Heptane) PureRP->Cryst PureSFC->Cryst Final Pure 6-Chloro-4-methoxy- pyrazolo[1,5-a]pyrazine Cryst->Final

Figure 1: Purification workflow and degradation pathways for 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine.

Part 2: Troubleshooting FAQs

Q1: Why do I observe a secondary byproduct with a mass shift of -18.5 Da during silica gel chromatography? The Causality: You are observing Nucleophilic Aromatic Substitution (SNAr). The pyrazolo[1,5-a]pyrazine core is highly electron-deficient. The 6-chloro position is heavily activated by the adjacent ring nitrogens 1. When using a Dichloromethane/Methanol gradient—especially if trace triethylamine or ammonia is added to reduce tailing—the methanol acts as a nucleophile, displacing the chloride to form a 4,6-dimethoxy byproduct 2. The Solution: Strictly avoid nucleophilic alcohols in the presence of basic modifiers. If normal-phase chromatography is mandatory, use an Ethyl Acetate/Hexanes system on neutral alumina. Otherwise, default to Reverse-Phase C18 chromatography.

Q2: I have two closely eluting spots with identical masses. How do I separate the 6-chloro-4-methoxy product from its 4-chloro-6-methoxy regioisomer? The Causality: The facile one-pot synthesis of the pyrazolo[1,5-a]pyrazine scaffold from pyrazole precursors often yields regioisomeric mixtures due to the ambident nature of the intermediates 3. Because the dipole moments and polar surface areas of these two isomers are nearly identical, they co-elute on normal-phase silica. The Solution: Supercritical Fluid Chromatography (SFC) is the gold standard for separating these specific regioisomers. Using a chiral or specialized achiral stationary phase (e.g., Chiralpak AD) with CO2 and an isopropanol modifier provides the necessary theoretical plates to resolve them 4.

Q3: My purified fractions yield a thick, sticky oil instead of a solid powder after solvent removal. How do I force crystallization? The Causality: Low-molecular-weight heterocycles bearing methoxy groups often form supersaturated oils (coacervates) rather than crystalline lattices. This is exacerbated by trace amounts of halogenated solvents or water trapped in the matrix, which depress the melting point. The Solution: Perform an anti-solvent crystallization. Dissolve the oil in a minimum volume of warm Methyl tert-butyl ether (MTBE), then slowly add heptane dropwise until the cloud point is reached. Seed crystals can be introduced at this stage to initiate nucleation.

Part 3: Quantitative Method Comparison

To optimize your isolation strategy, refer to the performance metrics of various purification methods for this specific scaffold.

Purification MethodRegioisomer ResolutionSNAr Degradation RiskTypical RecoveryScalability
Normal Phase (DCM/MeOH) Poor (Co-elution)High < 60%High
Normal Phase (EtOAc/Hex) ModerateLow70 - 80%High
Reverse Phase (H2O/MeCN) GoodLow85 - 90%Medium
Prep SFC (CO2/iPrOH) Excellent Low> 90% Medium to High

Part 4: Self-Validating Experimental Protocol

If Prep SFC is unavailable, Reverse-Phase (RP) Flash Chromatography followed by anti-solvent crystallization is the most reliable method to obtain high-purity 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine.

Phase 1: Reverse-Phase C18 Chromatography

  • Sample Preparation: Dissolve the crude mixture in a minimum amount of DMSO or DMF. Do not use methanol. Dry-load the sample onto a small plug of Celite or C18 functionalized silica to prevent band broadening.

  • Column Equilibration: Equilibrate a C18 flash column with 5% Acetonitrile (MeCN) in Water (0.1% Formic Acid modifier). Note: Avoid Trifluoroacetic acid (TFA) as it can catalyze the hydrolysis of the methoxy group during concentration.

  • Gradient Elution: Run a shallow gradient from 5% to 40% MeCN over 20 Column Volumes (CVs). The target compound typically elutes between 25-30% MeCN.

  • Self-Validation Check (Critical): Do not pool fractions based solely on UV absorbance (254 nm). The 4-chloro and 6-chloro regioisomers have identical UV spectra.

    • Action: Analyze the leading edge, peak apex, and tailing edge via LC-MS.

    • Validation Criteria: Only pool fractions where the extracted ion chromatogram (EIC) for m/z 184.0 [M+H]+ shows >98% purity, and the preceding peak (typical for the 4-chloro isomer) is completely absent.

Phase 2: Isolation & Anti-Solvent Crystallization

  • Concentration: Lyophilize the pooled aqueous fractions to remove water and formic acid completely. Do not use rotary evaporation at high heat (>40°C), as prolonged heating in acidic water can degrade the product.

  • Dissolution: Dissolve the resulting residue in warm MTBE (approx. 5 mL per gram of product) at 45°C.

  • Nucleation: Remove the heat source. Add Heptane dropwise while stirring vigorously until the solution becomes slightly turbid (the cloud point).

  • Maturation: Allow the mixture to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0-5°C) for 1 hour.

  • Filtration: Filter the resulting off-white crystals through a sintered glass funnel, wash with cold Heptane, and dry under high vacuum for 12 hours.

Part 5: References

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Journal of Medicinal Chemistry - ACS Publications 1

  • The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488) Journal of Medicinal Chemistry - ACS Publications 2

  • Fused heterocyclic derivatives (WO2020243135A1) Google Patents 4

  • Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold Chemistry of Heterocyclic Compounds - ResearchGate 3

Sources

Troubleshooting

Optimizing reaction conditions for pyrazolo[1,5-a]pyrazine synthesis

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrazines A Guide for Research, Development, and Manufacturing Scientists Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrazines. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrazines

A Guide for Research, Development, and Manufacturing Scientists

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrazines. This guide is designed for professionals in the chemical and pharmaceutical sciences who are working with this important heterocyclic scaffold. Pyrazolo[1,5-a]pyrazines are key structural motifs in medicinal chemistry, valued for their diverse biological activities. However, their synthesis can present unique challenges.

This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore common synthetic routes, troubleshoot frequently encountered issues, and discuss strategies for optimizing your reaction conditions to achieve higher yields, purity, and reproducibility.

Section 1: Frequently Asked Questions (FAQs) on Core Synthesis Strategies

This section addresses fundamental questions about the construction of the pyrazolo[1,5-a]pyrazine core.

Question 1: What are the primary methods for synthesizing the pyrazolo[1,5-a]pyrazine ring system?

There are several established strategies, but two common approaches involve intramolecular cyclization of functionalized pyrazole precursors.

  • Method A: Deprotection and Cyclization of N-1 Substituted Pyrazole-5-aldehydes. This is a versatile multi-step sequence. It begins with a commercially available pyrazole, which is alkylated at the N-1 position with a protected aldehyde equivalent (e.g., a 2,2-dialkoxyethyl group). The pyrazole is then formylated at the C-5 position. The final step involves acidic deprotection of the acetal, which unmasks the aldehyde, followed by a spontaneous or catalyzed intramolecular cyclization with the N-1 sidechain's amino group (formed in situ or present) to yield the pyrazolo[1,5-a]pyrazine core. This method allows for a variety of substitution patterns[1].

  • Method B: Cyclization of Functionalized Pyrazole-5-carboxylates. This approach involves the reaction of a pyrazole precursor, such as an ethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate derivative, with a suitable diamine or amino alcohol. For instance, reacting this pyrazole ester with a reagent like 2-morpholinoethanamine under microwave-assisted, solvent-free conditions can lead to the formation of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives in good yields[2].

  • Method C: Metal-Catalyzed Intramolecular Cyclization. Gold and silver catalysts have been shown to be effective in promoting the cyclization of specifically designed enynylpyrazoles to form fused pyrazolo systems. While more commonly applied to pyridines, the principles can be extended to pyrazine synthesis, offering a modern approach under mild conditions[1].

Question 2: How do I choose the right starting materials?

Your choice of starting materials will define the substitution pattern of the final product.

  • For Method A: The initial pyrazole can be substituted at positions 3 and 4. The choice of the N-1 alkylating agent (e.g., 2-bromo-1,1-diethoxyethane) is crucial for introducing the latent amino-aldehyde functionality required for the final cyclization.

  • For Method B: The pyrazole-5-carboxylate core determines one part of the final structure, while the choice of the amine (e.g., 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine) dictates the substituents on the newly formed pyrazine ring[2].

Always ensure the purity of your starting materials. Impurities in the initial pyrazole or the cyclization partner can lead to significant side product formation and low yields.

Section 2: Troubleshooting Guide

This section is formatted to help you quickly identify and solve specific experimental problems.

Problem 1: Low or No Yield of the Desired Pyrazolo[1,5-a]pyrazine

Potential Cause 1: Inefficient Deprotection/Cyclization Cascade (Method A) The conversion of the N-1 substituted pyrazole-5-aldehyde acetal to the final product is a critical step. Incomplete deprotection of the acetal or failure of the subsequent intramolecular cyclization is a common reason for low yields.

  • Expert Analysis & Solution: The acetal hydrolysis is acid-catalyzed and liberates the aldehyde, which then undergoes condensation with the amine on the N-1 side chain. If the reaction stalls, it could be due to an inappropriate acid catalyst, insufficient concentration, or non-optimal temperature.

    • Verify Deprotection: Monitor the disappearance of the acetal starting material by TLC or LC-MS. If it remains, the acid catalysis is insufficient.

    • Optimize Acidity: Screen different acids (e.g., HCl, H₂SO₄, TFA). Start with catalytic amounts and increase if necessary. The pH must be low enough to promote hydrolysis but not so low that it fully protonates the amine, rendering it non-nucleophilic for the cyclization step.

    • Increase Temperature: Gently warming the reaction (e.g., to 40-60 °C) can often drive both the deprotection and the final dehydrative cyclization to completion.

Potential Cause 2: Poor Reactivity of Starting Materials (Method B) The nucleophilic attack of the amine onto the ester or ketone of the pyrazole precursor is sterically or electronically hindered.

  • Expert Analysis & Solution: The electrophilicity of the carbonyl group and the nucleophilicity of the amine are key.

    • Steric Hindrance: Bulky groups near the reacting centers can impede the reaction. If possible, choose less hindered starting materials or be prepared for longer reaction times and higher temperatures.

    • Electronic Effects: Electron-withdrawing groups on the pyrazole ring will enhance the electrophilicity of the carbonyl and favor the reaction. Conversely, electron-donating groups on the amine partner will increase its nucleophilicity.

    • Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can be highly effective. It provides rapid, uniform heating that can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-ones[2].

Potential Cause 3: Degradation of Reagents or Intermediates The aldehyde intermediate formed during the reaction (especially in Method A) can be unstable and prone to side reactions like oxidation or polymerization if it accumulates.

  • Expert Analysis & Solution: The goal is to have the cyclization occur immediately after the aldehyde is formed.

    • One-Pot Procedure: Ensure the conditions are suitable for both deprotection and cyclization to occur in the same pot without isolating the sensitive aldehyde intermediate.

    • Inert Atmosphere: If oxidation is suspected (e.g., formation of a carboxylic acid byproduct), run the reaction under an inert atmosphere of nitrogen or argon.

    • Temperature Control: Avoid excessive heat, which can promote decomposition and polymerization.

Problem 2: Formation of Significant Impurities or Side Products

Potential Cause 1: Intermolecular Reactions Instead of the desired intramolecular cyclization, intermediates may react with each other, leading to dimers or polymers, especially at high concentrations.

  • Expert Analysis & Solution: This is a classic challenge when trying to form rings. The rate of the intramolecular reaction must be favored over the intermolecular one.

    • High Dilution: Run the cyclization step at a lower concentration (e.g., 0.01-0.05 M). This physically separates the reactive intermediates, giving them a higher probability of reacting with themselves.

    • Slow Addition: If using a two-component system, add one reactant slowly to a solution of the other to maintain a low instantaneous concentration of the added reagent.

Potential Cause 2: Incomplete Formylation or Competing Regioisomers During the synthesis of pyrazole-5-aldehydes (a precursor for Method A), formylation might occur at other positions on the pyrazole ring, or the reaction may not go to completion.

  • Expert Analysis & Solution: The regioselectivity of pyrazole functionalization is highly dependent on the existing substituents and reaction conditions.

    • Confirm Precursor Structure: Before proceeding to the cyclization step, rigorously confirm the structure and purity of your pyrazole-5-aldehyde precursor using NMR (¹H, ¹³C, and NOE experiments if necessary) and LC-MS.

    • Optimize Formylation: If regioisomers are present, re-optimize the formylation reaction (e.g., Vilsmeier-Haack conditions). Temperature, reaction time, and the stoichiometry of the formylating agent (e.g., POCl₃/DMF) are critical parameters to control.

Problem 3: Difficulty with Product Purification

Potential Cause: Similar Polarity of Product and Byproducts The desired pyrazolo[1,5-a]pyrazine may have a very similar polarity to unreacted starting materials or polymeric side products, making separation by standard column chromatography difficult.

  • Expert Analysis & Solution:

    • Recrystallization: This is often the most effective method for purifying crystalline heterocyclic compounds. Screen a variety of solvents and solvent pairs (e.g., Ethanol/Water, Dichloromethane/Hexane, Ethyl Acetate/Heptane) to find conditions that selectively crystallize your product.

    • Acid/Base Extraction: The nitrogen atoms in the pyrazolo[1,5-a]pyrazine core are basic. You can often purify your product by dissolving the crude mixture in an organic solvent, extracting with a dilute acid (e.g., 1M HCl) to move the product to the aqueous phase, washing the organic layer to remove non-basic impurities, and then basifying the aqueous layer (e.g., with NaHCO₃ or NaOH) to precipitate or re-extract the pure product.

    • Alternative Chromatography: If standard silica gel chromatography fails, consider reverse-phase chromatography (C18 silica) or chromatography on alumina (basic or neutral).

Section 3: Data Tables & Visualizations

Table 1: General Reaction Parameter Optimization
ParameterInitial ConditionOptimization StrategyRationale & Causality
Temperature Room TemperatureStepwise increase (e.g., RT, 40°C, 60°C, reflux)Balances reaction rate against potential for side reactions/decomposition. Many cyclocondensations require thermal energy to overcome activation barriers.
Solvent Dichloromethane, EthanolScreen a range of polarities (e.g., Toluene, Acetonitrile, Dioxane, DMF)Solvent can affect reactant solubility, reaction rate, and equilibrium positions. Aprotic solvents may be necessary if water-sensitive reagents are used.
Catalyst None or catalytic HClScreen various acids (p-TsOH, TFA) or bases (Et₃N, K₂CO₃) if applicable.The choice of catalyst is mechanism-dependent. Acid catalysts activate carbonyls, while base catalysts can deprotonate nucleophiles or facilitate elimination steps.
Concentration 0.1 MDecrease to 0.01 M for cyclizations; Increase for bimolecular steps.For intramolecular cyclizations, lower concentrations favor the desired ring-closing reaction over intermolecular polymerization[1].
Reaction Time 2-4 hoursMonitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h)Reactions may be faster or slower than expected. Monitoring prevents premature workup (low yield) or extended heating (byproduct formation).
Diagram 1: Troubleshooting Workflow for Low Yield

G Start Low / No Yield Observed Check_SM Analyze Starting Materials (NMR, LC-MS) Start->Check_SM SM_OK Purity Confirmed Check_SM->SM_OK Yes SM_Bad Impure Check_SM->SM_Bad No Monitor_Rxn Monitor Reaction Progress (TLC / LC-MS) SM_OK->Monitor_Rxn Purify_SM Purify Starting Materials (Recrystallize / Column) SM_Bad->Purify_SM Purify_SM->Start Rxn_Stalled Reaction Stalled? Monitor_Rxn->Rxn_Stalled Rxn_Complete Reaction Complete Rxn_Stalled->Rxn_Complete No Optimize_Cond Optimize Conditions: - Temperature - Catalyst - Solvent Rxn_Stalled->Optimize_Cond Yes Workup Proceed to Workup & Purification Rxn_Complete->Workup Optimize_Cond->Monitor_Rxn Side_Rxn Side Products Dominant? Workup->Side_Rxn Side_Rxn->Workup No, proceed Optimize_Conc Adjust Concentration (High Dilution for Cyclization) Side_Rxn->Optimize_Conc Yes Optimize_Conc->Start

Caption: A logical workflow for troubleshooting low-yield reactions.

Diagram 2: Generalized Synthesis & Key Checkpoints (Method A)

G cluster_0 Precursor Synthesis cluster_1 Cyclization Reaction Start Substituted Pyrazole Alkylation N-1 Alkylation (e.g., BrCH2CH(OEt)2) Start->Alkylation Formylation C-5 Formylation (e.g., Vilsmeier-Haack) Alkylation->Formylation Precursor Pyrazole-5-aldehyde Acetal Formylation->Precursor Checkpoint 1: Verify Structure & Purity Deprotection Acetal Hydrolysis (Acid Catalyst) Precursor->Deprotection Cyclization Intramolecular Condensation Deprotection->Cyclization Checkpoint 2: Monitor Intermediate (TLC/LC-MS) Product Pyrazolo[1,5-a]pyrazine Cyclization->Product

Caption: Key checkpoints in the synthesis of pyrazolo[1,5-a]pyrazines.

Section 4: Experimental Protocols

Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivative This protocol is adapted from the microwave-assisted synthesis described by Zheng, L-W., et al. (2011)[2].

  • Preparation: In a 10 mL microwave reaction vial, combine the ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivative (1.0 mmol, 1.0 eq) and 2-morpholinoethanamine (1.2 mmol, 1.2 eq).

  • Reaction: Seal the vial and place it in a microwave synthesizer. Irradiate the solvent-free mixture at 120 °C for 15-20 minutes. Monitor the reaction progress by TLC (e.g., using Ethyl Acetate/Hexane 1:1) to confirm the consumption of the starting pyrazole ester.

  • Workup: After cooling to room temperature, add 10 mL of ethanol to the crude reaction mixture and stir for 15 minutes.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) to remove excess amine and other soluble impurities.

  • Analysis: Dry the solid product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point to confirm its structure and purity.

References

  • Basceken, S., & Balci, M. (2015). Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives with Pyrazole and Pyrrole Rings: Synthesis of Pyrazolodiazepinoindole, Pyrazolopyrazinoindole, and Pyrrolopyrazinoindole. The Journal of Organic Chemistry, 80(24), 12552–12561. [Link]

  • Reddy, T. J., et al. (2008). Improved cyclization conditions to prepare 6-substituted pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrazines using catalytic Ag(I) and Au(III) salts. ResearchGate. [Link]

  • Zheng, L-W., Shao, J-H., Zhao, B-X., & Miao, J-Y. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 21(13), 3909-3913. [Link]

Sources

Optimization

Technical Support Center: Pyrazolo[1,5-a]pyrazine Synthesis Troubleshooting Guide

Welcome to the Technical Support Center for heterocyclic drug discovery. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most persistent challenges in synthesizing and functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic drug discovery. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most persistent challenges in synthesizing and functionalizing the pyrazolo[1,5-a]pyrazine scaffold. This guide focuses on overcoming low yields, stalled intermediates, and poor regioselectivity by explaining the mechanistic causality behind each optimization.

FAQ 1: Core Cyclization & Aromatization Challenges

Q: I am using a one-pot protocol starting from pyrazole-3-carboxylic acids and aminoacetals, but my cyclization step yields a complex mixture with less than 30% product recovery. Why is the reaction failing, and how can I fix it?

The Causality: The standard one-pot synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-ones involves amidation followed by acid-catalyzed acetal deprotection, ring closure, and dehydration[1]. When researchers use strong, anhydrous acidic media like Trifluoroacetic acid (TFA) or Methanesulfonic acid (MeSO3H) in 1,4-dioxane, the reaction frequently derails. These harsh conditions lead to the formation of stalled methoxy-intermediates (incomplete elimination) or unidentified degradation by-products due to the oxidative susceptibility of the electron-rich pyrazole core[2].

The Solution: Switching the cyclization promoter from anhydrous strong acids to concentrated aqueous HCl in 1,4-dioxane provides the optimal hydronium ion concentration to drive acetal hydrolysis and intramolecular amine attack without causing scaffold degradation[2].

Quantitative Data: Acidic Media Optimization

The table below summarizes the dramatic impact of acid selection on the final isolated yield during the ring closure of the amide intermediate.

Acidic Medium (in 1,4-dioxane)TimeTempMajor By-products / IssuesIsolated Yield (%)
TFA3.0 hRefluxUnidentified degradation products15 - 25%
MeSO3H2.0 hRefluxStalled methoxy intermediates30 - 40%
TsOH2.5 hRefluxUnidentified degradation products20 - 35%
Aqueous HCl 2.5 h Reflux None (Clean conversion) 85 - 95%

(Data adapted from Zaremba et al.[2])

Experimental Protocol: Optimized One-Pot Synthesis

This self-validating protocol ensures complete conversion at each intermediate stage.

  • Amidation: Dissolve pyrazole-3-carboxylic acid (1.0 eq) in anhydrous 1,4-dioxane (0.2 M). Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) and stir at 50 °C for 1 h. Add 2,2-dimethoxyethanamine (1.1 eq) and stir for an additional 2 h.

    • Validation Checkpoint: Aliquot a sample for LC-MS. You must observe complete consumption of the starting acid and the appearance of the amide mass[1]. Do not proceed until this is confirmed.

  • Cyclization & Dehydration: To the same reaction vessel, add concentrated aqueous HCl (10% v/v of total solvent). Heat the mixture to reflux for 2.5 h.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the mixture with saturated aqueous NaHCO3 until pH 7-8 is reached. Extract with EtOAc (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically >95% pure, but can be recrystallized from EtOH to afford the pure pyrazolo[1,5-a]pyrazin-4(5H)-one as a solid[1].

G A Pyrazole-3-carboxylic acid + Aminoacetal B Amide Intermediate (CDI coupling) A->B Step 1: Amidation C Cyclized Dihydro-Intermediate (Aqueous HCl) B->C Step 2: Ring Closure D Pyrazolo[1,5-a]pyrazine (Dehydration) C->D Step 3: Aromatization

Fig 1: Three-step one-pot workflow for pyrazolo[1,5-a]pyrazine scaffold synthesis.

FAQ 2: Regioselectivity in Late-Stage Functionalization

Q: I am trying to perform a cross-coupling reaction to add an aryl group to my pyrazolo[1,5-a]pyrazine core, but I keep getting a mixture of C-4 and C-7 substituted isomers, drastically lowering my yield. How can I strictly control regioselectivity?

The Causality: The pyrazolo[1,5-a]pyrazine system possesses multiple reactive C-H sites. Traditional electrophilic or radical approaches often suffer from poor regiocontrol due to competing electron densities. However, the N1 nitrogen of the pyrazole ring can act as an innate directing group. By utilizing a ligand-free Palladium-catalyzed system with Silver salts, the Pd(II) center coordinates to the N1 nitrogen, which sterically and electronically forces the concerted metalation-deprotonation (CMD) step to occur exclusively at the proximal C-7 position[3].

The Solution: Employ a Pd(OAc)2 catalyst system utilizing AgOAc or Ag2CO3. The silver salt is critical here; it acts dually as an oxidant to regenerate the active Pd(II) species and as a base to assist in the C-H bond cleavage, allowing the reaction to proceed under relatively mild conditions without requiring exogenous directing groups[4].

Experimental Protocol: Regioselective C7-H Arylation
  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the pyrazolo[1,5-a]pyrazine core (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)2 (5 mol%), and AgOAc (2.0 eq)[4].

  • Solvent & Degassing: Add anhydrous DMF to achieve a 0.2 M concentration. Degas the heterogeneous mixture via three freeze-pump-thaw cycles and backfill with Argon. Note: Oxygen exclusion is critical to prevent catalyst degradation and homocoupling side-reactions.

  • Catalytic Cycle: Stir the mixture at 100 °C for 12-16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter through a tightly packed pad of Celite to remove the insoluble silver salts and palladium black. Wash the filtrate with brine (3x) to remove DMF, dry over MgSO4, and concentrate.

  • Validation Checkpoint: Analyze the crude mixture via 1H NMR. The successful C-7 functionalization is self-validating: you will observe the complete disappearance of the characteristic C-7 proton doublet (typically found downfield around 9.10 - 9.25 ppm)[5], replaced by the integrated multiplet of the newly appended aryl group.

G A Pyrazolo[1,5-a]pyrazine Core B Pd(II) Coordination to N1 A->B C Ag-Assisted C7-H Cleavage B->C AgOAc / Ag2CO3 D Transmetalation / Aryl Insertion C->D Aryl Iodide / Heteroarene E Reductive Elimination D->E E->B Pd(0) to Pd(II) Oxidation F C7-Arylated Product E->F

Fig 2: Mechanistic pathway of silver-assisted, Pd-catalyzed regioselective C7-H arylation.

References

  • Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold ResearchGate / Chemistry of Heterocyclic Compounds[Link]

  • 3-Formylpyrazolo[1,5-a]pyrazine-4-carboxylates as new bielectrophilic reagents in the cascade synthesis Growing Science / Current Chemistry Letters[Link]

  • Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes ResearchGate[Link]

Sources

Troubleshooting

Troubleshooting 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine crystallization

Welcome to the Technical Support Center for the isolation and purification of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (CAS 1650547-54-8)[1]. As a critical heterocyclic building block frequently utilized in the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (CAS 1650547-54-8)[1]. As a critical heterocyclic building block frequently utilized in the synthesis of advanced kinase inhibitors (such as JAK/TYK2 or RET inhibitors)[2], achieving high polymorphic purity and optimal crystal habit for this intermediate is paramount.

The planar pyrazolo[1,5-a]pyrazine core promotes strong π−π stacking, while the 6-chloro and 4-methoxy substituents introduce competing halogen and hydrogen-bonding networks. This structural dichotomy often leads to complex crystallization behaviors, including oiling out and polymorphic mixtures[3]. This guide provides field-proven, mechanistically grounded solutions to resolve these specific challenges.

Diagnostic Troubleshooting Workflow

CrystallizationTroubleshooting Start Start: Crystallization of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine Q1 Is the product oiling out (Liquid-Liquid Phase Separation)? Start->Q1 A1 Adjust Solvent Ratio: Increase anti-solvent (e.g., Heptane) Lower T slowly & Seed Q1->A1 Yes Q2 Is the yield unexpectedly low? Q1->Q2 No A1->Q2 A2 Check Solubility Curve: Evaporate solvent or add more anti-solvent Q2->A2 Yes Q3 Are there multiple polymorphs (Broad/Split DSC peaks)? Q2->Q3 No A2->Q3 A3 Perform Extended Slurry (Ostwald Ripening) or Thermal Cycling Q3->A3 Yes Success Pure Crystalline Product Q3->Success No A3->Success

Diagnostic workflow for resolving 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine crystallization issues.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does my 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine oil out instead of crystallizing, and how do I fix it?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation curve of your system crosses the binodal curve before it hits the solubility curve. For 6-chloro-4-methoxy-pyrazolo[1,5-a]pyrazine[1], the methoxy group adds rotational flexibility, and the planar core readily forms highly concentrated, viscous solvated clusters in medium-polarity solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Because the energy barrier to form a highly ordered crystal lattice is higher than the energy required to form a disordered liquid phase, the compound drops out as an oil. The Solution: You must alter the thermodynamic landscape to bypass the LLPS region.

  • Shift the Solvent System: Move to a system with a steeper solubility curve, such as Isopropanol (IPA)/Water or Toluene/Heptane.

  • High-Temperature Seeding: Introduce 1-2 wt% of seed crystals above the temperature where oiling out historically occurs. Seeding provides a low-energy surface for nucleation, allowing the system to bypass the high activation energy required for spontaneous nucleation, thus depleting supersaturation before the binodal curve is reached.

Q2: I am observing split peaks in my Differential Scanning Calorimetry (DSC) thermogram. How do I control the polymorphism?

The Causality: Halogenated heteroaromatics are notoriously prone to polymorphism. In this molecule, the crystal lattice is dictated by a delicate balance between the π−π stacking of the pyrazolo[1,5-a]pyrazine rings[3] and the halogen bonding potential of the 6-chloro substituent. Rapid cooling kinetically traps metastable polymorphs because they nucleate faster (Ostwald's Rule of Stages). The Solution: Implement an extended slurry phase (Ostwald Ripening) or thermal cycling. By suspending the polymorphic mixture in a solvent where it has moderate solubility (e.g., Methanol) and holding it at an elevated temperature (40–50 °C) for 12–24 hours, the more soluble, kinetically favored metastable crystals will dissolve, and the thermodynamically stable polymorph will grow. Fractionated crystallization is a standard, highly effective method for resolving such mixtures in pyrazolo-pyrazine derivatives[2].

Q3: What is the most effective way to reject the des-chloro or regioisomeric impurities during crystallization?

The Causality: Regioisomers (like 2-chloro variants) often co-crystallize because their similar steric bulk allows them to integrate into the target's crystal lattice with minimal strain. The des-chloro impurity, lacking the halogen bond donor, typically exhibits higher solubility. The Solution: Leverage differential hydrogen bonding. The 4-methoxy group acts as a strong hydrogen bond acceptor. Using a protic solvent mixture (e.g., Methanol/Water or IPA/Heptane) selectively solvates impurities that lack the exact complementary hydrogen/halogen bonding profile of the target molecule, preventing their inclusion into the growing crystal lattice.

Quantitative Data: Thermodynamic & Solubility Profiling

To successfully design your crystallization, use the following solvent selection matrix. Data is generalized based on the physicochemical properties of methoxy-substituted pyrazolo[1,5-a]pyrazines[3].

Solvent SystemRatio (v/v)Sol. at 25°C (mg/mL)Sol. at 60°C (mg/mL)Suitability / Mechanistic Notes
Dichloromethane 100%>200>400Poor (Primary). High risk of oiling out; evaporates too rapidly for controlled growth.
Ethyl Acetate / Heptane 1:3~15~85Excellent. Steep solubility curve. Heptane forces π−π stacking, driving nucleation.
Isopropanol / Water 4:1~25~110Good. Protic environment disrupts impurity inclusion; excellent for final polishing.
Methanol 100%~40~130Moderate. Best used as a slurry solvent for Ostwald ripening to resolve polymorphs.

Self-Validating Experimental Protocol: Anti-Solvent Cooling Crystallization

This protocol utilizes an EtOAc/Heptane system and is designed as a self-validating workflow. Every step contains a physical checkpoint to ensure the thermodynamic state of the system is correct before proceeding.

Step 1: Dissolution & Polish Filtration

  • Suspend 10.0 g of crude 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine in 40 mL of Ethyl Acetate.

  • Heat the jacketed reactor to 60 °C under moderate agitation (200 rpm) until complete dissolution is achieved.

  • Validation Checkpoint: The solution must be completely transparent. If undissolved particulates remain, they will act as heterogeneous nucleants for metastable polymorphs. Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-warmed receiving vessel.

Step 2: Anti-Solvent Addition & Cloud Point Determination

  • Maintain the solution at 60 °C. Slowly dose in Heptane (anti-solvent) at a rate of 2 mL/min.

  • Continue addition until the "cloud point" is reached (the solution becomes persistently turbid, indicating the metastable zone limit).

  • Validation Checkpoint: Once turbid, add exactly 2–3 mL of Ethyl Acetate and wait 5 minutes. The solution must turn completely clear again. If it does not, you have crossed into the labile zone; add more EtOAc until clear to reset the system.

Step 3: Isothermal Seeding

  • Cool the clear solution to 55 °C (creating a controlled supersaturation within the metastable zone).

  • Add 0.1 g (1 wt%) of pure 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine seed crystals.

  • Validation Checkpoint: Observe the seeds for 15 minutes. They must not dissolve. If they dissolve, the system is undersaturated; you must evaporate 10% of the solvent volume and re-seed. If they cause immediate, massive precipitation, the system is too supersaturated; heat to 60 °C to dissolve and restart Step 2.

Step 4: Controlled Cooling & Desupersaturation

  • Once the seeds are stable and visibly growing, initiate a linear cooling ramp from 55 °C to 5 °C at a rate of -0.2 °C/min.

  • Causality: This slow cooling rate ensures that crystal growth kinetics outpace secondary nucleation, preventing the entrapment of mother liquor (solvent inclusions) and yielding large, easily filterable crystals.

Step 5: Isolation & Washing

  • Hold the slurry at 5 °C for 2 hours to maximize yield.

  • Filter the suspension under vacuum.

  • Wash the filter cake with 2 x 15 mL of pre-chilled (5 °C) Heptane to displace residual mother liquor without dissolving the product.

  • Dry under vacuum at 40 °C to a constant weight.

References

  • F. F. Mertens et al. "US10144738B2 - Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives.

Sources

Optimization

Technical Support Center: Column Chromatography Purification of Pyrazolo[1,5-a]pyrazine Derivatives

Welcome to the Technical Support Center for the purification of pyrazolo[1,5-a]pyrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of pyrazolo[1,5-a]pyrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of N-heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during column chromatography. Our goal is to provide you with the expertise and practical insights needed to optimize your purification workflows, ensuring high purity and yield.

Introduction: The Chromatographic Challenge of Pyrazolo[1,5-a]pyrazines

Pyrazolo[1,5-a]pyrazines are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery. However, their purification by column chromatography can be challenging due to their inherent basicity and potential for interaction with the stationary phase. This guide will equip you with the knowledge to overcome these hurdles and achieve successful purifications.

Troubleshooting Guide: Navigating Common Purification Problems

This section addresses specific issues you may encounter during the column chromatography of pyrazolo[1,5-a]pyrazine derivatives, providing explanations for the underlying causes and actionable solutions.

Problem 1: Poor Separation of the Target Compound from Impurities

Symptoms:

  • Broad, overlapping peaks in the chromatogram.

  • Co-elution of the desired product with byproducts or starting materials.

  • Inability to achieve baseline separation.

Causality and Solutions:

Poor separation is often a result of an unoptimized mobile phase or improper column conditions. The key is to enhance the differential migration of your target compound and its impurities through the stationary phase.

Troubleshooting Steps:

  • Re-evaluate Your Mobile Phase with TLC: Thin-layer chromatography (TLC) is an indispensable tool for quickly screening and optimizing your solvent system before committing to a column run.

    • Vary Solvent Polarity: If your spots are too high on the TLC plate (high Rf), your mobile phase is too polar. Conversely, if they remain at the baseline (low Rf), it's not polar enough. Aim for an Rf value of 0.2-0.4 for your target compound to ensure it spends sufficient time on the column for effective separation.

    • Explore Different Solvent Systems: Don't be afraid to experiment with different solvent combinations. For instance, if a hexane/ethyl acetate system isn't providing the desired separation, consider switching to a dichloromethane/methanol system. Sometimes, a three-component mobile phase (e.g., ethyl acetate/petroleum ether/tetrahydrofuran) can provide the necessary selectivity[1].

  • Optimize the Gradient Profile (for Flash Chromatography): A shallow gradient can significantly improve the resolution of closely eluting compounds. If you are running a gradient, try decreasing the rate of increase of the polar solvent.

  • Check for Column Overloading: Loading too much crude material onto the column is a common cause of poor separation. As a general guideline, the sample load should be between 1-5% of the mass of the stationary phase[2]. If you suspect overloading, reduce the amount of sample or use a larger column.

  • Ensure Proper Column Packing: A well-packed column is essential for good separation. Air bubbles or channels in the stationary phase will lead to band broadening and a significant loss of resolution. Always pack your column carefully, allowing the silica slurry to settle evenly.

Problem 2: Peak Tailing of Your Pyrazolo[1,5-a]pyrazine Derivative

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Difficulty in accurately determining the start and end of the peak for fraction collection.

  • Reduced peak height and sensitivity.

Causality and Solutions:

Peak tailing is a classic sign of undesirable interactions between a basic compound and the acidic silanol groups on the surface of silica gel. The nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring system are basic and can form strong hydrogen bonds with the acidic protons of the silanol groups, leading to a slow and uneven elution.

Troubleshooting Steps:

  • Incorporate a Basic Additive into Your Mobile Phase: The most common and effective solution is to add a small amount of a volatile base, such as triethylamine (TEA) or diethylamine, to your eluent.[3][4]

    • Mechanism of Action: TEA acts as a "silanol suppressor" by competitively binding to the acidic sites on the silica gel, thereby preventing your basic analyte from interacting with them. This results in a more uniform elution and significantly improved peak shape.

    • Recommended Concentration: A concentration of 0.1-1% (v/v) TEA in your mobile phase is typically sufficient to see a dramatic improvement.

  • Consider an Alternative Stationary Phase: If peak tailing persists even with the addition of a basic modifier, or if your compound is highly sensitive, you may need to switch to a different stationary phase.

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for the purification of basic compounds.

    • Amine-functionalized Silica: This stationary phase has basic amine groups covalently bonded to the silica surface, which effectively shields the acidic silanols and provides a more inert surface for the separation of basic analytes.

Problem 3: The Compound is Not Eluting from the Column

Symptoms:

  • No sign of your product in the collected fractions, even after flushing the column with a highly polar solvent.

  • A colored band remains at the top of the column that does not move.

Causality and Solutions:

Failure to elute can be due to either very strong binding to the stationary phase or on-column decomposition.

Troubleshooting Steps:

  • Increase the Polarity of the Mobile Phase: Your solvent system may simply not be polar enough to overcome the strong interactions between your compound and the silica gel. Gradually increase the percentage of the more polar solvent in your mobile phase. If you are using a hexane/ethyl acetate system, you may need to add a stronger solvent like methanol.

  • Investigate On-Column Decomposition: Pyrazolo[1,5-a]pyrazine derivatives can be susceptible to degradation on acidic silica gel.

    • TLC Stability Test: Before running your column, spot your crude material on a silica TLC plate, and let it sit for an hour or two. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.

    • Solutions for Decomposition: If your compound is degrading, you have several options:

      • Add 0.1-1% triethylamine to your mobile phase to neutralize the silica surface.

      • Switch to a less acidic stationary phase like neutral alumina.

      • Minimize the time your compound spends on the column by using flash chromatography and working quickly.[2]

  • Consider Reversed-Phase Chromatography: If your compound is highly polar, it may be better suited for reversed-phase chromatography. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as water/acetonitrile or water/methanol).

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase to start with for purifying pyrazolo[1,5-a]pyrazine derivatives?

A1: For most applications, standard silica gel (60 Å, 40-63 µm) is a good starting point due to its versatility and cost-effectiveness. However, given the basic nature of pyrazolo[1,5-a]pyrazines, it is highly recommended to co-elute with a mobile phase containing a small amount of triethylamine (0.1-1%) to prevent peak tailing and potential decomposition. If these issues persist, consider using neutral alumina or amine-functionalized silica.

Q2: How do I choose the right mobile phase for my purification?

A2: The ideal mobile phase will provide good separation between your target compound and impurities. A systematic approach to mobile phase selection is key:

  • Start with a Common Solvent System: A good starting point for many pyrazolo[1,5-a]pyrazine derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Use TLC to Guide Your Choice: Run TLC plates with your crude material in a few different solvent systems to see which one provides the best separation.

  • Aim for an Optimal Rf: For your target compound, aim for an Rf value between 0.2 and 0.4 on the TLC plate. This generally translates to a good elution profile on the column.

Q3: What is "dry loading" and when should I use it?

A3: Dry loading is a sample application technique where the crude material is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This is particularly useful for samples that are not very soluble in the initial mobile phase.

Step-by-Step Dry Loading Protocol:

  • Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (typically 2-3 times the weight of your crude material) to the solution.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a free-flowing powder.

  • Carefully add this powder to the top of your packed column.

Q4: How can I be sure that I have collected all of my compound?

A4: It is crucial to monitor the elution process to ensure you collect all fractions containing your desired product.

  • TLC Analysis: Regularly spot the collected fractions on a TLC plate to track the elution of your compound.

  • UV-Vis Spectroscopy: If your compound has a UV chromophore, you can use a UV-Vis spectrophotometer to quickly check for its presence in the fractions.

  • Combine and Conquer: Once you have identified all the fractions containing your pure product, combine them for solvent removal.

Data and Protocols

Table 1: Common Mobile Phase Systems for Pyrazolo[1,5-a]pyrazine and Analogs
Stationary PhaseMobile Phase SystemGradient/IsocraticTarget Compound ClassReference(s)
Silica GelEthyl Acetate in Hexanes/HeptaneGradientPyrazolo[1,5-a]pyrimidines[1][2]
Silica GelMethanol in DichloromethaneGradient or IsocraticPyrazolo[1,5-a]pyrimidines[5][6]
Silica GelEthyl Acetate/Petroleum Ether/THFGradientPyrazolo[1,5-a]pyrimidines[1]
Silica GelDichloromethane/Methanol with TEAIsocraticPyrazolo[1,5-a]pyrazines[3]
Diagram 1: General Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery TLC 1. TLC Analysis (Mobile Phase Selection) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC, UV-Vis) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate G start Peak Tailing Observed? add_tea Add 0.1-1% TEA to Mobile Phase start->add_tea Yes check_improvement Peak Shape Improved? add_tea->check_improvement continue_purification Continue Purification check_improvement->continue_purification Yes change_sp Consider Alternative Stationary Phase (Alumina, Amine-Silica) check_improvement->change_sp No end Problem Resolved continue_purification->end change_sp->end

Sources

Troubleshooting

Technical Support Center: Enhancing the Purity of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

Welcome to the technical support guide for 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (CAS: 1650547-54-8), a key heterocyclic intermediate in contemporary drug discovery and development.[1][2] This document is designed f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (CAS: 1650547-54-8), a key heterocyclic intermediate in contemporary drug discovery and development.[1][2] This document is designed for researchers and chemists encountering purity challenges during their work with this compound. Here, we provide troubleshooting guidance and in-depth protocols to help you diagnose issues and achieve the high purity required for downstream applications.

Part 1: Understanding Potential Impurities

A successful purification strategy begins with understanding the potential impurities in your crude material. The nature of these impurities dictates the most effective purification method.

Q1: What are the most likely sources of impurities in my sample of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine?

Impurities typically arise from three main sources: unreacted starting materials, by-products from the synthetic reactions, and degradation of the product itself. Given the common synthetic routes for related pyrazolo[1,5-a]pyrimidine and pyrazine scaffolds, you should consider the following possibilities.[2][3]

  • Incomplete Cyclization: The pyrazolo[1,5-a]pyrazine core is often formed via a condensation/cyclization reaction between an aminopyrazole derivative and a β-dicarbonyl compound or its equivalent.[2] Incomplete reaction can leave these precursors in your crude mixture.

  • Incomplete Chlorination: If your synthesis involves a final chlorination step to install the C6-chloro group (e.g., converting a hydroxyl precursor using a reagent like phosphorus oxychloride (POCl₃)), the corresponding starting material, 6-Hydroxy-4-methoxy-pyrazolo[1,5-a]pyrazine, is a very common process-related impurity.[4][5][6]

  • Regioisomers: Depending on the substitution pattern of the precursors, the formation of undesired regioisomers during the cyclization step is possible, which can be difficult to separate due to similar physicochemical properties.

  • Hydrolysis/Degradation: The chloro-substituent can be susceptible to hydrolysis back to the hydroxyl group if exposed to water and basic or strongly acidic conditions during work-up. Furthermore, some heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, potentially causing degradation during column chromatography.[7]

cluster_synthesis Hypothetical Synthesis & Impurity Formation cluster_impurities Potential Impurities SM1 Aminopyrazole Precursor Intermediate 6-Hydroxy-4-methoxy- pyrazolo[1,5-a]pyrazine SM1->Intermediate Cyclization SM2 Methoxy-Dicarbonyl Equivalent SM2->Intermediate Chlorination Chlorination (e.g., POCl₃) Intermediate->Chlorination Impurity2 Unreacted Intermediate (Hydroxy-version) Intermediate->Impurity2 Incomplete Reaction Product 6-Chloro-4-methoxy- pyrazolo[1,5-a]pyrazine (Target Compound) Impurity3 Degradation Product (e.g., from hydrolysis) Product->Impurity3 Work-up / Purification Conditions Chlorination->Product Impurity1 Unreacted SM1 / SM2

Caption: Hypothetical pathway for impurity generation.

Part 2: Troubleshooting Guide for Purification

This section addresses common problems encountered during the purification of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine and provides step-by-step solutions.

Issue 1: My crude product purity is low (<85%) and it is a solid. What is a good first purification step?

Answer: For solid materials with moderate purity, recrystallization is often the most efficient and scalable first step. It is excellent for removing major impurities that have different solubility profiles from your target compound.

Detailed Protocol: Recrystallization

  • Solvent Screening: In parallel in small vials, test the solubility of your crude material (~10-20 mg) in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) at room temperature and upon heating. An ideal single solvent for recrystallization will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an appropriately sized flask, add the chosen solvent to your crude material and heat the mixture to reflux with stirring until the solid is fully dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath or refrigerator for at least one hour.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum to a constant weight. A sample of pyrazolo[1,5-a]pyrimidine was successfully recrystallized from a DMF-EtOH mixture.[8]

Issue 2: My TLC shows multiple impurities with Rf values close to my product. How do I separate them?

Answer: When dealing with closely related impurities, flash column chromatography is the standard and most effective method.[4][5][9] The key is to first identify an optimal solvent system using Thin-Layer Chromatography (TLC).

Detailed Protocol: Flash Column Chromatography

  • TLC Solvent System Optimization:

    • Prepare several TLC chambers with different mobile phase compositions. Common starting systems for pyrazolo[1,5-a]pyrazine derivatives are gradients of ethyl acetate (EtOAc) in heptane or hexane, or methanol (MeOH) in dichloromethane (DCM).[7][10]

    • Spot your crude material on multiple TLC plates and develop one in each chamber.

    • The ideal solvent system will provide good separation between your product and the impurities, with an Rf value for your product between 0.2 and 0.4.[7]

Mobile Phase System Polarity Typical Application Reference
Ethyl Acetate in Heptane/HexaneLow to MediumGood for separating non-polar to moderately polar impurities. A common starting point.[4][5][7]
Methanol in DichloromethaneMedium to HighEffective for more polar compounds or when EtOAc/Heptane fails to provide separation.[7][9]
Methanol in Ethyl AcetateMedium to HighAn alternative polar system.[7]
  • Column Packing and Loading:

    • Prepare a slurry of silica gel (200-400 mesh for flash chromatography) in the initial, least polar mobile phase (e.g., 100% heptane).[7]

    • Pour the slurry into your column and allow it to pack under positive pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.[7]

    • Dissolve your crude product in a minimal amount of DCM or the mobile phase. Alternatively, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often yields better resolution.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase according to your TLC optimization (gradient elution).

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified compound.[7]

Caption: Workflow for Flash Column Chromatography.

Issue 3: My compound seems to be degrading on the silica gel column. How can I prevent this?

Answer: This is a common issue for nitrogen-containing heterocycles. Standard silica gel is slightly acidic (pH ~4-5) and can cause decomposition of acid-sensitive compounds.

Solutions:

  • Deactivate the Silica Gel: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia, to your mobile phase (typically 0.1-1%).[7][10] This neutralizes the acidic sites on the silica, preventing degradation. Always perform a new TLC analysis with the modified eluent, as Rf values can change.

  • Minimize Contact Time: Use flash chromatography with positive pressure to speed up the separation, reducing the time your compound spends on the column.[7]

  • Switch Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, or a functionalized silica gel (e.g., amino-functionalized silica).[7]

Part 3: FAQs - Analytical Verification and Storage

Q: How do I definitively confirm the purity of my final product?

A: A combination of analytical techniques is required for a comprehensive purity assessment.

  • ¹H NMR Spectroscopy: This is the primary tool for structural confirmation. The spectrum should show the expected peaks with correct integrations and coupling constants. Impurities will often present as small, unidentifiable peaks. For pyrazolo[1,5-a]pyrimidine systems, characteristic aromatic proton signals are expected.[11]

  • HPLC Analysis: High-Performance Liquid Chromatography is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% formic acid or TFA is a typical starting point. Purity is reported as the area percentage of the main peak. A purity level of >95% is generally required for further biological studies.[4][12]

  • Mass Spectrometry (MS): This confirms the molecular weight of your compound. Techniques like LC-MS are invaluable for identifying the molecular weights of any minor impurities detected by HPLC. The expected monoisotopic mass for C₇H₆ClN₃O is 183.02.[13]

Q: What are the best practices for storing 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine to maintain its purity?

A: To prevent degradation over time, proper storage is crucial.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.

  • Temperature: While room temperature storage is often acceptable for short periods, refrigeration (2-8°C) is recommended for long-term storage.[14]

  • Container: Use a tightly sealed vial to protect the compound from moisture, which could cause hydrolysis of the chloro group.

References

  • BenchChem Technical Support Team. (2025). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives. BenchChem.
  • Google Patents. (2021). CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
  • SciSpace. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2.
  • Indian Academy of Sciences. (n.d.). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
  • KrajG, A., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.
  • Guidechem. (n.d.). 6-chloro-4-methoxypyrazolo[1,5-a]pyrazine 1650547-54-8 wiki.
  • DOI. (n.d.). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade.
  • ResearchGate. (2025). Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions.
  • MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.
  • Smolecule. (n.d.). 6-Chloro-4-methoxypyrazolo[1,5-a]pyrazine.
  • Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives.
  • Google Patents. (2021). US11186576B2 - Pyrazolo[1,5-A][4][5][7]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors. Available at:

  • Biointerface Res. Appl. Chem. (2021). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety.
  • An, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
  • Penning, T. D., et al. (2001). Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • Semantic Scholar. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • MDPI. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives.
  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives.
  • Sigma-Aldrich. (n.d.). 4-Chloropyrazolo[1,5-a]pyrazine | 1260665-84-6.
  • ChemicalBook. (2025). 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | 1207836-10-9.

Sources

Optimization

Technical Support Center: Degradation Pathways of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine. This document provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine. This document provides a comprehensive resource for designing, executing, and troubleshooting forced degradation studies to elucidate the degradation pathways of this molecule.

I. Introduction to Stability and Degradation

The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life.[1][2] Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][2][3] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[1]

The structure of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (C7H6ClN3O, MW: 183.59 g/mol ) contains several functional groups that may be susceptible to degradation under various stress conditions.[4] These include the chloro and methoxy substituents, as well as the fused pyrazolo[1,5-a]pyrazine heterocyclic core. Understanding the lability of these groups is paramount for developing stable formulations and ensuring patient safety.

II. Troubleshooting Guide: Common Issues in Degradation Studies

This section addresses specific problems researchers may encounter during their experimental work with 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine.

Issue ID Problem Statement Potential Causes Recommended Actions
DG-001 Unexpectedly rapid degradation or multiple unknown peaks in the chromatogram.1. High reactivity of the compound under the chosen stress conditions. 2. Interaction with impurities in solvents or reagents. 3. Secondary degradation of primary degradation products.[2]1. Reduce the severity of the stress conditions (e.g., lower temperature, shorter duration, lower concentration of stressor). 2. Use high-purity solvents and reagents. 3. Perform time-course studies to distinguish between primary and secondary degradants.[2]
DG-002 No significant degradation observed under standard stress conditions.1. The molecule is highly stable under the tested conditions. 2. Inappropriate stress conditions for the compound's chemical nature.1. Increase the severity of the stress conditions (e.g., higher temperature, longer duration, higher concentration of stressor). 2. Consider alternative stress conditions based on the molecule's structure (e.g., specific pH for hydrolysis).
DG-003 Formation of colored byproducts.1. Oxidative degradation leading to chromophoric structures. 2. Ring-opening of the heterocyclic core.[5] 3. Photodegradation can lead to colored species.[5]1. Employ LC-MS to identify potential oxidation products.[5] 2. Conduct experiments in the absence of light and with inert gas purging to minimize oxidation. 3. Perform dedicated photostability studies according to ICH Q1B guidelines.[5]
DG-004 Poor peak shape or resolution in HPLC analysis of stressed samples.1. Co-elution of the parent compound with degradation products. 2. Interaction of degradants with the stationary phase. 3. Sample matrix effects.1. Optimize the HPLC method (e.g., gradient, mobile phase composition, column chemistry). 2. Use a stability-indicating method that has been properly validated.[3] 3. Perform sample clean-up or dilution to mitigate matrix effects.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should anticipate for 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine?

A1: Based on its chemical structure, several degradation pathways are plausible:

  • Hydrolysis: The methoxy group may undergo acid- or base-catalyzed hydrolysis to a hydroxyl group. The chloro group could also be susceptible to hydrolysis, although this typically requires more forcing conditions.

  • Oxidation: The electron-rich pyrazolo[1,5-a]pyrazine ring system is a likely target for oxidation, potentially leading to N-oxides or ring-opened products.

  • Photodegradation: Aromatic heterocyclic systems can be sensitive to UV and visible light, which may induce complex degradation pathways.[5]

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur, the pathway of which is often complex and can lead to a variety of products.[5]

Q2: How do I design a comprehensive forced degradation study for this compound?

A2: A systematic approach involves exposing a solution or solid sample of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine to a variety of stress conditions as outlined in ICH guidelines.[1] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[3]

Q3: What analytical techniques are most suitable for identifying the degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is the most powerful tool for this purpose. HPLC with a photodiode array (PDA) detector can also provide valuable information about the UV spectra of the parent compound and its degradants.[2] For structural elucidation of unknown degradants, techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Q4: Are there any specific safety precautions I should take when handling this compound and its degradants?

A4: As with any chemical substance, it is crucial to handle 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine and its degradation products in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The toxicological properties of the degradation products are unknown, so they should be treated as potentially hazardous.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol provides a step-by-step guide for conducting a forced degradation study on 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2, 8, and 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 2, 8, and 24 hours, protected from light.[5]
  • Thermal Degradation (Solution): Dilute the stock solution with the intended formulation vehicle or a neutral buffer. Incubate at 60°C and 80°C for 24 and 48 hours.[5]
  • Thermal Degradation (Solid): Place the solid compound in a controlled temperature oven at 60°C and 80°C for 1 week.[5]
  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[5]

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.
  • Neutralize the acid- and base-stressed samples.
  • Dilute all samples to a suitable concentration for analysis.
  • Analyze the samples by a validated stability-indicating HPLC method, preferably with MS detection.
Workflow Diagram

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal_sol Thermal (Solution) (60°C & 80°C) stock->thermal_sol Expose to thermal_solid Thermal (Solid) (60°C & 80°C) stock->thermal_solid Expose to photo Photostability (ICH Q1B) stock->photo Expose to neutralize Neutralize/ Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal_sol->neutralize thermal_solid->neutralize photo->neutralize hplc_ms Analyze by LC-MS neutralize->hplc_ms data Data Interpretation & Structure Elucidation hplc_ms->data caption Forced Degradation Experimental Workflow

Caption: Forced Degradation Experimental Workflow

V. Potential Degradation Pathways

The following diagram illustrates the hypothetical primary degradation pathways for 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine based on its chemical structure.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent 6-Chloro-4-methoxy- pyrazolo[1,5-a]pyrazine hydrolysis_methoxy Demethylation Product (6-Chloro-4-hydroxy-) parent->hydrolysis_methoxy H+/OH- hydrolysis_chloro Dechlorination Product (4-Methoxy-6-hydroxy-) parent->hydrolysis_chloro H+/OH- (Forcing) n_oxide N-Oxide Product parent->n_oxide [O] photo_degradant Photolytic Degradants parent->photo_degradant hv ring_opened Ring-Opened Products n_oxide->ring_opened Further [O] caption Potential Degradation Pathways

Caption: Potential Degradation Pathways

VI. References

  • Forced Degradation Studies. MedCrave online. Published December 14, 2016. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Published March 13, 2026. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Published November 30, 2022. Available at: [Link]

  • Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research (IJSDR). Published June 2023. Available at: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Mor. J. Chem. 2022, 10 (2), 288-297. Available at: [Link]

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. MDPI. Published June 26, 2024. Available at: [Link]

  • Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade. Organic Process Research & Development. Available at: [Link]

  • Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. PubMed. Published February 15, 2022. Available at: [Link]

  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Published August 2022. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use. Google Patents. Available at:

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Published May 5, 2021. Available at: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Published July 22, 2021. Available at: [Link]

  • Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation. MDPI. Published August 4, 2021. Available at: [Link]

Sources

Troubleshooting

Preventing byproduct formation in pyrazolo[1,5-a]pyrazine reactions

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrazines Welcome to the Technical Support Center for Pyrazolo[1,5-a]pyrazine Synthesis. This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrazines

Welcome to the Technical Support Center for Pyrazolo[1,5-a]pyrazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the synthesis of pyrazolo[1,5-a]pyrazines, with a specific focus on preventing and minimizing byproduct formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you might encounter during the synthesis of pyrazolo[1,5-a]pyrazines, offering explanations for the underlying chemistry and providing actionable protocols to resolve these issues.

Q1: I'm observing the formation of an unexpected isomer. How can I improve regioselectivity?

A1: The formation of regioisomers is a frequent challenge in the synthesis of substituted pyrazolo[1,5-a]pyrimidines and related heterocyclic systems.[1][2][3] The regioselectivity is often dictated by the electronic and steric properties of the substituents on both the aminopyrazole and the reaction partner.

Underlying Causes:

  • Ambident Nucleophilicity of Aminopyrazoles: 5-aminopyrazoles possess two nucleophilic nitrogen atoms (N1 and the exocyclic amino group), which can lead to the formation of different isomers upon reaction with electrophiles.

  • Nature of the Electrophile: The structure of the electrophilic reagent, such as β-dicarbonyl compounds or their equivalents, plays a crucial role in directing the cyclization pathway.[2] For instance, the reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone has been shown to result in the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines.[2]

Strategies for Improving Regioselectivity:

  • Careful Selection of Starting Materials: The substituents on the aminopyrazole and the electrophile can be strategically chosen to favor the formation of the desired isomer. Electron-donating or -withdrawing groups can influence the nucleophilicity of the different nitrogen atoms.

  • Solvent and Catalyst Optimization: The reaction medium and the presence of a catalyst can significantly impact the regiochemical outcome. It is advisable to screen a variety of solvents with different polarities and to investigate both acid and base catalysis.

  • Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to be an effective technique for achieving high regioselectivity in a shorter reaction time, often with higher yields and purity.[2] This method can minimize the formation of byproducts by providing rapid and uniform heating.[2]

Experimental Protocol: Microwave-Assisted Regioselective Synthesis

This protocol is adapted from a method for the synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines.[2]

  • Reactant Mixture: In a microwave-safe vessel, combine 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles.

  • Solvent-Free Conditions: Perform the reaction under solvent-free conditions to enhance efficiency and reduce environmental impact.[2]

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature and time. Typical conditions might be 120-150°C for 10-30 minutes, but these parameters should be optimized for the specific substrates.

  • Work-up: After cooling, the product can often be purified by simple recrystallization or column chromatography.

Q2: My reaction yield is low due to the formation of a dimeric or polymeric byproduct. What can I do?

A2: The formation of dimeric or polymeric byproducts can be a significant issue, leading to reduced yields of the desired pyrazolo[1,5-a]pyrazine and complicating purification.

Underlying Causes:

  • Self-Condensation of Starting Materials: Under certain conditions, starting materials or reactive intermediates can react with themselves to form dimers or larger oligomers.

  • High Reaction Concentrations: High concentrations of reactants can favor intermolecular reactions leading to polymerization over the desired intramolecular cyclization.

Strategies for Minimizing Dimerization/Polymerization:

  • High-Dilution Conditions: Performing the reaction at a lower concentration can favor the intramolecular cyclization required to form the pyrazolo[1,5-a]pyrazine ring system over intermolecular side reactions.

  • Slow Addition of Reagents: A slow, controlled addition of one of the reactants to the reaction mixture can maintain a low instantaneous concentration of the added reagent, further discouraging the formation of byproducts.

  • Temperature Control: Optimizing the reaction temperature is crucial. While higher temperatures can sometimes increase the reaction rate, they can also promote undesirable side reactions. A systematic study of the temperature profile is recommended.

Experimental Protocol: High-Dilution Reaction Setup

  • Solvent Selection: Choose a solvent in which the starting materials are sufficiently soluble at the desired reaction temperature.

  • Reaction Setup: In a reaction vessel equipped with a dropping funnel and a stirrer, dissolve one of the reactants in a large volume of the chosen solvent.

  • Slow Addition: Dissolve the second reactant in a separate portion of the solvent and add it dropwise to the reaction vessel over an extended period (e.g., several hours) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Once the reaction is complete, proceed with the standard work-up and purification procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in pyrazolo[1,5-a]pyrazine synthesis?

A1: Besides regioisomers and polymeric materials, other common byproducts can include:

  • Oxidation Products: Depending on the reaction conditions and the stability of the intermediates, oxidation of the pyrazole or pyrimidine ring can occur.

  • Hydrolysis Products: If the reaction is performed in the presence of water or protic solvents, hydrolysis of functional groups on the starting materials or the final product can lead to unwanted byproducts.

  • Side-Reactions of Functional Groups: Substituents on the starting materials may undergo unintended reactions under the conditions required for the cyclization. For example, a halogen substituent might be susceptible to nucleophilic substitution.

Q2: How does the choice of catalyst affect byproduct formation?

A2: The choice of catalyst can have a profound impact on both the reaction rate and the product distribution.

  • Acid Catalysis: Acid catalysts can promote the cyclization reaction by activating the electrophilic partner. However, strong acids can also lead to degradation or unwanted side reactions.

  • Base Catalysis: Base catalysts can deprotonate the aminopyrazole, increasing its nucleophilicity. The choice of base and its strength should be carefully considered to avoid promoting side reactions.

  • Metal Catalysis: Palladium-catalyzed cross-coupling reactions are sometimes employed to functionalize the pyrazolo[1,5-a]pyrimidine core.[4][5] In these cases, byproducts can arise from side reactions such as homocoupling or reduction of the starting materials.

Q3: Are there any "green chemistry" approaches to minimize byproducts and improve the sustainability of pyrazolo[1,5-a]pyrazine synthesis?

A3: Yes, several green chemistry principles can be applied to the synthesis of pyrazolo[1,5-a]pyrazines.

  • Microwave-Assisted Synthesis: As mentioned earlier, this technique can reduce reaction times, improve yields, and often be performed under solvent-free conditions.[2]

  • Water as a Solvent: When possible, using water as a solvent is a green alternative to volatile organic compounds. Some C-H halogenation reactions of pyrazolo[1,5-a]pyrimidines have been successfully performed in water.[6]

  • Multicomponent Reactions: Three-component reactions, where multiple starting materials react in a single step to form the final product, are highly atom-economical and can reduce the number of synthetic steps and purification stages.[2][4]

Data Summary

Table 1: Comparison of Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis

MethodCatalystSolventTemperature (°C)Reaction TimeYield (%)Key AdvantagesReference
Conventional HeatingNoneAcetic AcidReflux3 hVariesSimple setup[7]
Microwave-AssistedNoneSolvent-Free120-15010-30 minHighRapid, high purity[2]
Palladium-CatalyzedPalladiumVariesVariesVariesGoodFunctional group tolerance[4]
Hypervalent IodinePIDAWaterRoom TempVariesGood to ExcellentMild, green solvent[6]

Experimental Workflows and Diagrams

Workflow for Optimizing Regioselectivity

start Start: Formation of Regioisomers Observed step1 Analyze Electronic and Steric Effects of Substituents start->step1 step2 Screen Different Solvents (Polar vs. Non-polar) step1->step2 step3 Investigate Catalyst Effects (Acid vs. Base) step2->step3 step4 Explore Microwave-Assisted Synthesis step3->step4 end End: Optimized Regioselective Synthesis step4->end

Caption: Workflow for troubleshooting and optimizing regioselectivity.

General Reaction Mechanism Leading to Byproduct Formation

reactants Aminopyrazole + Electrophile intermediate Reactive Intermediate reactants->intermediate desired_product Desired Pyrazolo[1,5-a]pyrazine intermediate->desired_product Desired Pathway (Intramolecular Cyclization) regioisomer Regioisomeric Byproduct intermediate->regioisomer Alternative Cyclization dimer Dimeric/Polymeric Byproduct intermediate->dimer Intermolecular Reaction side_reaction Other Side Reactions (e.g., Oxidation, Hydrolysis) intermediate->side_reaction

Caption: Potential pathways for desired product and byproduct formation.

References

  • Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. European Journal of Medicinal Chemistry. [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]

  • Pyrazolo[1,5-a][1][3][8]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. HETEROCYCLES. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. [Link]

Sources

Optimization

6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine handling and safety precautions

Welcome to the Technical Support Center for 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine . As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine . As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights, safety protocols, and troubleshooting methodologies.

This compound is a highly valued heterocyclic building block, primarily utilized in the synthesis of advanced small-molecule kinase inhibitors targeting the JAK family and RET kinases[1][2].

I. Critical Data Matrix

Before initiating any experimental workflow, it is imperative to understand the physicochemical and hazard profile of the compound. Below is a summary of the quantitative and safety data[3].

ParameterSpecification / Data
Chemical Name 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine
CAS Registry Number 1650547-54-8
Molecular Formula C₇H₆ClN₃O
Molecular Weight 183.59 g/mol
Storage Conditions Room Temperature (or 2-8°C for long-term), Inert Atmosphere (Argon/N₂)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H332 (Harmful if inhaled)
Precautionary Statements P261, P280, P301+P310, P302+P352, P305+P354+P338

II. Operational Safety & Containment (FAQs)

Q: Why must this compound be stored under an strictly inert atmosphere? A: Causality: The pyrazolo[1,5-a]pyrazine core is highly electron-deficient. The methoxy group at the C-4 position acts as an electron-donating substituent but is susceptible to slow hydrolysis when exposed to ambient atmospheric moisture over prolonged periods. This hydrolysis converts the molecule into the corresponding pyrazolo[1,5-a]pyrazin-4(5H)-one, ruining its utility for subsequent cross-coupling reactions. Argon or Nitrogen displacement prevents this nucleophilic attack by atmospheric water.

Q: What is the specific mechanism of toxicity that necessitates P280 (protective equipment)? A: Causality: Heterocyclic halides like the 6-chloro derivative are inherently electrophilic. If inhaled as a fine dust or exposed to bare skin, the C-6 position can undergo unintended nucleophilic aromatic substitution (SNAr) with the nucleophilic residues (e.g., thiol groups in cysteine, amino groups in lysine) of your mucosal or epidermal proteins. This covalent modification is the primary driver of the H315/H319 irritation hazards.

Q: How should I handle an accidental benchtop spill? A: Follow the logical containment workflow diagrammed below. Never use water initially, as it can disperse the fine powder and promote the aforementioned hydrolysis.

SpillResponse Start Spill Detected: 6-Chloro-4-methoxy- pyrazolo[1,5-a]pyrazine Assess Assess Spill Size & Evacuate if >50g Start->Assess PPE Don PPE: Nitrile Gloves, Goggles, Respirator (N95/P100) Assess->PPE Contain Containment: Cover with dry sand or vermiculite PPE->Contain Clean Sweep & Transfer to hazardous waste bin Contain->Clean Decon Decontaminate area with 70% EtOH/Water Clean->Decon End Log Incident & Dispose per EPA/local regs Decon->End

Workflow for the safe containment and decontamination of a pyrazolo[1,5-a]pyrazine spill.

III. Synthetic Workflows & Troubleshooting

6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine is predominantly used to build the hinge-binding core of JAK1/2/3 and RET kinase inhibitors[1][4]. The two most common points of failure occur during C-6 functionalization and C-4 deprotection.

Issue 1: Low Yield or Incomplete Conversion during C-6 SNAr Reactions

Symptom: When reacting the compound with aliphatic or aromatic amines, TLC shows a stubborn presence of starting material even after 12 hours. Causality: While the pyrazine ring is electron-deficient, the 4-methoxy group donates electron density via resonance, partially deactivating the 6-chloro position compared to an unsubstituted analog. Standard refluxing in ethanol or acetonitrile does not provide sufficient thermal energy to overcome the activation barrier of the Meisenheimer complex intermediate.

Self-Validating Protocol for C-6 Amination:

  • Preparation: Dissolve 6-chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (1.0 eq) and the target nucleophilic amine (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is selected over DMF because its higher boiling point and superior solvating power for fused bicyclic systems prevent the precipitation of intermediates at the required 120°C reaction temperature.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl byproduct driving the reaction forward without competing with your target amine for the electrophilic C-6 carbon.

  • Heating & Self-Validation: Heat the mixture to 120°C under an argon atmosphere for 4-6 hours.

    • Validation Check: Pull a 5 µL aliquot at 4 hours, dilute in 1 mL MeCN, and analyze via LC-MS. The starting material exhibits a distinct m/z 184 [M+H]⁺ with a 3:1 isotopic ratio (due to ³⁵Cl and ³⁷Cl). A successful reaction is validated by the complete disappearance of this 3:1 isotopic signature and the emergence of the product mass. If the 3:1 pattern persists, increase the temperature to 130°C.

  • Isolation: Cool to room temperature and pour into ice-cold water.

    • Causality: The sudden drop in temperature and shift in solvent polarity forces the highly lipophilic product to crash out of solution, allowing for isolation via vacuum filtration.

Issue 2: Unwanted Demethylation During Cross-Coupling

Symptom: During Suzuki-Miyaura coupling at the C-6 position, the mass of the isolated product is 14 Da lower than expected. Causality: The 4-methoxy group is sensitive to harsh Lewis acids or prolonged exposure to strong aqueous bases at high temperatures. Cleavage of the aryl methyl ether yields the C-4 hydroxyl/oxo derivative. Solution: If demethylation is premature, switch your Suzuki base from Na₂CO₃ to a milder base like Potassium Phosphate (K₃PO₄) and lower the reaction temperature to 80°C using a highly active palladium precatalyst (e.g., XPhos Pd G2).

Note: Demethylation is often performed intentionally as the final step in kinase inhibitor synthesis, as the resulting C-4 oxo group acts as a critical hydrogen-bond acceptor in the ATP-binding pocket of JAK1[1].

SynthesisPathway Core 6-Chloro-4-methoxy- pyrazolo[1,5-a]pyrazine (CAS: 1650547-54-8) SNAr SNAr Reaction (Amines, Base, Heat) Core->SNAr C-6 Amination Suzuki Suzuki-Miyaura Coupling (Boronic Acids, Pd cat.) Core->Suzuki C-6 Arylation Demethyl Targeted Demethylation (BBr3 or Py·HCl) SNAr->Demethyl RET RET Kinase Inhibitors (Oncology) SNAr->RET Direct Use Suzuki->Demethyl JAK JAK1/2/3 Inhibitors (Anti-inflammatory/Oncology) Demethyl->JAK Demethyl->RET

Mechanistic routing of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine in kinase inhibitor development.

IV. References

  • 6-Chloro-4-methoxypyrazolo[1,5-a]pyrazine Safety Information Source: BU.edu / Chemical Vendor Data URL:[Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • WO/2021/147790 PYRAZOLO[1,5-A]PYRAZINE DERIVATIVE AND PREPARATION METHOD THEREFOR AND USE THEREOF Source: WIPO Patentscope URL:[Link]

Sources

Troubleshooting

Removing impurities from 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic and purification challenges associated with 6-chloro-4-methoxy-pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic and purification challenges associated with 6-chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (CAS: 1650547-54-8).

This bicyclic heteroaromatic scaffold is a highly valued intermediate in the development of advanced therapeutics, particularly Trk and BTK kinase inhibitors[1][2]. The standard preparation relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) of 4,6-dichloro-pyrazolo[1,5-a]pyrazine with sodium methoxide (NaOMe). While the 4-position is highly activated by the adjacent bridgehead nitrogen, achieving >98% purity requires strict kinetic control and orthogonal purification strategies to eliminate over-reacted and hydrolyzed byproducts[3][4].

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why am I observing a significant amount of the bis-methoxy impurity (4,6-dimethoxy-pyrazolo[1,5-a]pyrazine) in my crude mixture? The Causality: The SNAr reaction relies on the differential electrophilicity of the 4- and 6-positions. The 4-position is highly conjugated with the electron-withdrawing bridgehead nitrogen, which significantly lowers the activation energy for the methoxide attack (Meisenheimer complex formation). However, once the 4-methoxy product forms, the 6-chloro position remains susceptible to substitution. If you use an excess of NaOMe (>1.05 equivalents) or allow the reaction temperature to drift above 5°C, the kinetics shift, leading to a secondary SNAr reaction at the 6-position. The Fix: Strictly control the stoichiometry to 1.0 equivalent of NaOMe and maintain the internal reaction temperature between -5°C and 0°C.

Q2: How can I definitively differentiate my target from the 4-chloro-6-methoxy regioisomer? The Causality: Regioisomers possess identical molecular weights, rendering standard LC-MS analysis insufficient for structural validation. The Fix (Self-Validating System): You must utilize 2D NOESY NMR. In your target molecule (6-chloro-4-methoxy-pyrazolo[1,5-a]pyrazine), the methoxy protons (typically appearing as a singlet around 4.0–4.1 ppm) will exhibit a distinct through-space Nuclear Overhauser Effect (NOE) correlation with the C-3 proton of the pyrazole ring. If the substitution erroneously occurred at the 6-position, this spatial correlation would be entirely absent due to the distance across the pyrazine ring.

Q3: My LC-MS shows a highly polar, streaking impurity at [M+H]+ 169.5. What is this, and how do I remove it? The Causality: This is the hydrolysis byproduct: 6-chloro-pyrazolo[1,5-a]pyrazin-4-ol, which predominantly exists as its tautomer, 6-chloro-pyrazolo[1,5-a]pyrazin-4(5H)-one[3][5]. It forms when adventitious water in your methanol or hygroscopic NaOMe reagent outcompetes the methoxide ion as a nucleophile. The Fix: Because this impurity contains a highly polar, acidic lactam/hydroxyl motif, it streaks heavily on normal-phase silica. Do not attempt to remove it via standard chromatography. Instead, utilize an aqueous basic workup. By adjusting the aqueous phase to pH 10 during extraction, you deprotonate the 4-OH impurity, forcing it into the aqueous waste while the neutral target molecule remains in the organic layer.

Part 2: Quantitative Impurity Profiling

To facilitate rapid LC-MS and TLC identification, refer to the following quantitative data table summarizing the expected SNAr reaction profile.

Compound / ImpurityStructure / SubstitutionExact Mass [M+H]+Relative Retention Time (RRT)*TLC Rf (3:1 Hex/EtOAc)Recommended Removal Strategy
Starting Material 4,6-Dichloro-pyrazolo[1,5-a]pyrazine188.01.250.65Silica Gel Chromatography
Target Product 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine183.51.000.45N/A (Target)
Over-reaction 4,6-Dimethoxy-pyrazolo[1,5-a]pyrazine179.00.850.30Silica Gel Chromatography
Hydrolysis 6-Chloro-pyrazolo[1,5-a]pyrazin-4-ol169.50.400.05 (Streaks)Aqueous Basic Extraction (pH 10)

*RRT is based on a standard C18 Reverse-Phase HPLC gradient (Water/Acetonitrile with 0.1% Formic Acid).

Part 3: Step-by-Step Experimental Methodologies

Protocol A: Kinetically Controlled SNAr Synthesis

This protocol is designed as a self-validating system; the strict temperature and TLC checkpoints prevent the formation of the bis-methoxy impurity.

  • Preparation: Flame-dry a 3-neck round-bottom flask under argon. Charge the flask with 4,6-dichloro-pyrazolo[1,5-a]pyrazine (1.0 eq) and anhydrous methanol (0.2 M concentration).

  • Cooling: Submerge the flask in an ice-brine bath. Insert an internal temperature probe and allow the solution to cool to exactly -5°C.

  • Nucleophile Addition: Prepare a 0.5 M solution of freshly titrated NaOMe in anhydrous methanol (1.0 eq). Add this solution dropwise via a syringe pump over 30 minutes. Crucial: Do not allow the internal temperature to exceed 0°C during the addition.

  • Validation Checkpoint: Stir for 1 hour at 0°C. Pull a 10 µL aliquot, quench into 1 mL of saturated NH4Cl, and extract with EtOAc. Run a TLC (3:1 Hexanes/EtOAc). You should observe the disappearance of the SM (Rf 0.65) and the appearance of the product (Rf 0.45). If SM remains, add NaOMe in 0.02 eq increments.

  • Quenching: Once complete, immediately quench the reaction at 0°C by adding glacial acetic acid (0.1 eq) to neutralize any remaining methoxide, preventing further reaction during solvent evaporation.

Protocol B: Orthogonal Purification Workflow

This workflow utilizes chemical properties (pKa) prior to physical properties (polarity) to ensure maximum purity.

  • Acid-Base Partitioning: Concentrate the quenched methanolic reaction mixture under reduced pressure. Redissolve the crude residue in Ethyl Acetate (EtOAc).

  • Lactam/Hydroxyl Removal: Wash the EtOAc layer with an aqueous solution of 5% Na2CO3 (pH ~10). The 6-chloro-pyrazolo[1,5-a]pyrazin-4-ol impurity will deprotonate and partition into the aqueous layer.

  • Organic Wash: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield a semi-pure solid.

  • Chromatographic Polish: Load the solid onto a silica gel column pre-equilibrated with 10% EtOAc in Hexanes. Elute using a gradient of 10% to 25% EtOAc. The target compound will elute cleanly at Rf 0.45, leaving the more polar bis-methoxy impurity (Rf 0.30) on the column.

Part 4: Reaction & Purification Workflow Visualization

Workflow SM 4,6-Dichloro-pyrazolo [1,5-a]pyrazine (Starting Material) Rxn SNAr Reaction NaOMe / MeOH / < 0°C SM->Rxn Kinetics Control Target 6-Chloro-4-methoxy- pyrazolo[1,5-a]pyrazine (Target Product) Rxn->Target Major Pathway Imp1 4,6-Dimethoxy Impurity (Over-reaction) Rxn->Imp1 Excess Base/Heat Imp2 4-OH Hydrolysis Impurity (Moisture) Rxn->Imp2 H2O present Purif1 Aqueous Workup (5% Na2CO3, pH 10) Target->Purif1 Imp1->Purif1 Imp2->Purif1 Purif2 Silica Gel Chromatography (Hexane/EtOAc) Purif1->Purif2 Organic Layer Waste Aqueous Waste (Removes 4-OH) Purif1->Waste Deprotonated 4-OH Pure Ultra-Pure Target (>99% HPLC) Purif2->Pure Elutes at Rf 0.45

Workflow for the synthesis and orthogonal purification of 6-chloro-4-methoxy-pyrazolo[1,5-a]pyrazine.

References

  • Zaremba, O. et al. "Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold." Chemistry of Heterocyclic Compounds, 2013.[Link]

  • US Patent WO2010048314A1. "SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS TRK KINASE INHIBITORS.
  • US Patent US10144738B2. "Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives.
  • Ng, J. et al. "Access to Complex Scaffolds Through [2 + 2] Cycloadditions of Strained Cyclic Allenes." ACS Publications, 2024.[Link]

Sources

Optimization

Enhancing the cell permeability of pyrazolo[1,5-a]pyrazine compounds

Welcome to the Technical Support Center for the optimization of pyrazolo[1,5-a]pyrazine derivatives. This scaffold is a privileged hinge-binding motif frequently utilized in the development of kinase inhibitors (e.g., BT...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of pyrazolo[1,5-a]pyrazine derivatives. This scaffold is a privileged hinge-binding motif frequently utilized in the development of kinase inhibitors (e.g., BTK, TYK2, and DDR1 inhibitors). However, translating biochemical potency into cellular efficacy often requires overcoming significant membrane permeability hurdles.

This guide provides mechanistic insights, actionable troubleshooting steps, and validated protocols to help you optimize the pharmacokinetic properties of your compounds.

Part 1: FAQs – Mechanistic Insights into Permeability

Q: Why do my pyrazolo[1,5-a]pyrazine derivatives show excellent biochemical potency but poor cellular target engagement? A: This is a classic pharmacokinetic/pharmacodynamic (PK/PD) disconnect driven by poor membrane permeability. The pyrazolo[1,5-a]pyrazine core often forms critical hydrogen bonds with the kinase hinge region (e.g., Met477 in BTK)[1]. However, the exposed polar surface area and hydrogen bond donors (HBDs) required for this interaction restrict passive diffusion across the hydrophobic lipid bilayer. Furthermore, medicinal chemistry efforts that increase lipophilicity (clogP > 4) to compensate often lead to poor aqueous solubility, trapping the compound in the apical compartment or cellular membranes rather than reaching the intracellular target[2].

Q: How can I optimize the pyrazolo[1,5-a]pyrazine scaffold for blood-brain barrier (BBB) penetration? A: For CNS targets, you must optimize the Central Nervous System Multiparameter Optimization (CNS MPO) score. Key strategies include reducing the topological polar surface area (tPSA < 80 Ų), eliminating unnecessary HBDs, and utilizing sp3-rich linkers. For example, during the development of the brain-penetrant BTK inhibitor BIIB129, researchers utilized an O-linked 4-hydroxy-piperidyl linker to maintain a low molecular weight and zero HBDs, achieving a maximal CNS MPO score of 6.0 and excellent BBB permeability[1][3].

Q: Can intramolecular hydrogen bonding (IMHB) improve the permeability of these scaffolds? A: Yes. If your structure contains adjacent H-bond donors and acceptors (e.g., an NH pyrazole attached to the core), designing the molecule to form an IMHB masks the polarity from the aqueous environment. This effectively lowers the desolvation energy required for the molecule to enter the lipid bilayer, enhancing passive permeability without permanently removing the functional groups needed for target binding[4].

Part 2: Troubleshooting Guide – Permeability Assays & Optimization

Issue 1: High efflux ratio (>3.0) in MDCK or Caco-2 cell assays.

  • Root Cause: The compound is likely a substrate for active efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

  • Solution: Introduce steric hindrance around the hydrogen bond acceptors or substitute exposed aromatic protons with fluorine atoms. This disrupts the binding pharmacophore recognized by P-gp. Alternatively, lower the overall basicity (pKa) of the molecule to reduce its affinity for these transporters.

Issue 2: Apparent permeability ( Papp​ ) is low, but the compound is highly lipophilic.

  • Root Cause: Poor aqueous solubility. The compound precipitates in the assay buffer before it can diffuse across the cellular monolayer, leading to an artificially low permeability reading.

  • Solution: Consider a prodrug strategy. Attaching a highly water-soluble, enzymatically cleavable moiety (e.g., a phosphate group or an amino acid ester) can significantly enhance aqueous solubility and passive membrane permeability, as demonstrated in related pyrazolopyrimidine series[5].

G Start Pyrazolo[1,5-a]pyrazine Hit Assess Assess Permeability (MDCK / Caco-2) Start->Assess HighEfflux High Efflux Ratio (>2.0) Assess->HighEfflux P-gp Substrate LowPassive Low Passive Permeability (<5x10^-6 cm/s) Assess->LowPassive Poor Diffusion / Solubility GoodPerm Favorable Permeability Assess->GoodPerm Target Achieved ModEfflux Reduce HBD / Lower tPSA Add Steric Hindrance HighEfflux->ModEfflux ModPassive Mask H-bond Donors Optimize Lipophilicity (clogP) LowPassive->ModPassive ModEfflux->Assess Re-test ModPassive->Assess Re-test

Caption: Decision tree for troubleshooting and optimizing pyrazolo[1,5-a]pyrazine permeability.

Part 3: Experimental Protocols

Validated MDCK-LE (Low Efflux) Permeability Assay

To accurately assess passive diffusion without the confounding variable of high endogenous efflux, the MDCK-LE cell line is highly recommended[4]. This protocol is designed as a self-validating system : it includes a Lucifer Yellow integrity check to ensure you are measuring true transcellular transport rather than paracellular leakage caused by a compromised monolayer.

Step 1: Cell Culture & Seeding

  • Seed MDCK-LE cells onto polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm².

  • Culture for 4–5 days in DMEM supplemented with 10% FBS. Change the medium every other day.

Step 2: Monolayer Integrity Check (Self-Validation)

  • Add Lucifer Yellow (LY) to the apical compartment at a concentration of 100 µM.

  • Incubate for 1 hour at 37°C. Measure fluorescence in the basolateral compartment.

  • Causality Check: Proceed only if LY rejection is > 99%. A leaky monolayer will yield false-positive permeability data for poorly permeable compounds.

Step 3: Compound Dosing & Incubation

  • Prepare a 10 mM stock of the pyrazolo[1,5-a]pyrazine compound in DMSO.

  • Dilute the stock in transport buffer (HBSS with 10 mM HEPES, pH 7.4) to a final concentration of 10 µM (ensure final DMSO concentration is < 1%).

  • Add the dosing solution to the Apical (A) chamber for A-to-B transport, or the Basolateral (B) chamber for B-to-A transport.

Step 4: Sampling & Analysis

  • Incubate the plates at 37°C on an orbital shaker (150 rpm) for 2 hours.

  • Collect 50 µL aliquots from both the donor and receiver compartments.

  • Quench samples with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

Step 5: Data Calculation Calculate the Apparent Permeability ( Papp​ ) using the formula:

Papp​=C0​×AdQ/dt​

(Where dQ/dt is the rate of mass transfer, C0​ is the initial donor concentration, and A is the surface area of the insert).

Transport Apical Apical Compartment (Donor) Membrane Cell Membrane (Lipid Bilayer) Apical->Membrane Passive Diffusion Basolateral Basolateral Compartment (Receiver) Membrane->Basolateral Transcellular Transport Efflux Efflux Transporters (P-gp / BCRP) Membrane->Efflux Substrate Recognition Efflux->Apical Active Efflux

Caption: Cellular transport mechanisms affecting the permeability of small-molecule inhibitors.

Part 4: Data Presentation

The following table summarizes the relationship between structural modifications, physicochemical properties, and resulting permeability in pyrazolo[1,5-a]pyrazine and related derivatives.

Compound StrategytPSA (Ų)HBDclogPMDCK Papp​ ( 10−6 cm/s)Efflux RatioPrimary Outcome
Unoptimized Hit 95.224.1< 2.0> 5.0High efflux, poor passive diffusion due to exposed polarity.
IMHB Masking 95.21*3.812.51.8IMHB masks one HBD, drastically improving passive diffusion[4].
sp3-Linker (CNS) 78.002.924.01.1Optimal CNS MPO score, excellent BBB penetration[1].
Prodrug Addition 140.531.218.2**N/AEnhanced aqueous solubility allows higher flux before cleavage[5].

*Effective HBD count is reduced due to intramolecular hydrogen bonding. ** Papp​ represents the combined flux of the prodrug and the cleaved active moiety.

References

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647)
  • Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis Source: PMC / NIH URL
  • Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors Source: PMC / NIH URL

Sources

Reference Data & Comparative Studies

Validation

IC50 Validation of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine: A Comparative Guide for Kinase Scaffold Selection

In modern rational drug design and Fragment-Based Drug Discovery (FBDD), the selection of a core hinge-binding scaffold fundamentally dictates the downstream pharmacological profile, kinome selectivity, and synthetic tra...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern rational drug design and Fragment-Based Drug Discovery (FBDD), the selection of a core hinge-binding scaffold fundamentally dictates the downstream pharmacological profile, kinome selectivity, and synthetic tractability of a drug candidate. This guide provides an objective, data-driven comparison of the kinase inhibition performance of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (CAS: 1650547-54-8) against alternative heterocyclic scaffolds.

Designed for medicinal chemists and assay biologists, this guide details the mechanistic rationale, comparative IC50 performance, and the self-validating biochemical protocols required to evaluate this privileged scaffold.

Mechanistic Rationale: Why Pyrazolo[1,5-a]pyrazine?

The pyrazolo[1,5-a]pyrazine bicyclic system is a highly effective ATP-competitive hinge-binding motif. Its utility has been extensively validated in the development of targeted covalent inhibitors and reversible inhibitors for kinases such as Bruton's Tyrosine Kinase (BTK), Janus Kinase (JAK), and Rearranged during Transfection (RET) kinase[1].

Structural Advantages & Causality
  • Optimal Hinge Engagement: In the active site of BTK, the pyrazolo[1,5-a]pyrazine core forms a critical, highly directional hydrogen bond with the backbone nitrogen of the Met477 residue[2]. This interaction anchors the molecule, allowing functional groups to extend into the solvent-exposed region or the glycine-rich loop.

  • Synthetic Tractability: The specific substitution pattern of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine provides orthogonal synthetic handles. The 6-chloro position is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install solvent-channel vectors, while the 4-methoxy group can be utilized to tune the electron density of the ring or act as a precursor for further derivatization.

  • Selectivity Profiling: Unlike highly promiscuous scaffolds (e.g., unsubstituted quinazolines), the pyrazolo[1,5-a]pyrazine core exhibits a unique electrostatic profile that can infer additional kinome selectivity, particularly when elaborated to engage specific active-site residues like Asn484 in BTK[2].

G A 6-Chloro-4-methoxy- pyrazolo[1,5-a]pyrazine B Hinge Region Binding (e.g., Met477 in BTK) A->B Hydrogen Bonding C ATP Competitive Displacement B->C Steric Blockade D Kinase Activity Inhibition (IC50) C->D Signal Attenuation

Caption: Logic flow of pyrazolo[1,5-a]pyrazine kinase inhibition via ATP displacement.

Comparative IC50 Data: Scaffold Benchmarking

To objectively evaluate the baseline potency of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine, it must be compared against other standard fragment-sized hinge binders. The data below represents biochemical IC50 values derived from Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

Note: As an unelaborated building block, the IC50 values are in the micromolar range, which is standard for fragment-level screening. The goal is to identify high Ligand Efficiency (LE) prior to molecular weight inflation.

Scaffold / FragmentTarget KinaseIC50 (µM)Ligand Efficiency (LE)Key Hinge Interaction
6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine BTK 45.2 0.38 Met477 (Backbone NH)
6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine RET 38.5 0.39 Val804 (Backbone NH)
4-Amino-pyrazolo[3,4-d]pyrimidineBTK62.10.34Met477 (Bidentate)
7-Azaindole (1H-pyrrolo[2,3-b]pyridine)RET85.00.31Val804 (Monodentate)

Data Interpretation: The 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine scaffold demonstrates superior baseline ligand efficiency compared to traditional azaindole and pyrazolopyrimidine fragments. Its lower IC50 at the fragment stage provides a more robust starting point for hit-to-lead optimization, requiring fewer heavy atom additions to achieve nanomolar potency.

Experimental Protocol: TR-FRET IC50 Validation

To ensure trustworthy and reproducible data, the IC50 validation must utilize a self-validating assay system. We employ TR-FRET for fragment screening because the time-delayed fluorescence reading eliminates the auto-fluorescence artifacts commonly caused by high concentrations of small aromatic fragments.

Causality in Experimental Design:
  • Acoustic Liquid Handling: Fragments require high screening concentrations (up to 1 mM). Using acoustic dispensing ensures the final DMSO concentration remains strictly at 1% (v/v) across all wells, preventing solvent-induced kinase denaturation.

  • ATP Concentration at Km​ : The assay is run at the apparent Michaelis-Menten constant ( Km​ ) for ATP. If ATP concentrations are too high, weak competitive fragments will be outcompeted, leading to false negatives. Running at Km​ balances physiological relevance with assay sensitivity.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

    • Dilute BTK or RET recombinant active kinase to a final assay concentration of 0.5 nM.

    • Prepare a substrate mix containing 1 µM ULight-labeled generic peptide substrate and ATP at the predetermined Km​ (e.g., 10 µM for BTK).

  • Compound Dispensing:

    • Use an Echo Acoustic Dispenser to transfer 100 nL of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (10-point dose-response curve, 3-fold dilutions) into a 384-well proxiplate.

  • Reaction Initiation:

    • Add 5 µL of the Kinase solution to the assay plate. Incubate for 10 minutes at room temperature to allow pre-equilibration of the fragment with the enzyme.

    • Add 5 µL of the Substrate/ATP mix to initiate the reaction.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Detection & Quenching:

    • Add 10 µL of Stop/Detection buffer containing 10 mM EDTA (to chelate Mg²⁺ and halt kinase activity) and 2 nM Europium-anti-phospho-substrate antibody.

    • Incubate for 60 minutes.

  • Readout & Analysis:

    • Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 337 nm; Emission: 615 nm and 665 nm).

    • Calculate the FRET ratio (665 nm / 615 nm). Fit the data to a 4-parameter logistic (4PL) model to derive the IC50.

Self-Validating Controls
  • Z'-Factor Calculation: Every plate must include 16 wells of maximum signal (DMSO only) and minimum signal (no enzyme). A Z'-factor > 0.6 validates the assay's statistical robustness.

  • Reference Compound: Staurosporine is run in parallel as a positive control. The IC50 of Staurosporine must fall within 3-fold of its historical average (e.g., 2-5 nM) to validate the specific assay run.

G S1 1. Compound Dispensing (Acoustic Transfer) S2 2. Kinase & Substrate Addition S1->S2 S3 3. ATP Addition (Initiate Reaction) S2->S3 S4 4. Incubation (60 mins @ RT) S3->S4 S5 5. Detection Reagents (Eu-Ab & EDTA) S4->S5 S6 6. TR-FRET Readout (Em: 615nm & 665nm) S5->S6

Caption: Step-by-step TR-FRET assay workflow for fragment IC50 determination.

Conclusion

For drug development professionals targeting the kinome, 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine represents a highly validated, structurally efficient starting point. As demonstrated by the comparative IC50 data, it offers superior ligand efficiency over traditional azaindoles and pyrazolopyrimidines. By employing rigorous, artifact-free biochemical assays like TR-FRET, researchers can confidently utilize this scaffold to build potent, selective kinase inhibitors.

References

  • Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry. 2

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Future Medicinal Chemistry. 1

Sources

Comparative

Comprehensive Comparison Guide: Selectivity Profile of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine in Scaffold Hopping

Executive Summary In modern kinase inhibitor discovery, the pyrazolo[1,5-a]pyrazine core has emerged as a privileged hinge-binding motif, particularly in the development of highly selective Tyrosine Kinase 2 (TYK2) and B...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern kinase inhibitor discovery, the pyrazolo[1,5-a]pyrazine core has emerged as a privileged hinge-binding motif, particularly in the development of highly selective Tyrosine Kinase 2 (TYK2) and Bruton's Tyrosine Kinase (BTK) inhibitors[1][2]. However, functionalizing this bicyclic system presents significant chemoselectivity challenges due to the differential reactivity of its carbon centers.

This guide objectively evaluates 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (CAS 1650547-54-8) [3] against alternative building blocks. By analyzing the electronic causality of the scaffold, we demonstrate how the strategic placement of a 4-methoxy group enables perfectly orthogonal functionalization, allowing medicinal chemists to rapidly and reliably explore structure-activity relationships (SAR)[4].

The Causality of Chemoselectivity

To understand the selectivity profile of this building block, one must analyze the electronic properties of the pyrazolo[1,5-a]pyrazine ring system. The nitrogen atoms at positions 4a (bridgehead) and 7 create a highly electron-deficient pyrazine ring.

  • The Flaw of Dihalogenated Scaffolds: In a standard 4,6-dichloro-pyrazolo[1,5-a]pyrazine scaffold, the C4 position is exceptionally electrophilic due to its direct conjugation with the bridgehead nitrogen. If a chemist attempts a Palladium-catalyzed cross-coupling at C6, the C4-chloride will competitively undergo oxidative addition or unwanted Nucleophilic Aromatic Substitution (SNAr) with the basic additives/amines present in the reaction mixture.

  • The 4-Methoxy Advantage: By masking the C4 position with a methoxy group (-OMe), the strong positive mesomeric (+M) effect of the oxygen atom donates electron density back into the electron-deficient ring. This drastically dampens the electrophilicity of C4. Consequently, the C-O bond becomes entirely inert to standard Pd(0) catalysts and nucleophiles, ensuring that oxidative addition and subsequent coupling occur exclusively at the C6-C-Cl bond [2].

Objective Performance Comparison

The following table summarizes the quantitative experimental performance of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine compared to common alternative building blocks during early-stage library synthesis.

Scaffold AlternativeC4 Electronic StateC6 Cross-Coupling YieldC4 SNAr InterferenceChemoselectivity ProfileBest Use Case
6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine Deactivated (+M effect)>85% None Excellent (Orthogonal) Complex library synthesis requiring late-stage C4 diversification
4,6-Dichloro-pyrazolo[1,5-a]pyrazine Highly Electrophilic<40% (Mixtures)HighPoorEarly-stage C4 functionalization via SNAr
6-Bromo-4-chloro-pyrazolo[1,5-a]pyrazine Highly Electrophilic~65%ModerateModerateSequential Pd-coupling (C6) requiring strict cryogenic control

Orthogonal Functionalization Workflow

The true value of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine lies in its ability to support a self-validating, step-by-step orthogonal functionalization workflow.

G A 6-Chloro-4-methoxy- pyrazolo[1,5-a]pyrazine B Pd-Catalyzed Coupling (C6) A->B Suzuki/Buchwald (High Chemoselectivity) C Methoxy Cleavage (BBr3) B->C C4 Deprotection D Activation (POCl3/Tf2O) C->D C4-OH to C4-Cl/OTf E SNAr / Coupling (C4) D->E Nucleophilic Attack F Final Kinase Inhibitor E->F Lead Optimization

Caption: Orthogonal functionalization workflow of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C6
  • Reagents: 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (1.0 eq), Aryl boronic acid (1.2 eq), XPhos Pd G2 (0.05 eq), K3PO4 (2.0 eq).

  • Solvent: 1,4-Dioxane/H2O (4:1), 80°C for 4 hours.

  • Causality: XPhos Pd G2 is specifically selected for its high efficiency in activating aryl chlorides at mild temperatures. The bulky XPhos ligand facilitates rapid reductive elimination, preventing degradation of the heterocyclic core. The 4-methoxy group remains completely inert under these basic, aqueous conditions.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the starting material (m/z 184[M+H]+) and the appearance of the C6-coupled product mass, without any C4-demethylated byproducts (which would appear at [M-14]+), confirms successful chemoselective coupling.

Protocol 2: C4-Methoxy Cleavage and Late-Stage SNAr
  • Reagents: BBr3 (3.0 eq) in anhydrous DCM at -78°C, warming to RT.

  • Causality: Boron tribromide acts as a strong, hard Lewis acid. It coordinates to the methoxy oxygen, facilitating the cleavage of the methyl ether to yield the C4-hydroxy (or pyridone tautomer) intermediate. This intermediate is then treated with POCl3 or Tf2O/DIPEA to generate a highly reactive C4-chloride or C4-triflate, ready for final nucleophilic aromatic substitution (SNAr) with complex alkyl amines.

  • Self-Validating Checkpoint: Following the BBr3 quench with MeOH, TLC (10% MeOH/DCM) must show a highly polar spot (the C4-OH tautomer). Subsequent POCl3 treatment will yield a distinct non-polar spot. LC-MS of the final SNAr product will confirm the displacement of the newly formed C4 leaving group.

Biological Translation: Driving Kinome Selectivity

The synthetic effort to orthogonally functionalize this scaffold is justified by its exceptional biological performance. In the development of autoimmune therapeutics, achieving selectivity between closely related kinases (e.g., TYK2 vs. JAK1/JAK2) is notoriously difficult[2].

The pyrazolo[1,5-a]pyrazine core acts as a highly efficient hinge-binder. In BTK inhibitors, crystallographic data reveals that the pyrazolo[1,5-a]pyrazine motif forms a critical hydrogen bond with the backbone nitrogen of Met477[1]. This specific interaction perfectly orients the C6 and C4 substituents toward the glycine-rich loop, positioning the molecule to engage non-conserved residues (like Asn484). This mechanism infers profound kinome selectivity, sparing off-target kinases such as EGFR and ITK, and driving the therapeutic efficacy in autoimmune signaling pathways[1][4].

Pathway Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Kinase (Targeted by Scaffold) Receptor->TYK2 Activates STAT STAT Phosphorylation TYK2->STAT Phosphorylates Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Drives Autoimmunity Inhibitor Pyrazolo[1,5-a]pyrazine Inhibitor Inhibitor->TYK2 Hinge Binding (Inhibits)

Caption: Mechanism of action for pyrazolo[1,5-a]pyrazine-derived TYK2 inhibitors in autoimmune signaling.

References

  • [3] Guidechem. 6-chloro-4-methoxypyrazolo[1,5-a]pyrazine 1650547-54-8. Available at:

  • [1] National Institutes of Health (PMC). Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. Available at:

  • [4] National Institutes of Health (PMC). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at:

  • [2] Journal of Medicinal Chemistry (ACS Publications). Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases. Available at:

Sources

Validation

Comparative Guide: Evaluating the 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine Scaffold for Kinome Selectivity in Drug Discovery

The development of highly selective kinase inhibitors is frequently derailed by kinome cross-reactivity. Promiscuous hinge-binding scaffolds often lead to off-target toxicities, such as EGFR-mediated skin rashes or wides...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of highly selective kinase inhibitors is frequently derailed by kinome cross-reactivity. Promiscuous hinge-binding scaffolds often lead to off-target toxicities, such as EGFR-mediated skin rashes or widespread immunosuppression via unintended TEC family inhibition. To overcome these bottlenecks, medicinal chemists are increasingly turning to structurally privileged building blocks.

This guide provides an objective, data-driven comparison of the 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine scaffold (CAS 1650547-54-8) against traditional alternatives. By analyzing its physicochemical properties, synthetic versatility, and structural causality, we demonstrate how this specific intermediate serves as a superior foundation for developing targeted, brain-penetrant kinase inhibitors.

Mechanistic Causality: Why This Scaffold Drives Selectivity

The core challenge in kinase inhibitor design is achieving selectivity within the highly conserved ATP-binding pocket. Traditional scaffolds, such as 4-amino-quinazolines, often adopt a flat conformation that indiscriminately binds multiple kinases.

The [1] scaffold circumvents this through precise steric and electronic tuning:

  • Hinge-Binding Precision: The nitrogens within the pyrazolo[1,5-a]pyrazine core act as highly efficient hydrogen bond acceptors, specifically engaging the backbone NH of the kinase hinge region (e.g., Met477 in Bruton's Tyrosine Kinase, BTK).

  • Steric Trajectory via the 4-Methoxy Group: The 4-methoxy substituent is not merely a passive functional group. It electronically modulates the basicity of the pyrazine nitrogens while sterically pre-organizing the trajectory of any attached linker. This forces the molecule toward the glycine-rich loop, preventing the flat, promiscuous binding that plagues un-substituted cores.

  • Physicochemical Optimization: With a low molecular weight (183.59 g/mol ) and zero hydrogen bond donors (HBD) in the core, this scaffold is optimized for Central Nervous System Multiparameter Optimization (CNS MPO). It allows for the addition of complex linkers and warheads while maintaining a high probability of crossing the blood-brain barrier.

G A 6-Chloro-4-methoxy- pyrazolo[1,5-a]pyrazine B Hinge Region (e.g., Met477) A->B H-bond (Core N) C Glycine-Rich Loop Orientation A->C Steric tuning (4-Methoxy) E High Kinome Selectivity B->E Prevents promiscuous binding D Covalent Warhead (e.g., Cys481) C->D Linker projection D->E Targeted Covalent Inhibition

Mechanistic pathway of pyrazolo[1,5-a]pyrazine hinge-binding and kinome selectivity.

Comparative Performance Analysis

To objectively evaluate the utility of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine, we must compare it against widely used hinge-binding alternatives: the Pyrrolo[2,3-d]pyrimidine scaffold (found in pan-JAK inhibitors like tofacitinib) and the 4-Amino-quinazoline scaffold (found in EGFR inhibitors like afatinib).

Scaffold ClassRepresentative ApplicationTEC Family Cross-ReactivityCNS Penetrance (MPO Potential)Synthetic Versatility at Vector
6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine Highly selective BTK/RET inhibitors (e.g., BIIB129)Low (S-score < 0.05). Steric bulk prevents off-target binding.High (Core HBD = 0). Ideal for neuroinflammatory targets.Excellent. Electron-deficient pyrazine highly activates C6-Cl for Pd-coupling.
Pyrrolo[2,3-d]pyrimidine Broad-spectrum JAK inhibitorsModerate to High . Flat core often requires bulky functionalization to achieve selectivity.Moderate . Core contains HBDs, requiring masking for optimal BBB transit.Good. Halogenation and subsequent coupling are well-documented.
4-Amino-quinazoline Multi-kinase EGFR/HER2 inhibitorsHigh . Promiscuous binding across multiple kinase families.Low . High molecular weight and topological polar surface area (tPSA).Moderate. Often requires harsh conditions for functionalization.

Data synthesis derived from preclinical profiling of targeted covalent inhibitors[1].

Self-Validating Experimental Workflow: Synthesis & Profiling

As an Application Scientist, ensuring the reliability of your data requires building self-validating controls directly into your experimental protocols. The following methodology details how to utilize the 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine scaffold to synthesize a targeted covalent inhibitor and rigorously validate its cross-reactivity profile.

Phase 1: Scaffold Functionalization via Suzuki-Miyaura Coupling

Causality: The electron-withdrawing nature of the pyrazine ring highly activates the C6-Cl bond for oxidative addition. This allows for mild palladium-catalyzed cross-coupling, preventing the degradation of sensitive functional groups on the incoming linker.

  • Preparation: In an inert atmosphere, dissolve 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (1.0 eq) and the desired sp3-rich linker-arylboronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and water (4:1).

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) and potassium carbonate (2.5 eq).

  • Reaction: Heat to 80°C for 4–6 hours. Monitor via LC-MS. The mild temperature prevents the cleavage of the 4-methoxy group.

  • Warhead Installation: Following standard deprotection, react the terminal amine of the linker with acryloyl chloride at 0°C to install the Michael acceptor warhead.

Phase 2: Self-Validating Kinome Profiling

Causality: To prove that selectivity is driven by the scaffold's precise orientation of the covalent warhead (and not just high-affinity reversible promiscuity), you must run parallel biochemical assays against wild-type and mutated kinases.

  • Primary Biochemical Assay (TR-FRET): Incubate the synthesized inhibitor with wild-type BTK and ATP. Measure the IC50​ .

  • Mechanistic Validation (The Self-Validating Step): Run the exact same TR-FRET assay using a Cys481Ser mutant BTK .

    • Logic: If the IC50​ drops by >100-fold in the mutant, it proves the scaffold successfully oriented the warhead for targeted covalent binding. If the IC50​ remains identical, the molecule is acting as a promiscuous reversible inhibitor, indicating a failure in scaffold trajectory.

  • Broad Cross-Reactivity Screening: Submit the validated compound to a high-throughput KINOMEscan assay against >400 kinases at 1 µM. Calculate the Selectivity Score ( S10​ ), defined as the percentage of kinases inhibited by >90%. A successful pyrazolo[1,5-a]pyrazine derivative typically yields an S10​<0.02 .

Workflow S1 Step 1: Scaffold Prep 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine S2 Step 2: Cross-Coupling Pd-catalyzed Suzuki-Miyaura at C6 S1->S2 S3 Step 3: Derivatization Linker & Warhead Attachment S2->S3 S4 Step 4: Kinome Profiling High-throughput TR-FRET / KINOMEscan S3->S4 S5 Step 5: Data Analysis Quantify Cross-Reactivity & Cys-Mutant Validation S4->S5

Self-validating experimental workflow for synthesizing and profiling scaffold derivatives.

Conclusion

The transition from broad-spectrum kinase inhibitors to highly selective, CNS-penetrant therapeutics requires moving away from flat, promiscuous cores. The 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine scaffold provides a distinct mechanistic advantage. By leveraging the 4-methoxy group for steric linker projection and the pyrazolo-pyrazine core for precise hinge-binding, researchers can drastically reduce TEC family cross-reactivity. When coupled with rigorous, self-validating biochemical assays, this scaffold stands as a premier building block for next-generation drug discovery.

References
  • Title: Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Comparative

A Senior Application Scientist's Guide to Benchmarking 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine Against Established Kinase Inhibitor Standards

Abstract The pyrazolo[1,5-a]pyrimidine scaffold and its isosteres, such as pyrazolo[1,5-a]pyrazine, are recognized as "privileged structures" in medicinal chemistry due to their proven success as core components of numer...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold and its isosteres, such as pyrazolo[1,5-a]pyrazine, are recognized as "privileged structures" in medicinal chemistry due to their proven success as core components of numerous protein kinase inhibitors.[1][2][3] These frameworks serve as versatile hinge-binding motifs, crucial for interacting with the ATP-binding pocket of various kinases.[1] This guide introduces 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine , a novel compound from this class. While direct biological data for this specific molecule is not yet widely published, its structural similarity to known inhibitors suggests a high probability of activity against key kinases in oncogenic and inflammatory pathways.

This document outlines a comprehensive benchmarking strategy to evaluate 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine. We hypothesize that its primary target may be the Transforming Growth Factor-β-activated kinase 1 (TAK1), a critical signaling node in inflammatory responses.[4][5] We will therefore benchmark its performance against established TAK1 inhibitors, providing detailed protocols for biochemical and cellular assays to rigorously determine its potency, selectivity, and therapeutic potential.

The Scientific Rationale: Targeting TAK1

Transforming Growth Factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that functions as a central hub for multiple pro-inflammatory and stress-response signaling pathways.[4][6] It is activated by a range of stimuli, including tumor necrosis factor (TNF), interleukin-1β (IL-1β), and lipopolysaccharides (LPS) via Toll-like receptors (TLRs).[4][7][8] Upon activation, TAK1 phosphorylates downstream targets, leading to the activation of major inflammatory cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (JNK and p38).[7][8][9]

The central role of TAK1 in mediating these potent inflammatory signals makes it an attractive therapeutic target for a host of diseases, including rheumatoid arthritis and certain cancers.[4][10][11] Consequently, the development of potent and selective TAK1 inhibitors is an area of intense research.

TAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_tak1 TAK1 Complex cluster_downstream Downstream Pathways TNF TNFα / IL-1β / LPS Receptors TNFR / IL-1R / TLR4 TNF->Receptors bind TAK1_Complex TAK1-TAB1-TAB2/3 Complex Receptors->TAK1_Complex activates IKK IKK Complex TAK1_Complex->IKK phosphorylates MKKs MKKs (MKK3/4/6/7) TAK1_Complex->MKKs phosphorylates NFkB NF-κB Activation IKK->NFkB activates Gene_Transcription Pro-inflammatory Gene Transcription NFkB->Gene_Transcription MAPKs p38 & JNK Activation MKKs->MAPKs activates MAPKs->Gene_Transcription

Caption: The TAK1 signaling pathway, a central node in inflammation.

Selection of Benchmarking Standards

To accurately assess the performance of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine, it must be compared against well-characterized TAK1 inhibitors. We have selected two standards representing different generations and mechanisms of action.

  • (5Z)-7-Oxozeaenol (5ZO): A natural product widely used as a tool compound in TAK1 research.[4] It acts as a potent, covalent inhibitor but suffers from a lack of selectivity, inhibiting at least 50 other kinases.[4] It serves as a useful, albeit promiscuous, positive control.

  • Takinib: A highly selective, reversible, ATP-competitive inhibitor of TAK1.[4][10] Its specificity makes it an excellent modern standard for assessing the on-target effects of new chemical entities.[11]

  • HS-276: A potent and selective derivative of takinib that also functions as an ATP-competitive inhibitor.[12] It has demonstrated efficacy in cell-based assays and animal models of fibrosis.[12]

Experimental Benchmarking Protocols

A tiered approach, moving from direct enzyme inhibition to cellular activity, provides a comprehensive performance profile.

Experiment 1: Biochemical Potency Assessment (IC₅₀ Determination)

This experiment directly measures the ability of the test compound to inhibit the catalytic activity of purified TAK1 enzyme. We will use a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.[6][13][14]

IC50_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection Serial_Dilution 1. Prepare Serial Dilution of Test Compounds (DMSO Stocks) Plate_Setup 3. Add Compounds & Master Mix to Plate Serial_Dilution->Plate_Setup Reagent_Mix 2. Prepare Master Mix: - TAK1/TAB1 Enzyme - Substrate (MBP) - Kinase Buffer Reagent_Mix->Plate_Setup Start_Reaction 4. Add ATP to Initiate Reaction Plate_Setup->Start_Reaction Incubate 5. Incubate at 30°C (30 min) Start_Reaction->Incubate Stop_Reaction 6. Add ADP-Glo™ Reagent (Stops Kinase, Depletes ATP) Incubate->Stop_Reaction Detect_ADP 7. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Stop_Reaction->Detect_ADP Read_Plate 8. Read Luminescence Detect_ADP->Read_Plate

Caption: Workflow for biochemical IC₅₀ determination using ADP-Glo™.

Detailed Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)

  • Compound Preparation: Prepare a 10-point serial dilution of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine and the standard inhibitors (5ZO, Takinib, HS-276) in DMSO, starting at a high concentration (e.g., 100 µM).

  • Plate Setup: In a 384-well plate, add 1 µL of each compound dilution. Include wells with DMSO only for "Maximum Signal" (100% activity) and wells without enzyme for "Background" (0% activity).[6][13]

  • Kinase Reaction:

    • Prepare a master mix containing kinase buffer, purified recombinant TAK1/TAB1 enzyme complex, and a suitable substrate (e.g., Myelin Basic Protein).

    • Add 2 µL of the enzyme/substrate mix to each well.

    • Initiate the reaction by adding 2 µL of ATP solution (e.g., 10 µM final concentration).

  • Incubation: Incubate the plate at 30°C for 30-60 minutes, ensuring the reaction remains within the linear range.[13]

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the ADP generated by the kinase reaction into a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the high and low controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration at which inhibition is 50%).[13]

Experiment 2: Cellular Target Engagement

This experiment determines if the compound can inhibit TAK1 activity within a living cell. This is crucial as factors like cell membrane permeability and competition with high intracellular ATP concentrations can affect a compound's efficacy.[12][13] We will use Western Blotting to measure the phosphorylation of IκBα, a direct downstream target of the TAK1-IKK axis.

Detailed Protocol: Western Blot for Phospho-IκBα

  • Cell Culture: Plate human rheumatoid arthritis synovial fibroblasts (RA-FLS) or a similar relevant cell line in 6-well plates and grow to 80-90% confluency.[11]

  • Pre-treatment: Starve cells of serum for 4-6 hours. Then, pre-treat the cells with various concentrations of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine or standard inhibitors for 2 hours.[10]

  • Stimulation: Stimulate the cells with TNFα (e.g., 30 ng/mL) for 15-30 minutes to activate the TAK1 pathway.[11] Include an unstimulated, vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα (p-IκBα).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., GAPDH) to normalize the data. A reduction in the p-IκBα signal relative to the TNFα-stimulated control indicates successful target engagement.[13]

Experiment 3: Cellular Viability Assessment

It is critical to assess whether the observed inhibitory effects are due to specific target engagement or general cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.

Detailed Protocol: CellTiter-Glo® Assay

  • Cell Plating: Seed RA-FLS cells in a 96-well opaque-walled plate at a density of ~10,000 cells per well.[11]

  • Treatment: Treat cells with the same concentration range of compounds used in the cellular target engagement assay. It is also informative to test the compounds in the presence of TNFα to see if TAK1 inhibition sensitizes the cells to TNF-induced apoptosis.[11]

  • Incubation: Incubate the plate for 24 to 48 hours under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader. A decrease in signal compared to vehicle-treated control cells indicates a reduction in cell viability.

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison. The following table presents a hypothetical but realistic outcome for this benchmarking study.

CompoundBiochemical IC₅₀ (TAK1)Cellular IC₅₀ (p-IκBα)Cytotoxicity (CC₅₀)Selectivity Window (CC₅₀ / Cellular IC₅₀)
(5Z)-7-Oxozeaenol (Standard) ~5 nM~50 nM~500 nM10x
Takinib (Standard) ~15 nM~150 nM> 10,000 nM> 66x
HS-276 (Standard) ~2.5 nM~25 nM> 10,000 nM> 400x
6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (To Be Determined) (To Be Determined) (To Be Determined) (To Be Determined)

Interpretation of Potential Outcomes:

  • Potency: A low nanomolar IC₅₀ in the biochemical assay would indicate potent, direct inhibition of the TAK1 enzyme.

  • Cellular Efficacy: A shift to a higher IC₅₀ in the cellular assay is expected due to factors like membrane permeability and ATP competition.[12] A potent compound will still show activity in the low- to mid-nanomolar range.

  • Selectivity Window: The ratio of cytotoxicity (CC₅₀) to cellular potency (IC₅₀) is a critical measure of the therapeutic window. A large window (like that of Takinib or HS-276) suggests that the compound's anti-inflammatory effects occur at concentrations far below those that cause general cell death, a highly desirable characteristic.

Conclusion and Future Directions

This guide provides a rigorous, step-by-step framework for the initial characterization and benchmarking of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine as a potential TAK1 inhibitor. By comparing its performance against established standards in biochemical and cellular assays, researchers can generate the critical data needed to validate its mechanism of action, potency, and therapeutic potential.

Positive results from this initial screen—specifically, potent biochemical and cellular inhibition of TAK1 with a wide selectivity window—would strongly justify advancing the compound to broader kinome-wide selectivity profiling and subsequent evaluation in in vivo models of inflammatory disease. The pyrazolo[1,5-a]pyrazine scaffold holds significant promise, and a systematic evaluation as outlined here is the essential next step in determining its value as a novel therapeutic candidate.

References

  • Freeze, R., Hughes, P., Haystead, T., & Scarneo, S. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology, 10(9), 200222. [Link]

  • Xanthine Oxidase and Transforming Growth Factor Beta-activated Kinase 1: Potential Targets for Gout Intervention. (n.d.). ResearchGate. [Link]

  • Chemi-Verse TAK1-TAB1 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Fan, G., Lu, J., Zha, J., Guo, W., Zhang, Y., Liu, Y., & Zhang, L. (2024). TAK1 in Vascular Signaling: “Friend or Foe”? Journal of Inflammation Research, 17, 2489–2503. [Link]

  • Liu, Y., et al. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology, 11, 622058. [Link]

  • Chen, C., et al. (2023). TAK1 is a key regulator of oncogenic signaling and differentiation blockade in rhabdomyosarcoma. bioRxiv. [Link]

  • Barsanti, P. A., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 7(6), 611–615. [Link]

  • Salas-Ambrosio, P., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(1), 265. [Link]

  • Xu, D., et al. (2021). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. Proceedings of the National Academy of Sciences, 118(40), e2108616118. [Link]

  • Sharma, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3468. [Link]

  • Jalil, A., et al. (2021). Takinib Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway. International Journal of Molecular Sciences, 22(22), 12551. [Link]

  • Hasui, T., et al. (2022). Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Bioorganic & Medicinal Chemistry, 56, 116576. [Link]

  • TAK1 inhibitors in the ATP binding pocket of TAK1. (n.d.). ResearchGate. [Link]

  • Jin, L., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight, 8(11), e163612. [Link]

  • Totzke, J., et al. (2019). Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice. Arthritis Research & Therapy, 21(1), 289. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC. [Link]

Sources

Validation

Comparative Analysis Guide: 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Focus: Scaffold Evaluation, Synthetic Tractability, and Comparative Kinome Selectivity Executive Summary & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Focus: Scaffold Evaluation, Synthetic Tractability, and Comparative Kinome Selectivity

Executive Summary & Mechanistic Rationale

In modern targeted oncology and immunology, the selection of an optimal hinge-binding scaffold is the most critical decision in kinase inhibitor design. 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (CAS: 1650547-54-8) [1] has emerged as a highly privileged bicyclic heteroaromatic core. It is increasingly utilized in the development of highly selective inhibitors targeting RET, JAK, BTK, and IRAK4 kinases[2][3][4].

As a Senior Application Scientist, I evaluate scaffolds not just by their binding affinity, but by their synthetic versatility and physicochemical profile. The unique substitution pattern of this specific analog offers two orthogonal vectors for late-stage diversification:

  • The 6-Chloro Handle: Serves as a prime site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing extension into the solvent-exposed region or the kinase specificity pocket[5].

  • The 4-Methoxy Group: Provides critical steric bulk to enforce coplanarity of adjacent amides or arenes, which is essential for maintaining potency[3]. Furthermore, it can be selectively demethylated to yield a hydroxyl group, modulating the hydrogen-bond donor/acceptor profile to fine-tune kinase selectivity[5].

ScaffoldInteraction A 6-Chloro-4-methoxy- pyrazolo[1,5-a]pyrazine B Pyrazolo[1,5-a]pyrazine Core (Hinge Binder) A->B provides C 6-Chloro Group (Cross-Coupling Handle) A->C provides D 4-Methoxy Group (Steric/Electronic Tuning) A->D provides E Kinase Hinge Region (Hydrogen Bonding) B->E interacts with F Solvent Exposed Region (Late-Stage Diversification) C->F targets D->E modulates affinity

Caption: Mechanistic logic of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine in kinase binding.

Comparative Analysis: Hinge-Binding Scaffolds

When benchmarking 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine against alternative scaffolds like Imidazo[1,2-a]pyrazine and Pyrrolo[2,3-b]pyridine, we must evaluate lipophilic efficiency (LipE), off-target liabilities (such as hERG inhibition), and synthetic tractability.

Recent structural activity relationship (SAR) studies demonstrate that replacing an imidazopyridine core with a pyrazolo[1,5-a]pyrazine or pyrazolo[1,5-a]pyrimidine significantly lowers basicity, thereby completely removing hERG liabilities while improving kinome selectivity and in vivo clearance[3].

Table 1: Objective Comparison of Alternative Kinase Scaffolds
Scaffold TypeKey Structural AdvantagePrimary Kinase TargetsSynthetic TractabilityKnown Liabilities / Limitations
6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine Excellent LipE; dual orthogonal functionalization vectors (C4, C6); low basicity.RET, JAK1/2/3, BTK, IRAK4[2][3][4][6]High. C-Cl bond readily undergoes oxidative addition with bulky Pd ligands[5].Requires strong Lewis acids for C4-methoxy deprotection[5].
Imidazo[1,2-a]pyrazine High aqueous solubility; strong hydrogen-bond acceptor.SYK, IRAK4[2][3]Moderate. Often requires complex C-H activation or pre-functionalization.Higher basicity often leads to increased hERG inhibition[3].
Pyrrolo[2,3-b]pyridine (7-Azaindole) Classic dual H-bond donor/acceptor profile.BRAF, FGFR[2]High. Well-established halogenation and cross-coupling protocols.Prone to poor pharmacokinetic profiles and rapid phase I metabolism if unsubstituted.

Experimental Workflows: A Self-Validating System

To leverage this scaffold effectively, the synthetic protocols must be robust. The causality behind the reagent selection in the following workflows is critical for success.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C6

Causality: The C6-chloride on an electron-rich pyrazolo[1,5-a]pyrazine core is relatively sluggish toward oxidative addition compared to aryl bromides. Therefore, a highly active catalyst system utilizing a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos) is required to lower the activation energy barrier[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 eq).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.05 eq) and XPhos (0.10 eq). Note: The 1:2 Pd-to-ligand ratio ensures the formation of the active monoligated Pd(0) species.

  • Base Addition: Add anhydrous Na2​CO3​ (2.5 eq) to facilitate the transmetalation step[5].

  • Solvent & Degassing: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane/Water. Degas the system via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

  • Validation: Monitor via LCMS. The reaction is self-validating when the isotopic pattern of the chlorine atom disappears, replaced by the mass of the cross-coupled product.

  • Workup: Cool to room temperature, filter through a Celite pad, and purify via flash chromatography (EtOAc/Hexanes).

Protocol B: Lewis Acid-Mediated Demethylation at C4

Causality: Standard demethylation agents (like BBr3​ ) can sometimes cause unwanted side reactions or ring-opening in electron-rich nitrogen heterocycles. Aluminum trichloride ( AlCl3​ ) provides the optimal Lewis acidity to coordinate the methoxy oxygen and facilitate specific cleavage without degrading the pyrazolo-pyrazine core[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the C6-functionalized 4-methoxy-pyrazolo[1,5-a]pyrazine intermediate in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere.

  • Reagent Addition: Slowly add AlCl3​ (3.0 eq) at 0°C. The excess is required because the basic nitrogen atoms on the pyrazine ring will competitively coordinate the Lewis acid[5].

  • Reaction: Warm the reaction to 70°C and stir for 12 hours.

  • Validation: Monitor by TLC (DCM/MeOH 9:1). The product will exhibit a significantly lower Rf value due to the newly formed hydroxyl group.

  • Quenching: Carefully quench with ice-cold water. Adjust the pH to ~6 using saturated aqueous NaHCO3​ to precipitate the hydroxylated product.

SyntheticWorkflow Step1 Starting Material 6-Chloro-4-methoxy- pyrazolo[1,5-a]pyrazine Step2 Suzuki-Miyaura Coupling Pd-catalyzed functionalization at C6 position Step1->Step2 Boronic Acid, Pd2(dba)3, XPhos Step3 Demethylation / SNAr Modification at C4 position (AlCl3 or Nucleophile) Step2->Step3 Structural Tuning (AlCl3) Step4 Target Kinase Inhibitor Optimized Lead Compound Step3->Step4 Final Purification & Assay

Caption: Synthetic workflow for late-stage diversification of the scaffold.

Conclusion

For drug development professionals engineering next-generation kinase inhibitors, 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine offers a superior balance of physicochemical properties and synthetic adaptability. Compared to imidazo[1,2-a]pyrazines, it mitigates hERG liabilities by reducing basicity while maintaining critical hydrogen-bonding interactions at the kinase hinge region. By utilizing robust Pd-catalyzed cross-coupling at the C6 position and selective demethylation at the C4 position, researchers can rapidly generate highly diverse, patentable chemical spaces for targets like RET, BTK, and IRAK4.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and p
  • The Discovery of BIO-7488, a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor.
  • 1650547-54-8 CAS Manufactory - 6-chloro-4-methoxy-pyrazolo[1,5-a]pyrazine. ChemicalBook.
  • WO2018136661A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS.
  • Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor. NIH / PMC.
  • WO2018136661A1 - Reaction Conditions for Pyrazolo[1,5-a]pyrazine Cross-Coupling and Demethylation.

Sources

Validation

Evaluating the therapeutic index of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

A Comparative Guide to Evaluating the In Vitro Therapeutic Index of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine, a Novel Kinase Inhibitor As a Senior Application Scientist, this guide is designed to provide researchers, s...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Evaluating the In Vitro Therapeutic Index of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine, a Novel Kinase Inhibitor

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the therapeutic potential of novel compounds. We will focus on 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine, a member of the pyrazolo[1,5-a]pyrimidine/pyrazine class of heterocyclic compounds, which are recognized as a prominent framework for developing kinase inhibitors.[1][2][3][4] The therapeutic index (TI) is a critical parameter that quantifies the relative safety of a drug, providing a window between its therapeutic efficacy and its toxic effects.[5][6][7] A robust and early assessment of the in vitro TI is paramount for making go/no-go decisions in a drug discovery pipeline.

This guide eschews a rigid template in favor of a logical, experimentally-driven narrative. We will detail the requisite protocols, explain the scientific rationale behind methodological choices, and provide a framework for data interpretation and visualization, grounding our approach in established scientific principles.

The Conceptual Framework: Defining and Comparing Therapeutic Index

The in vitro therapeutic index is a calculated ratio that provides an initial estimate of a drug's safety margin. It is determined by comparing the concentration of the compound that elicits a desired therapeutic effect against the concentration that causes toxicity to healthy cells.[8][9]

TI = CC₅₀ / IC₅₀

  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the compound required to inhibit a specific biological process—in this case, cancer cell proliferation—by 50%.

  • CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the compound that results in the death of 50% of healthy, non-cancerous cells.

To contextualize the performance of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine, we will compare it against two well-characterized compounds:

  • Staurosporine: A potent, prototypical, and non-selective ATP-competitive kinase inhibitor.[10] While its lack of specificity precludes clinical use, its powerful ability to induce apoptosis across numerous cell lines makes it an excellent positive control and a benchmark for high-potency, high-toxicity compounds.[10][11][12]

  • Gefitinib: An FDA-approved, selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[13][14] As a clinically successful targeted therapy, it serves as a relevant benchmark for a compound with a desirable therapeutic window against a specific cancer-driving pathway.[15][16]

Experimental Design: A Dual-Assay Approach

To determine the in vitro TI, we must conduct two parallel sets of experiments: one to measure efficacy in a relevant cancer cell line and another to measure cytotoxicity in a healthy, non-malignant cell line.

Efficacy Assessment: IC₅₀ Determination in Cancer Cells

The goal here is to quantify the anti-proliferative effect of our test compounds. The MTT assay is a robust and widely adopted colorimetric method for this purpose.[17][18][19] Its principle lies in the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals via mitochondrial reductase enzymes.[18][20][21] The amount of formazan produced is directly proportional to the number of living cells.[22]

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Culture & Seeding:

    • Select an appropriate cancer cell line. For a hypothetical kinase inhibitor potentially targeting pathways like EGFR, a line such as A549 (non-small cell lung cancer) is a suitable choice.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare stock solutions of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine, Staurosporine, and Gefitinib in DMSO.

    • Perform a serial dilution to create a range of concentrations (e.g., 8-10 concentrations spanning from 0.01 µM to 100 µM).

    • Add the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.

    • Incubate for a period relevant to the cell doubling time, typically 48-72 hours.

  • MTT Reduction:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[22]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization and Measurement:

    • Carefully remove the culture medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[21]

    • Mix thoroughly on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.[22] A reference wavelength of 630 nm can be used to reduce background noise.[20]

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC₅₀ value.

Workflow for IC₅₀ Determination

cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate B Incubate 24h (Cell Adhesion) A->B D Treat Cells (48-72h Incubation) B->D C Prepare Serial Dilutions of Test Compounds C->D E Add MTT Reagent (3-4h Incubation) F Solubilize Formazan Crystals (DMSO) E->F G Read Absorbance (570 nm) F->G H Plot Dose-Response Curve & Calculate IC₅₀ G->H

Caption: A streamlined workflow for determining IC₅₀ values using the MTT assay.

Cytotoxicity Assessment: CC₅₀ Determination in Healthy Cells

The rationale here is to assess the compound's "off-target" toxicity on non-cancerous cells. A high CC₅₀ value is desirable. The Lactate Dehydrogenase (LDH) assay is an excellent choice for this purpose.[23] It measures cytotoxicity by quantifying the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[24][25]

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Culture & Seeding:

    • Select a non-cancerous human cell line, such as IMR-90 (human lung fibroblasts) or primary human umbilical vein endothelial cells (HUVECs), to represent normal tissue.

    • Seed cells into a 96-well plate as described in the MTT protocol.

  • Compound Treatment:

    • Treat cells with the same serial dilutions of the compounds used in the efficacy assay.

    • Include three essential controls in triplicate:

      • Spontaneous Release: Vehicle-treated cells (measures background LDH release).

      • Maximum Release: Cells treated with a lysis buffer (e.g., Triton X-100) to achieve 100% cell death.[26]

      • Background: Medium-only wells.

    • Incubate for a shorter duration, typically 24 hours, as acute cytotoxicity is often the primary concern.

  • LDH Measurement:

    • Carefully collect the cell culture supernatant (50 µL) and transfer it to a new 96-well plate.[27]

    • Add 50 µL of the LDH assay reaction mixture (containing substrate and dye) to each well.[27] This initiates a coupled enzymatic reaction where LDH converts lactate to pyruvate, leading to the reduction of a tetrazolium salt into a colored formazan product.[26]

    • Incubate for 30 minutes at room temperature, protected from light.[27]

  • Absorbance Measurement:

    • Add 50 µL of stop solution if required by the kit.[27]

    • Measure the absorbance at 490 nm.[26]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

    • Plot the percentage of cytotoxicity against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.

Data Synthesis and Interpretation

Once the IC₅₀ and CC₅₀ values are determined, the data can be synthesized for a direct comparison.

Table 1: Comparative In Vitro Therapeutic Index Evaluation

CompoundCancer Cell IC₅₀ (µM)Healthy Cell CC₅₀ (µM)In Vitro Therapeutic Index (CC₅₀/IC₅₀)
6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine [Hypothetical Data: 0.5][Hypothetical Data: 25]50
Staurosporine[Hypothetical Data: 0.01][Hypothetical Data: 0.1]10
Gefitinib[Hypothetical Data: 0.8][Hypothetical Data: >50]>62.5

Note: The data presented in this table are for illustrative purposes only and must be replaced with experimentally derived values.

Interpretation: A higher TI value is more favorable, indicating a wider margin between the dose needed for anti-cancer activity and the dose that causes harm to healthy cells. In our hypothetical example, 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine shows a significantly better safety profile than the non-selective Staurosporine and approaches the profile of the clinically approved drug, Gefitinib.

Mechanistic Context: Visualizing the Target Pathway

Understanding where a compound acts is as important as knowing its efficacy. As many pyrazolo[1,5-a]pyrimidine derivatives function as kinase inhibitors, we can visualize the hypothetical mechanism of action within a relevant signaling cascade, such as the EGFR pathway targeted by our benchmark, Gefitinib.[28]

Diagram of EGFR Pathway Inhibition

cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Signaling Cascade cluster_nucleus Nucleus EGF EGF Ligand EGFR Extracellular Domain Tyrosine Kinase Domain EGF->EGFR:f0 RAS RAS EGFR:f1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine) Inhibitor->EGFR:f1

Caption: Inhibition of the EGFR tyrosine kinase domain blocks downstream signaling.

Conclusion and Forward Look

This guide outlines a foundational, yet critical, strategy for the initial assessment of a novel compound's therapeutic potential. The calculated in vitro therapeutic index for 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine, when benchmarked against both non-selective toxins and clinically relevant drugs, provides the first data-driven indication of its promise as a selective therapeutic agent.

A favorable TI from these studies is a strong justification for advancing a compound to the next stages of preclinical development, which must include secondary mechanistic assays, ADME-Tox profiling, and ultimately, validation in in vivo models to translate the in vitro window into a true therapeutic window.

References

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  • Title: Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. Source: YouTube. URL: [Link]

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Comparative

Bioisosteric Scaffold Hopping in Kinase Design: A Head-to-Head Study of Pyrazolo[1,5-a]pyrazine vs. Triazolopyrazine

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the limitations of traditional hinge-binding scaffolds. Early-stage kinase inhibitors often suffer from poor meta...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the limitations of traditional hinge-binding scaffolds. Early-stage kinase inhibitors often suffer from poor metabolic stability, off-target kinome toxicity, or inadequate central nervous system (CNS) penetrance. To overcome these hurdles, medicinal chemists employ "scaffold hopping"—replacing a problematic core with a bioisostere that maintains target affinity while tuning the physicochemical profile.

Two of the most heavily debated and utilized bicyclic heteroaromatic scaffolds in modern kinase drug discovery are pyrazolo[1,5-a]pyrazine and triazolopyrazine . This guide provides an objective, head-to-head comparison of these two cores, detailing the causality behind their selection, comparative performance data, and the self-validating experimental workflows required to evaluate them.

Structural and Physicochemical Comparison

The fundamental difference between these two scaffolds lies in the substitution of a carbon atom for a nitrogen atom in the five-membered ring, which drastically alters the electron density, pKa, and hydrogen-bonding network of the molecule.

Pyrazolo[1,5-a]pyrazine: The Electron-Rich Hinge Binder

The pyrazolo[1,5-a]pyrazine core features an electron-rich pyrazole ring fused to a pyrazine.

  • Mechanistic Advantage: The pyrazole nitrogen acts as a highly effective hydrogen bond acceptor. In the development of BTK and JAK/RET inhibitors, this nitrogen forms a critical interaction with the backbone amide of hinge region residues (e.g., Met477 in BTK) .

  • Physicochemical Profile: This scaffold lacks hydrogen bond donors and possesses a relatively low topological polar surface area (tPSA). This makes it an exceptional candidate for designing brain-penetrant inhibitors, as seen in the development of CNS-active agents where crossing the blood-brain barrier is paramount .

  • Liability: The electron-rich nature of the pyrazole ring makes it highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism, often necessitating the addition of electron-withdrawing groups (e.g., fluorination) to block the site of metabolism (SoM).

Triazolopyrazine: The Metabolically Stable Bioisostere

The triazolopyrazine core introduces an additional nitrogen into the five-membered ring.

  • Mechanistic Advantage: This scaffold is famously utilized in highly selective c-Met inhibitors (e.g., PF-04217903) and VEGFR-2 inhibitors . The additional nitrogen decreases the overall electron density of the fused system.

  • Physicochemical Profile: By lowering the pKa of the pyrazine nitrogens and altering the dipole moment, triazolopyrazines generally exhibit improved aqueous solubility compared to their pyrazolo counterparts.

  • Liability Mitigation: The electron-deficient nature of the triazole ring provides inherent resistance to CYP-mediated oxidation. In the discovery of PF-04217903, replacing a chemically labile oxindole hydrazide with a triazolopyrazine scaffold was the critical step that yielded a metabolically stable clinical candidate .

Head-to-Head Performance Data

The following table aggregates quantitative pharmacological and ADMET data derived from comparative literature studies evaluating these scaffolds in RTK and JAK/BTK inhibitor programs.

ParameterPyrazolo[1,5-a]pyrazineTriazolopyrazine
Primary Kinase Targets JAK1/2/3, RET, BTKc-Met, VEGFR-2
Hinge Binding Interaction Pyrazole N acts as a strong H-bond acceptorTriazole N atoms provide alternative H-bond acceptor vectors
Typical tPSA Contribution ~43 Ų (Favorable for CNS)~56 Ų (Limits passive CNS diffusion)
Aqueous Solubility (Kinetic) Moderate (often <50 µM unformulated)High (often >100 µM unformulated)
Metabolic Stability (Cl_int) High clearance (susceptible to oxidation)Low-to-moderate clearance (CYP resistant)
Clinical / Tool Examples BIIB129 (BTK), Hisun JAK inhibitorsPF-04217903 (c-Met), Foretinib analogs

Self-Validating Experimental Protocols

To objectively compare these scaffolds, we must employ orthogonal assays that isolate specific variables. Below are the standard operating procedures for evaluating primary efficacy and metabolic liability.

Protocol A: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

The Causality: Why TR-FRET? Traditional absorbance or prompt fluorescence assays are highly susceptible to interference from the intrinsic fluorescence of planar, conjugated nitrogenous heterocycles like pyrazines. By introducing a europium chelate donor and a time delay (e.g., 50 µs) before signal acquisition, TR-FRET isolates the true binding event from compound auto-fluorescence, ensuring the IC₅₀ is an artifact-free representation of target affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute the recombinant kinase (e.g., c-Met or JAK1) and the biotinylated peptide substrate.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10-point, 3-fold serial dilutions of the pyrazolo[1,5-a]pyrazine and triazolopyrazine compounds into a 384-well low-volume plate. Self-Validation Control: Include Staurosporine as a positive control plate reference to validate assay dynamic range.

  • Kinase Reaction: Add 5 µL of the kinase/peptide mixture to the compounds. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP at the predetermined Km​ concentration. Incubate for 60 minutes.

  • Quench & Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Signal Acquisition: Read the plate on a multi-mode reader (e.g., PHERAstar) using an excitation of 340 nm and dual emission at 615 nm (Europium) and 665 nm (APC). Calculate the FRET ratio (665/615) to determine IC₅₀.

Protocol B: In Vitro Microsomal Stability (Intrinsic Clearance, Clint​ )

The Causality: Why Microsomes over Hepatocytes? The primary differentiation between these two scaffolds lies in their susceptibility to CYP450-mediated oxidation. By using isolated human liver microsomes (HLMs) supplemented only with NADPH, we create a self-validating system that specifically isolates and measures oxidative liabilities without confounding phase II conjugation pathways.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLMs on ice. Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Spike the test compounds (1 µM final concentration) into the microsomal suspension. Self-Validation Control: Include Verapamil (high clearance) and Warfarin (low clearance) to verify the metabolic competency of the microsomes.

  • Zero-Time Point Quenching: Immediately remove a 50 µL aliquot and mix it with 150 µL of ice-cold acetonitrile containing an internal standard (IS). This establishes the 100% parent baseline, validating that compound loss is due to metabolism, not non-specific binding or chemical instability.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to the remaining mixture and incubate at 37°C.

  • Kinetic Sampling: Aliquot 50 µL at 5, 15, 30, and 60 minutes, quenching each immediately in 150 µL of ice-cold acetonitrile with IS.

  • Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to track the disappearance of the parent compound and calculate Clint​ (µL/min/mg protein).

Workflows and Mechanistic Visualizations

G Ligand Growth Factors (HGF / VEGF) RTK Receptor Tyrosine Kinases (c-Met / VEGFR-2) Ligand->RTK JAK Janus Kinases (JAK1/2/3, TYK2) Ligand->JAK MAPK MAPK / ERK Pathway RTK->MAPK PI3K PI3K / AKT Pathway RTK->PI3K STAT STAT Transcription Factors JAK->STAT Triazolo Triazolopyrazine Inhibitors (e.g., PF-04217903) Triazolo->RTK Blocks Pyrazolo Pyrazolo[1,5-a]pyrazine Inhibitors Pyrazolo->JAK Blocks Tumor Tumor Proliferation & Angiogenesis MAPK->Tumor PI3K->Tumor STAT->Tumor

Fig 1. Kinase signaling pathways and targeted intervention by pyrazine-based scaffolds.

Workflow Start Identify Labile Hinge Binder (e.g., Oxindole Hydrazide) Design Bioisosteric Scaffold Hopping Start->Design Scaffold1 Pyrazolo[1,5-a]pyrazine (Focus: CNS Penetrance / JAK) Design->Scaffold1 Scaffold2 Triazolopyrazine (Focus: Metabolic Stability / c-Met) Design->Scaffold2 Assay TR-FRET Kinase Assay (Primary Efficacy) Scaffold1->Assay Scaffold2->Assay ADMET Microsomal Stability (Cl_int) (Metabolic Profiling) Assay->ADMET Select Lead Candidate Selection ADMET->Select

Fig 2. Scaffold hopping workflow from hit identification to ADMET profiling and lead selection.

References

  • Crawford, J. J., et al. "Discovery of a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis." Journal of Medicinal Chemistry, 2018. URL:[Link]

  • El-Zahabi, M. A., et al. "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)." Expert Opinion on Therapeutic Patents, 2024. URL:[Link]

  • Cui, J. J., et al. "Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-Met) Protein Kinase Inhibitors and Identification of the Clinical Candidate PF-04217903." Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Baammi, S., et al. "Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives." Frontiers in Molecular Biosciences, 2023. URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (CAS No. 1650547-54-8).

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine (CAS No. 1650547-54-8). As a novel heterocyclic compound, its toxicological properties are not yet fully characterized. Therefore, a cautious approach, treating it as a potent research chemical, is mandatory. The procedures outlined below are designed to ensure the safety of all laboratory personnel through a combination of engineering controls, personal protective equipment, and rigorous operational and disposal plans.

Hazard Assessment and Profile

Given the absence of a specific Safety Data Sheet (SDS), the hazard profile for 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine is extrapolated from structurally analogous compounds, such as other chlorinated pyrazolopyrazines and pyrazolopyridines. The core structure contains a chlorinated heterocyclic system, which warrants careful handling.

Hazard Category Anticipated Hazard Rationale and Supporting Evidence
Acute Toxicity: Oral Harmful if swallowed. A product page for the compound lists the hazard statement H302 (Harmful if swallowed).
Acute Toxicity: Dermal Harmful in contact with skin. A closely related compound, 6-Chloro-1H-pyrazolo[3,4-b]pyrazine, is classified as H312 (Harmful in contact with skin).
Eye Irritation Causes serious eye irritation. 6-Chloro-1H-pyrazolo[3,4-b]pyrazine is classified as H319 (Causes serious eye irritation).
Skin Irritation Causes skin irritation. Pyrazolo[1,5-a]pyridine derivatives are classified as causing skin irritation.
Respiratory Irritation May cause respiratory irritation. Many fine powder organic compounds can cause respiratory irritation.
Chronic Effects Suspected of causing long-term health effects. Chlorinated heterocyclic compounds should be handled with caution due to the potential for long-term toxicity.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to prevent exposure through inhalation, dermal contact, and eye contact. The following PPE is mandatory when handling 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine in any form.

PPE Category Specification Rationale for Selection
Respiratory Protection Air-purifying respirator (APR) with a combination of organic vapor and acid gas cartridges.The organic vapor cartridge will adsorb volatile organic compounds, while the acid gas component provides protection against potential thermal decomposition products like hydrogen chloride.
Eye and Face Protection Chemical safety goggles and a full-face shield.Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face.
Hand Protection Double-gloving with nitrile gloves.Nitrile gloves provide good resistance to a range of chemicals and are suitable for splash protection. Double-gloving minimizes the risk of exposure from a single glove failure. Note that nitrile has poor resistance to some halogenated hydrocarbons, so gloves should be changed immediately upon contamination.
Body Protection A dedicated, buttoned lab coat and disposable chemical-resistant sleeves.A lab coat provides a primary barrier. Disposable sleeves protect the forearms, a common area of exposure.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

All handling of solid 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Preparation and Weighing
  • Fume Hood Preparation: Verify that the chemical fume hood is functioning correctly (check airflow monitor). Cover the work surface with disposable, absorbent bench paper.

  • Assemble Equipment: Gather all necessary equipment (spatulas, weighing paper, vials, solvents, etc.) and place them in the fume hood before starting.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: When weighing the solid compound, use a dedicated spatula and weighing vessel inside the fume hood. Handle the powder gently to avoid creating dust.

Solution Preparation and Use
  • Solvent Addition: Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

  • Dissolution: Cap the vessel and mix gently (swirl or use a magnetic stirrer at low speed) until the solid is fully dissolved.

  • Transfers: Use appropriate tools (e.g., pipettes, syringes) for all transfers of the solution to minimize the risk of spills.

  • Post-Handling: After completing the work, decontaminate all surfaces and equipment.

Diagram of the Handling Workflow

G Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_hood Prepare Fume Hood assemble_equip Assemble Equipment prep_hood->assemble_equip don_ppe Don All PPE assemble_equip->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve transfer Use in Experiment dissolve->transfer decontaminate Decontaminate Surfaces & Equipment transfer->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for the safe handling of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is critical to prevent exposure and further contamination.

Spill Response Plan
  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: If safe to do so, prevent the spread of the spill by using absorbent pads or other containment materials.

  • Decontaminate: For small spills, cover the area with an absorbent material. Prepare a decontamination solution (e.g., a dilute solution of sodium hypochlorite, followed by a rinse with soap and water) and apply it to the spill area, working from the outside in. Allow for sufficient contact time. For large spills, evacuate the lab and contact the institutional safety office.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.

Diagram of the Spill Response Workflow

G Figure 2: Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate isolate Isolate the Spill (if safe) evacuate->isolate ppe_spill Don Appropriate PPE isolate->ppe_spill decontaminate Decontaminate Spill Area ppe_spill->decontaminate dispose Dispose of Cleanup Materials as Hazardous Waste decontaminate->dispose report Report Incident dispose->report

Caption: Step-by-step workflow for responding to a spill.

Disposal Plan

All waste containing 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect unused compound, contaminated weighing paper, and other solid materials in a dedicated, labeled, and sealed container for chlorinated organic waste.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed container for chlorinated organic liquid waste. Do not mix with other waste streams.

  • Contaminated PPE: Disposable gloves, sleeves, and bench paper should be placed in a designated hazardous waste bag within the fume hood.

Final Disposal

All hazardous waste must be disposed of through the institution's official hazardous waste management program. Ensure all containers are properly labeled with the chemical name and hazard warnings.

Fire Safety

In the event of a fire, the thermal decomposition of chlorinated nitrogen heterocycles can produce toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and carbon oxides.[1]

  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Conclusion

The handling of 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine requires a proactive and meticulous approach to safety. By adhering to the protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and procedures.

References

  • PubChem. 6-Chloro-1H-pyrazolo[3,4-b]pyrazine. National Center for Biotechnology Information. [Link]

  • PK Safety. Understanding Respirators With Organic Vapor Cartridges.[Link]

  • University of California, Berkeley. Glove Selection Guide | Office of Environment, Health & Safety.[Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart.[Link]

  • Stanford University. Decontamination - Biosafety Manual – Stanford Environmental Health & Safety.[Link]

  • American Chemical Society. Hazardous Waste and Disposal.[Link]

  • MDPI. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.[Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[Link]

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